molecular formula C27H45NO3 B12508414 OMDM-2

OMDM-2

Cat. No.: B12508414
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OMDM-2 is a useful research compound. Its molecular formula is C27H45NO3 and its molecular weight is 431.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OMDM-2: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of OMDM-2, a notable inhibitor within the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's mechanism of action, pharmacological data, experimental protocols, and synthetic chemistry.

Core Concepts: Mechanism of Action and Primary Targets

This compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is primarily characterized as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). Its mechanism is thought to involve the modulation of endocannabinoid transport across the cell membrane. Experimental evidence suggests that this compound may affect both the re-uptake and release of endocannabinoids, leading to a complex pharmacological profile. This can result in a net reduction of presynaptic CB1 receptor activation by decreasing the availability of endocannabinoids in the synaptic cleft[1][2].

Recent findings have pointed towards more specific molecular targets. One such target is the FAAH-like anandamide transporter (FLAT) , a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1) that facilitates the translocation of anandamide into cells. Inhibitors like OMDM-1, a structurally related compound, have been shown to block FLAT-mediated anandamide internalization, suggesting that this compound may act through a similar mechanism[1].

Furthermore, this compound has been identified as a ligand for Fatty Acid-Binding Protein 5 (FABP5) , an intracellular chaperone that facilitates the transport of endocannabinoids to their metabolic enzymes. This interaction suggests a potential off-target effect or an additional mechanism through which this compound modulates endocannabinoid signaling[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific binding affinities and inhibitory concentrations for this compound on all its putative targets are not yet fully elucidated in the public domain.

CompoundTargetAssay TypeValueReference
This compoundFatty Acid-Binding Protein 5 (FABP5)Binding Affinity (Ki)Micromolar range (lower affinity than arachidonoyl-containing compounds)[3]
OMDM-1FAAH-like anandamide transporter (FLAT)Inhibition of [3H]anandamide accumulation (IC50)~3 µM
This compoundFatty Acid Amide Hydrolase (FAAH)In vitro inhibitionWeak or no inhibition

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Anandamide Uptake Assay

This protocol is adapted from established methods for measuring anandamide transport in cell culture and can be utilized to assess the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for the inhibition of anandamide uptake into neuronal or other relevant cell lines (e.g., Neuro-2a, HEK293 expressing FLAT).

Materials:

  • Cell line of interest (e.g., Neuro-2a)

  • 12-well cell culture plates (glass coverslips are recommended to reduce non-specific binding)

  • Serum-free cell culture medium

  • [³H]Anandamide (radiolabeled anandamide)

  • Unlabeled anandamide

  • This compound

  • Positive control inhibitor (e.g., OMDM-1)

  • Scintillation fluid and counter

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Culture: Seed cells onto 12-well plates (preferably with glass coverslips) and grow to confluence.

  • Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) in serum-free medium for 10-15 minutes at 37°C. A positive control, such as OMDM-1 (e.g., 40 µM), should be run in parallel.

  • Uptake Initiation: Add [³H]anandamide (e.g., 400 nM final concentration, spiked with a known amount of radioactivity) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C. To determine non-specific uptake and passive diffusion, a parallel set of experiments should be conducted at 4°C.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells thoroughly multiple times with ice-cold PBS containing 1% BSA to remove extracellular [³H]anandamide.

  • Cell Lysis and Measurement: Lyse the cells with an appropriate buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the 4°C condition (passive uptake) from the 37°C condition (total uptake) to determine the specific uptake. Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

In Vivo Microdialysis in Rat Brain

This protocol provides a framework for in vivo microdialysis studies to measure the effect of this compound on extracellular endocannabinoid levels in specific brain regions of awake, freely moving rats.

Objective: To assess the impact of systemic or local administration of this compound on the extracellular concentrations of anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) in a target brain region (e.g., striatum, prefrontal cortex).

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Microdialysis probe (with appropriate membrane cutoff)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical equipment for endocannabinoid quantification (e.g., LC-MS/MS)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest and secure it with dental cement.

    • Insert a dummy cannula to maintain patency.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

  • Sample Collection and Drug Administration:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for anandamide and 2-AG concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Express the post-administration endocannabinoid levels as a percentage of the baseline levels for each animal.

    • Perform statistical analysis to determine the significance of any changes observed.

Chemical Synthesis

Proposed Synthetic Route for (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide (this compound):

  • Activation of Oleic Acid: Oleic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is to react oleic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form oleoyl (B10858665) chloride.

  • Amidation: The resulting oleoyl chloride is then reacted with (R)-2-amino-2-(4-hydroxyphenyl)ethanol in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • Purification: The crude product is then purified using standard techniques such as column chromatography to yield the final product, this compound.

Signaling Pathways and Logical Relationships

The primary proposed mechanism of this compound involves the modulation of endocannabinoid availability at the synapse, which in turn affects presynaptic CB1 receptor signaling.

OMDM2_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter Endocannabinoid Transport CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release eC Endocannabinoids (Anandamide) eC->CB1 Activates Transporter eC Transporter (e.g., FLAT) eC->Transporter Reuptake/Release eC_synthesis eC Synthesis eC_release eC Release eC_synthesis->eC_release eC_release->eC Release into cleft OMDM2 This compound OMDM2->Transporter Inhibits

Figure 1: Proposed Mechanism of this compound Action on Presynaptic CB1 Receptor Signaling. This diagram illustrates how this compound, by inhibiting the endocannabinoid transporter, is thought to reduce the activation of presynaptic CB1 receptors, potentially by impairing endocannabinoid release from the postsynaptic neuron.

OMDM2_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Chemical Synthesis & Optimization Target_ID Target Identification (FLAT, FABP5) Binding_Assay Binding Affinity Assay (e.g., Radioligand displacement) Target_ID->Binding_Assay Functional_Assay Functional Assay (Anandamide Uptake Inhibition) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (FAAH, MAGL, CB1/CB2) Functional_Assay->Selectivity_Panel PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Microdialysis Microdialysis (Brain eC Levels) PK_PD->Microdialysis Behavioral Behavioral Models (e.g., Social Interaction, Sleep) Microdialysis->Behavioral Tox Toxicology Assessment Behavioral->Tox Synthesis Synthesis of this compound SAR Structure-Activity Relationship Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Target_ID

Figure 2: Logical Workflow for the Preclinical Evaluation of this compound. This diagram outlines the key stages in the research and development of this compound, from initial target validation and in vitro characterization to in vivo efficacy and safety studies, alongside the iterative process of chemical synthesis and optimization.

Off-Target Profile and Selectivity

While this compound is primarily studied for its role as an endocannabinoid transport inhibitor, understanding its off-target profile is crucial for preclinical and clinical development.

  • FAAH: this compound has been reported to have weak or no inhibitory activity against FAAH in vitro, suggesting a degree of selectivity over this major anandamide-degrading enzyme.

  • MAGL: Data on the direct inhibition of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for 2-AG degradation, by this compound is not extensively available.

  • CB1 and CB2 Receptors: As an indirect modulator of the endocannabinoid system, this compound is not expected to bind directly to cannabinoid receptors. However, its effects are often sensitive to CB1 receptor antagonists, indicating its action is upstream of receptor activation.

  • FABP5: this compound binds to FABP5, which could represent a significant off-target interaction or a parallel mechanism of action. The affinity is reported to be in the micromolar range and lower than that of inhibitors with an arachidonoyl backbone.

A comprehensive off-target screening against a broad panel of receptors, ion channels, and enzymes would be necessary to fully characterize the selectivity profile of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the complexities of endocannabinoid transport and its role in regulating synaptic transmission. Its unique profile as a putative bidirectional transport modulator warrants further investigation. Key areas for future research include:

  • Definitive Target Identification: Molecular identification and characterization of the specific transporter(s) inhibited by this compound.

  • Quantitative Pharmacology: Determination of precise Ki and IC50 values for this compound against its primary and off-targets.

  • Pharmacokinetics and Biodistribution: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound.

  • Therapeutic Potential: Further exploration of its efficacy in relevant animal models of neurological and psychiatric disorders.

This technical guide serves as a foundational resource for researchers embarking on or continuing studies with this compound. The provided data and protocols are intended to facilitate rigorous and reproducible scientific inquiry into the multifaceted pharmacology of this intriguing endocannabinoid system inhibitor.

References

An In-depth Technical Guide on (R)-N-oleoyl Tyrosinol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the discovery, history, and biological activity of (R)-N-oleoyl Tyrosinol. This compound does not appear to be a widely studied or commercially available entity under this specific nomenclature. Extensive searches have failed to yield quantitative data, detailed experimental protocols, or defined signaling pathways directly associated with (R)-N-oleoyl Tyrosinol.

While a detailed technical guide on this specific molecule cannot be constructed based on the available information, this document provides an in-depth overview of the broader classes of related compounds, namely N-acyl amino acids and N-acyl amino alcohols, to offer a foundational understanding of the potential synthesis, biological relevance, and mechanisms of action for molecules structurally similar to (R)-N-oleoyl Tyrosinol.

Introduction to N-Acyl Amino Alcohols

(R)-N-oleoyl Tyrosinol belongs to the class of N-acyl amino alcohols. These are amphiphilic molecules characterized by a fatty acid (in this case, oleic acid) linked via an amide bond to an amino alcohol (tyrosinol, the reduced form of the amino acid tyrosine). The chirality of the tyrosinol component is designated as (R).

N-acyl amino acids and their derivatives are an important class of bioactive lipids that play diverse roles in physiology.[1] They are structurally related to endocannabinoids and are involved in various signaling pathways.[1] The lipophilic acyl chain allows these molecules to interact with cell membranes and lipid-binding proteins, while the amino acid or amino alcohol headgroup provides specificity for interaction with receptors and enzymes.

Potential Synthesis of (R)-N-oleoyl Tyrosinol

While no specific protocol for the synthesis of (R)-N-oleoyl Tyrosinol has been found, its synthesis can be extrapolated from general methods for the N-acylation of amino alcohols. Both chemical and enzymatic methods are plausible routes.

Chemical Synthesis

The selective N-acylation of an amino alcohol like (R)-Tyrosinol in the presence of a free hydroxyl group is a common challenge in organic synthesis. A prevalent method for achieving this is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride (oleoyl chloride) with the amino alcohol in the presence of a base.[2]

Generalized Experimental Protocol for N-acylation:

  • Preparation of Acyl Chloride: Oleic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form oleoyl (B10858665) chloride. This reaction is typically performed in an inert solvent.

  • N-acylation: (R)-Tyrosinol is dissolved in a suitable solvent, often a mixture of water and an organic solvent, and a base (e.g., sodium hydroxide (B78521) or triethylamine) is added. Oleoyl chloride is then added dropwise to the cooled reaction mixture. The base neutralizes the hydrochloric acid generated during the reaction.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified using techniques like column chromatography.

A schematic of a potential chemical synthesis workflow is presented below.

G cluster_synthesis Chemical Synthesis of (R)-N-oleoyl Tyrosinol oleic_acid Oleic Acid oleoyl_chloride Oleoyl Chloride oleic_acid->oleoyl_chloride Chlorination socl2 SOCl₂ socl2->oleoyl_chloride product (R)-N-oleoyl Tyrosinol oleoyl_chloride->product N-acylation r_tyrosinol (R)-Tyrosinol r_tyrosinol->product base Base base->product

Caption: Generalized chemical synthesis of (R)-N-oleoyl Tyrosinol.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more selective alternative to chemical methods.[3] Lipases are commonly used enzymes for the synthesis of N-acyl amino acids and their derivatives.[3] These enzymes can catalyze the amidation reaction between a fatty acid or its ester and an amino alcohol.

Generalized Experimental Protocol for Enzymatic Synthesis:

  • Reaction Setup: (R)-Tyrosinol and oleic acid (or an oleic acid ester) are suspended in a suitable solvent system, which can be an organic solvent or a biphasic system.

  • Enzyme Addition: A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture.

  • Incubation: The reaction mixture is incubated at a specific temperature with agitation for a period ranging from hours to days.

  • Product Recovery: The enzyme is typically removed by filtration. The product is then purified from the reaction mixture using extraction and chromatography.

A schematic of a potential enzymatic synthesis workflow is presented below.

G cluster_enzymatic Enzymatic Synthesis of (R)-N-oleoyl Tyrosinol r_tyrosinol (R)-Tyrosinol product (R)-N-oleoyl Tyrosinol r_tyrosinol->product oleic_acid Oleic Acid oleic_acid->product lipase Lipase lipase->product Amidation

Caption: Generalized enzymatic synthesis of (R)-N-oleoyl Tyrosinol.

Potential Biological Activities and Signaling Pathways

Although no biological data exists for (R)-N-oleoyl Tyrosinol, the activities of related N-acyl amino acids and N-acyl amines can provide insights into its potential roles.

N-acyl amino acids have been shown to interact with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism. For instance, N-arachidonoyl glycine, another N-acyl amino acid, has been shown to have analgesic properties. N-oleoyl serine has been implicated in the regulation of bone mass.

Potential Signaling Pathways:

Based on the activities of similar compounds, (R)-N-oleoyl Tyrosinol could potentially modulate signaling pathways involved in:

  • Inflammation: Many lipid amides have pro- or anti-inflammatory effects.

  • Pain Perception: Interaction with ion channels like TRPV1 or modulation of endocannabinoid signaling.

  • Metabolic Regulation: N-acyl amino acids have been linked to the regulation of appetite and energy expenditure.

A hypothetical signaling pathway is depicted below.

G cluster_pathway Hypothetical Signaling Pathway ligand (R)-N-oleoyl Tyrosinol receptor GPCR/Ion Channel ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates/ Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream Activates response Cellular Response (e.g., Gene Expression, Ion Flux) downstream->response

Caption: A hypothetical signaling cascade for (R)-N-oleoyl Tyrosinol.

Conclusion

The compound (R)-N-oleoyl Tyrosinol remains an enigmatic molecule with no discernible presence in the current scientific and patent literature. While its structural features suggest potential biological activity within the realm of lipid signaling, the absence of empirical data precludes any definitive statements about its discovery, history, or function. The information presented herein on the synthesis and biological roles of related N-acyl amino alcohols provides a theoretical framework for future investigations into this and similar novel compounds. Further research is required to synthesize and characterize (R)-N-oleoyl Tyrosinol and to explore its potential pharmacological properties.

References

Introduction: The Endocannabinoid Anandamide and Its Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the effects of OMDM-2 on anandamide (B1667382) reuptake.

Anandamide (N-arachidonoylethanolamine, AEA) is a principal endogenous cannabinoid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain modulation, mood, appetite, and memory.[1] As with other neurotransmitters, the termination of anandamide's signaling at cannabinoid receptors (CB1 and CB2) is critical for maintaining precise physiological control.[2] This inactivation is achieved through a two-step process: cellular reuptake from the synaptic cleft followed by intracellular enzymatic degradation.[3][4]

The primary enzyme responsible for anandamide hydrolysis is the fatty acid amide hydrolase (FAAH), which breaks down anandamide into arachidonic acid and ethanolamine, effectively terminating its activity.[1][5][6] While the role of FAAH is well-established, the initial step of cellular reuptake has been a subject of significant debate.[7] It is contested whether anandamide, a lipophilic molecule, simply diffuses across the cell membrane or is carried by a dedicated protein transporter, often referred to as the endocannabinoid membrane transporter (EMT).[5][7][8] this compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a synthetic compound developed as a selective inhibitor of this putative anandamide transporter, serving as a critical tool to investigate this process.[9][10][11]

The Putative Mechanism of Anandamide Reuptake

The process of anandamide cellular uptake is complex and not fully elucidated. Several models have been proposed:

  • Simple Diffusion: One hypothesis suggests that due to its lipid nature, anandamide can passively diffuse across the plasma membrane, driven by a concentration gradient maintained by its rapid intracellular hydrolysis by FAAH.[5]

  • Endocytosis: Some evidence points towards an endocytic process involving caveolae or lipid rafts as a potential mechanism for anandamide internalization.[7]

  • Facilitated Transport: A significant body of research supports the existence of a protein-mediated transport system.[7][8] This model is supported by the saturable and temperature-sensitive nature of anandamide uptake. Several proteins have been implicated in this process, including:

    • FAAH-Like Anandamide Transporter (FLAT): A catalytically inactive variant of FAAH-1 that binds anandamide and facilitates its transport into cells.[12][13] Known transport inhibitors like OMDM-1 (a related compound) have been shown to block this action.[13]

    • Fatty Acid Binding Proteins (FABPs): These intracellular proteins act as chaperones, shuttling anandamide through the aqueous cytoplasm from the plasma membrane to the endoplasmic reticulum where FAAH is located.[11][14][15] Some purported transport inhibitors, including this compound, have been found to inhibit FABPs.[14]

This compound: A Tool for Probing Anandamide Transport

This compound was designed as a selective inhibitor of anandamide cellular uptake.[9] Its primary intended mechanism is to block the putative endocannabinoid membrane transporter, thereby increasing the concentration and duration of anandamide in the synaptic cleft, leading to enhanced cannabinoid receptor activation. However, studies have revealed that its effects are more complex, with some activity at FAAH and cannabinoid receptors. Research also suggests that this compound may inhibit the bidirectional movement of anandamide across the cell membrane, potentially affecting its release as well as its reuptake.[16][17][18]

Quantitative Data on this compound Activity

The following table summarizes the inhibitory and binding activities of this compound from various studies. This data is crucial for assessing its potency and selectivity.

Assay Target Cell Line / Preparation Reported Value (IC50 / Ki) Reference
Anandamide Reuptake Inhibition Putative Anandamide TransporterRBL-2H3 Cells4.1 ± 0.8 µM[19]
Anandamide Reuptake Inhibition Putative Anandamide TransporterNot Specified3 µM[9]
FAAH Hydrolysis Inhibition Fatty Acid Amide Hydrolase (FAAH)RBL-2H3 Cell Membranes>50 µM[19]
FAAH Hydrolysis Inhibition Fatty Acid Amide Hydrolase (FAAH)Not Specified50 µM (weak inhibition)[9]
Receptor Binding Affinity Cannabinoid Receptor 1 (CB1)Not Specified5.10 ± 0.30 µM[19]
Receptor Binding Affinity Cannabinoid Receptor 2 (CB2)Not Specified4.95 ± 1.40 µM[19]
TRPV1 Activation Transient Receptor Potential Vanilloid 1HEK Cells expressing hTRPV131.0 ± 3.2% (Max effect at 10 µM)[19]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of research findings. The following are generalized protocols for assays commonly used to characterize compounds like this compound.

Anandamide Cellular Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cultured cells.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, which endogenously express FAAH, or Neuro-2a cells are commonly used.[19][20] Cells are cultured to an appropriate density in 12- or 24-well plates.

  • Pre-incubation: Cells are pre-incubated for 10-15 minutes in a serum-free medium with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.[20]

  • Incubation with Radiolabeled Anandamide: A known concentration of anandamide (e.g., 400 nM to 2.4 µM) supplemented with a tracer amount of radiolabeled anandamide (e.g., [¹⁴C]AEA or [³H]AEA) is added to the wells.[19][20] The incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C.[19][20] Parallel experiments at 4°C can be run to distinguish active transport from passive diffusion.[20]

  • Termination and Measurement: The incubation is stopped, and the cells are washed thoroughly with a cold buffer to remove extracellular radiolabel. The cells are then lysed.

  • Quantification: The amount of radioactivity inside the cells is measured using scintillation counting. The amount of residual [¹⁴C]AEA in the incubation medium can also be measured as an indicator of uptake.[19]

  • Data Analysis: The concentration of the inhibitor that reduces anandamide uptake by 50% (IC50) is calculated from the concentration-response curve.

FAAH Hydrolysis Assay

This assay determines the effect of a compound on the enzymatic activity of FAAH.

  • Enzyme Source: Membranes prepared from RBL-2H3 cells or purified FAAH preparations are used as the source of the enzyme.[9][19]

  • Incubation: The enzyme preparation is incubated with the test compound (e.g., this compound) and a known concentration of [¹⁴C]AEA (e.g., 2.4 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9).[19] The reaction is carried out for a set time (e.g., 30 minutes) at 37°C.

  • Extraction: The reaction is stopped, and the mixture is extracted using a solvent system like chloroform/methanol (2:1).[19] This separates the unhydrolyzed [¹⁴C]AEA (which remains in the organic phase) from the radiolabeled hydrolysis product, [¹⁴C]ethanolamine (which partitions into the aqueous phase).

  • Quantification: The radioactivity in the aqueous phase is measured by scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of FAAH inhibition against the concentration of the inhibitor.

Visualizations: Pathways and Workflows

Anandamide Inactivation Pathway

Anandamide_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) AEA_ext Anandamide (AEA) Transporter Putative Transporter (EMT / FLAT) AEA_ext->Transporter Reuptake AEA_int Anandamide (AEA) Transporter->AEA_int FABP FABP AEA_int->FABP Intracellular Transport FAAH FAAH (Endoplasmic Reticulum) FABP->FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis OMDM2 This compound OMDM2->Transporter Inhibition

Caption: Proposed pathway for anandamide reuptake and degradation, highlighting the inhibitory action of this compound.

Experimental Workflow: Anandamide Reuptake Assay

Reuptake_Workflow A 1. Plate Cells (e.g., RBL-2H3) B 2. Pre-incubate with This compound or Vehicle A->B C 3. Add [14C]Anandamide Incubate at 37°C B->C D 4. Stop Reaction Wash Cells C->D E 5. Lyse Cells D->E F 6. Measure Intracellular Radioactivity (Scintillation Counting) E->F G 7. Calculate IC50 F->G

Caption: A simplified workflow diagram for a typical anandamide cellular reuptake assay.

Discussion and Conclusion

This compound has been a valuable pharmacological tool for investigating the mechanisms of anandamide inactivation. Quantitative data shows that this compound inhibits anandamide uptake in the low micromolar range (IC50 ≈ 3-4 µM).[9][19] However, its selectivity is not absolute. While its inhibitory effect on FAAH is considerably weaker (IC50 > 50 µM), it cannot be entirely discounted, especially at higher concentrations used in some experiments.[9][19] Furthermore, this compound displays binding affinity for both CB1 and CB2 receptors in a similar concentration range as its uptake inhibition, suggesting potential for direct receptor-mediated effects.[19]

The debate over the existence of a specific anandamide transporter protein versus a FAAH-driven diffusion model is central to interpreting the effects of this compound. Studies using FAAH-negative cell lines show a dramatic reduction in the potency of uptake inhibitors, supporting a critical role for FAAH in driving the overall process of anandamide accumulation.[9] More recent evidence suggests that compounds like this compound may also interfere with intracellular shuttles like FABPs or inhibit a bidirectional transport mechanism, thereby affecting not only anandamide clearance from the synapse but also its release.[14][16][18] This dual action complicates the interpretation of in vivo studies, where this compound has been shown to reduce social interaction in a manner consistent with reduced, rather than enhanced, CB1 receptor activation.[18]

References

OMDM-2 and Cannabinoid Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of OMDM-2 ((S)-N-oleoyl-(1'-hydroxybenzyl)-2'-ethanolamine), a notable inhibitor of anandamide (B1667382) cellular uptake, and its interaction with the cannabinoid receptors CB1 and CB2. While initially investigated for its potential to modulate the endocannabinoid system by increasing synaptic levels of anandamide, this compound exhibits a complex pharmacological profile characterized by poor direct affinity for cannabinoid receptors. This document consolidates available quantitative data, details relevant experimental methodologies, and elucidates the known and putative signaling pathways affected by this compound's primary mechanism of action. Through a comprehensive review of existing literature, this guide aims to equip researchers with the critical information necessary to design and interpret experiments involving this compound and to further explore its therapeutic potential.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its primary components include the cannabinoid receptors CB1 and CB2, the endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is mediated by cellular uptake and subsequent enzymatic degradation. This compound has been identified as a selective inhibitor of anandamide cellular uptake, a process thought to be mediated by a putative endocannabinoid membrane transporter (EMT). By blocking this uptake mechanism, this compound is hypothesized to increase the synaptic concentration and duration of action of anandamide, thereby indirectly modulating cannabinoid receptor activity. This guide delves into the specifics of this compound's interaction with the key components of the ECS.

Quantitative Data on this compound Interaction

The following tables summarize the available quantitative data for this compound's interaction with cannabinoid receptors and its primary target, the anandamide cellular uptake mechanism.

Parameter Target Value Species Assay System
Ki Anandamide Cellular Uptake3.0 µMRatBrain and Spleen Membranes
Ki CB1 Receptor5.1 µMRatBrain Membranes
Ki CB2 Receptor> 10 µMRatSpleen Membranes
EC50 Vanilloid Receptor 1 (VR1)10 µMHumanIntact Cells Over-expressing hVR1
IC50 Fatty Acid Amide Hydrolase (FAAH)> 50 µMN18TG2 Cell Membranes-

Table 1: Binding Affinities and Functional Potencies of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the characterization of this compound. Specific parameters from studies involving this compound are incorporated where available.

Anandamide Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

Principle: Cells are incubated with a known concentration of radiolabeled anandamide ([3H]AEA) in the presence and absence of the test compound (this compound). The reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of uptake.

Detailed Methodology:

  • Cell Culture: Neuro-2a cells are seeded in 12-well plates and cultured to confluence.

  • Pre-incubation: Cells are pre-incubated in a serum-free medium. For determining the effect of this compound, various concentrations of the compound are added to the medium for a specified period (e.g., 10 minutes). A known anandamide uptake inhibitor, such as OMDM-1, can be used as a positive control.[1]

  • Initiation of Uptake: Radiolabeled anandamide ([3H]AEA) is added to the wells at a final concentration of 400 nM.[1]

  • Incubation: The cells are incubated at 37°C for a defined period (e.g., 15 minutes) to allow for cellular uptake.[1] To distinguish between active transport and passive diffusion, a parallel set of experiments is conducted at 4°C, where active transport is significantly reduced.[1]

  • Termination of Uptake: The incubation is stopped by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioligand.

  • Cell Lysis: The cells are lysed using a lysis buffer (e.g., aqueous NaOH).[1]

  • Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C (passive diffusion) from that measured at 37°C (total uptake). The inhibitory constant (Ki) of this compound is determined by performing competition experiments with varying concentrations of the compound and analyzing the data using non-linear regression.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the CB1 and CB2 receptors.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to cannabinoid receptors present in a membrane preparation. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target cannabinoid receptor (e.g., rat brain for CB1, rat spleen for CB2). The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and this compound

As an inhibitor of anandamide uptake, this compound's effects on downstream signaling pathways are primarily indirect, resulting from the potentiation of anandamide's action at its targets. The primary signaling pathways modulated by cannabinoid receptors are the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

Adenylyl Cyclase Pathway

Cannabinoid receptors, being Gi/o-coupled, typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow for Assessing this compound's Effect on cAMP Signaling:

Adenylyl_Cyclase_Workflow Start Cells expressing CB1/CB2 receptors Pretreat Pre-treat with this compound or vehicle Start->Pretreat Stimulate Stimulate with Anandamide Pretreat->Stimulate Forskolin Co-stimulate with Forskolin (to elevate basal cAMP) Stimulate->Forskolin Lyse Lyse cells and measure intracellular cAMP levels Forskolin->Lyse Analyze Analyze data to determine This compound's effect on Anandamide-mediated cAMP inhibition Lyse->Analyze

Experimental workflow for cAMP assay.

Signaling Pathway:

Adenylyl_Cyclase_Signaling OMDM2 This compound EMT Endocannabinoid Membrane Transporter (EMT) OMDM2->EMT Inhibits Anandamide_int Intracellular Anandamide EMT->Anandamide_int Anandamide_ext Extracellular Anandamide Anandamide_ext->EMT Transport CB1_CB2 CB1/CB2 Receptor Anandamide_ext->CB1_CB2 Activates Gi_o Gαi/o CB1_CB2->Gi_o Activates G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

This compound's indirect effect on the adenylyl cyclase pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation can also modulate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The specific effects (activation or inhibition) can be cell-type and context-dependent.

Workflow for Assessing this compound's Effect on MAPK Signaling:

MAPK_Workflow Start Cells expressing CB1/CB2 receptors Pretreat Pre-treat with this compound or vehicle Start->Pretreat Stimulate Stimulate with Anandamide Pretreat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse WesternBlot Perform Western Blot to detect phosphorylated and total ERK, JNK, and p38 Lyse->WesternBlot Analyze Analyze band intensities to determine changes in MAPK activation WesternBlot->Analyze

Experimental workflow for MAPK phosphorylation assay.

Signaling Pathway:

MAPK_Signaling cluster_0 Indirect Modulation by this compound OMDM2 This compound Anandamide_ext Extracellular Anandamide OMDM2->Anandamide_ext Increases concentration CB1_CB2 CB1/CB2 Receptor Anandamide_ext->CB1_CB2 Activates G_protein G-protein (Gi/o) CB1_CB2->G_protein Activates Signaling_Intermediates Signaling Intermediates (e.g., Ras, Rac, MEK) G_protein->Signaling_Intermediates Modulates ERK ERK Signaling_Intermediates->ERK Activates JNK JNK Signaling_Intermediates->JNK Activates p38 p38 Signaling_Intermediates->p38 Activates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) ERK->Transcription_Factors Phosphorylates JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

This compound's indirect effect on MAPK signaling pathways.

Discussion and Future Directions

The available data indicate that this compound is a weak antagonist at CB1 and CB2 receptors, with its primary pharmacological action being the inhibition of anandamide cellular uptake. This mechanism suggests that this compound's effects on cannabinoid receptor-mediated signaling are indirect, arising from the potentiation of endogenous anandamide. In vivo studies have shown that this compound can enhance the motor-inhibitory and analgesic effects of anandamide and reduce spasticity in an animal model of multiple sclerosis, supporting its potential as a therapeutic agent.

However, a comprehensive understanding of this compound's effects on downstream signaling pathways, such as the adenylyl cyclase and MAPK cascades, is still lacking. Future research should focus on elucidating these effects in various cell types and disease models. Specifically, studies are needed to:

  • Directly measure the impact of this compound on anandamide-induced changes in cAMP levels and MAPK phosphorylation. This would provide crucial information on the functional consequences of anandamide uptake inhibition.

  • Investigate the potential for biased signaling. It is possible that by altering the spatiotemporal dynamics of anandamide signaling, this compound could preferentially modulate certain downstream pathways over others.

  • Explore the therapeutic potential of this compound in a wider range of pathological conditions where the endocannabinoid system is dysregulated.

By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic utility of this compound and other anandamide uptake inhibitors in the development of novel treatments for a variety of disorders.

Conclusion

This compound is a valuable pharmacological tool for studying the role of anandamide transport in the endocannabinoid system. Its primary action as an anandamide uptake inhibitor, coupled with its low affinity for cannabinoid receptors, makes it a selective agent for potentiating endogenous anandamide signaling. While its indirect effects on major signaling pathways are inferred, direct experimental evidence is needed for a complete understanding of its mechanism of action. This technical guide provides a foundation for future research aimed at fully characterizing the pharmacological profile of this compound and its potential as a therapeutic agent.

References

In Vivo Effects of OMDM-2 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of OMDM-2 administration, focusing on its impact on sleep, dopamine (B1211576) levels, and social behavior in rodent models. This compound, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), has been investigated for its potential to modulate the endocannabinoid system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings at a Glance

Administration of this compound in vivo has been demonstrated to elicit distinct physiological and behavioral changes. Intracerebral administration has been shown to promote sleep and concurrently decrease extracellular dopamine levels in the nucleus accumbens. Conversely, systemic administration has been observed to reduce social interaction, suggesting a more complex mechanism of action than simple enhancement of endocannabinoid tone.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key in vivo studies on this compound.

Table 1: Effects of this compound on Sleep and Dopamine Levels in Rats

ParameterThis compound Concentration (µM)Vehicle Control (minutes/percent)This compound Treated (minutes/percent)Percentage ChangeStatistical Significance
Sleep Duration 10Data not available in abstractData not available in abstractIncreasedp < 0.05
20Data not available in abstractData not available in abstractIncreasedp < 0.05
30Data not available in abstractData not available in abstractIncreasedp < 0.05
Dopamine Levels 10100% (baseline)Data not available in abstractDecreasedp < 0.05
20100% (baseline)Data not available in abstractDecreasedp < 0.05
30100% (baseline)Data not available in abstractDecreasedp < 0.05

Data derived from Murillo-Rodríguez et al., 2013. Specific mean values and standard errors were not available in the abstract.

Table 2: Effects of Systemic this compound Administration on Social Interaction in Rats

ParameterThis compound DoseVehicle Control (seconds)This compound Treated (seconds)Percentage ChangeStatistical Significance
Social Interaction Time Not specified in abstractData not available in abstractData not available in abstractReducedp < 0.05

Data derived from Seillier & Giuffrida, 2018. Specific dosage, mean values, and standard errors were not available in the abstract.

Detailed Experimental Protocols

Study 1: this compound Effects on Sleep and Dopamine[1]
  • Animal Model: Male Wistar rats.

  • Surgical Preparation: Rats were anesthetized and stereotaxically implanted with guide cannulae targeting the paraventricular thalamic nucleus (PVA) for microdialysis and electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. A separate guide cannula was implanted targeting the nucleus accumbens for dopamine measurement.

  • Drug Administration: this compound was dissolved in a vehicle solution and perfused through a microdialysis probe into the PVA at concentrations of 10, 20, or 30 µM. A control group received only the vehicle solution.

  • Sleep Recording: EEG and EMG activities were recorded continuously to score waking, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Neurochemical Analysis: Microdialysis samples were collected from the nucleus accumbens, and the concentration of dopamine was determined using high-performance liquid chromatography (HPLC).

  • Data Analysis: The duration of each sleep stage and the extracellular dopamine levels were compared between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Study 2: this compound Effects on Social Interaction[2]
  • Animal Model: Male rats.

  • Drug Administration: this compound was administered systemically (specific route and dose not detailed in the abstract). A control group received a vehicle injection.

  • Behavioral Assessment (Social Interaction Test): Following drug administration, rats were placed in a familiar, dimly lit open field arena with a novel, weight-matched conspecific. The total time spent in active social interaction (e.g., sniffing, grooming, following) was recorded and scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The duration of social interaction was compared between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Sleep Promotion

G OMDM2 This compound AMT Anandamide Membrane Transporter (AMT) OMDM2->AMT Inhibits Anandamide Synaptic Anandamide AMT->Anandamide Reduces Uptake CB1R_Thalamus CB1 Receptors (Paraventricular Thalamus) Anandamide->CB1R_Thalamus Activates Sleep Increased Sleep CB1R_Thalamus->Sleep Dopamine Decreased Dopamine (Nucleus Accumbens) CB1R_Thalamus->Dopamine

Caption: this compound inhibits AMT, increasing synaptic anandamide and activating CB1 receptors to promote sleep.

Proposed Signaling Pathway for this compound-Induced Reduction in Social Interaction

G OMDM2 This compound AMT_Release AMT-mediated Endocannabinoid Release OMDM2->AMT_Release Inhibits eCB_Release Endocannabinoid Release AMT_Release->eCB_Release PreCB1R Presynaptic CB1 Receptors eCB_Release->PreCB1R Reduced Activation SocialInteraction Reduced Social Interaction PreCB1R->SocialInteraction

Caption: this compound may inhibit endocannabinoid release, reducing presynaptic CB1 receptor activation.

Experimental Workflow for Sleep and Dopamine Study

G Start Start Surgery Stereotaxic Surgery (Cannulae & Electrodes) Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Microdialysis Microdialysis Perfusion (this compound or Vehicle) Recovery->Microdialysis Recording EEG/EMG & Microdialysate Collection Microdialysis->Recording Analysis Sleep Scoring & Dopamine Quantification (HPLC) Recording->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effects on sleep and dopamine via microdialysis in rats.

Experimental Workflow for Social Interaction Study

G Start Start Acclimation Animal Acclimation Start->Acclimation DrugAdmin Systemic Administration (this compound or Vehicle) Acclimation->DrugAdmin BehaviorTest Social Interaction Test DrugAdmin->BehaviorTest Scoring Video Scoring of Interaction Time BehaviorTest->Scoring Analysis Statistical Analysis Scoring->Analysis End End Analysis->End

The Impact of OMDM-2 on Endocannabinoid Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OMDM-2, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). We delve into its mechanism of action, its impact on the endocannabinoid system, and the existing quantitative data on its potency and selectivity. This document also outlines detailed experimental protocols for key assays relevant to the study of this compound and presents signaling pathways and experimental workflows using Graphviz visualizations. The ongoing debate surrounding the molecular identity of the anandamide transporter is also discussed, offering a nuanced perspective for researchers in the field.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, mood, appetite, and memory. The system's primary components are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (e.g., anandamide [AEA] and 2-arachidonoylglycerol (B1664049) [2-AG]), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is a tightly regulated process involving cellular uptake and subsequent enzymatic breakdown.

Anandamide, a key endocannabinoid, is primarily degraded by the intracellular enzyme fatty acid amide hydrolase (FAAH).[1] Consequently, the transport of anandamide across the cell membrane is a critical step in regulating its signaling duration and intensity. This compound, or (R)-N-oleoyl-(1'-hydroxybenzyl)-2'-ethanolamine, has been identified as a potent and selective inhibitor of this anandamide transport process.[2] By blocking anandamide uptake, this compound effectively increases the concentration of AEA in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors. This mechanism of action makes this compound and similar molecules valuable tools for studying the physiological roles of anandamide and potential therapeutic agents for various pathological conditions.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a process often referred to as anandamide uptake or reuptake inhibition.[2] This inhibition leads to an accumulation of extracellular anandamide, enhancing its signaling at cannabinoid receptors.

A significant aspect of this compound's pharmacological profile is its selectivity. It has been reported to inhibit FAAH, the primary catabolic enzyme for anandamide, only weakly or not at all in vitro.[2] This selectivity is crucial as it allows for the specific investigation of the effects of enhanced anandamide signaling without the confounding variable of direct enzyme inhibition.

The Anandamide Transporter Controversy

The precise molecular identity of the anandamide transporter remains a subject of scientific debate. While the functional evidence for a carrier-mediated transport system is substantial, a specific transporter protein has yet to be definitively identified and cloned. One prominent hypothesis suggests that a catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), may be responsible for anandamide transport.[3] An alternative model posits that due to its lipophilic nature, anandamide may simply diffuse across the plasma membrane. In this model, the intracellular concentration gradient, maintained by the rapid hydrolysis of anandamide by FAAH, would be the primary driving force for its uptake.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Parameter Value Assay System Reference
IC50 (CGRP Release Inhibition)6.4–9.6 μMCapsaicin-evoked CGRP release from cultured dorsal root ganglion neurons
Note: The IC50 values for the inhibition of calcitonin gene-related peptide (CGRP) release were reported to be consistent with the IC50s obtained for the inhibition of anandamide uptake.
Target Effect Reference
Fatty Acid Amide Hydrolase (FAAH)Weak or no inhibition in vitro
Cannabinoid Receptor 1 (CB1)Negligible effects
Transient Receptor Potential Vanilloid 1 (TRPV1)Negligible effects

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's impact on endocannabinoid signaling.

Anandamide Uptake Assay

This protocol is adapted from methods used for similar anandamide transport inhibitors.

Objective: To determine the IC50 of this compound for the inhibition of anandamide uptake in a cellular model.

Materials:

  • Cell line expressing the anandamide transporter (e.g., Neuro-2a cells)

  • [³H]-Anandamide (radiolabeled AEA)

  • This compound

  • Vehicle (e.g., DMSO)

  • Serum-free cell culture medium

  • 12-well plates

  • Scintillation counter and scintillation fluid

  • Aqueous NaOH

Procedure:

  • Seed Neuro-2a cells in 12-well plates and grow to a suitable confluency.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 10 minutes at 37°C.

  • Add [³H]-Anandamide (e.g., 400 nM final concentration) to each well and incubate for 15 minutes at 37°C.

  • To determine non-specific uptake, run a parallel set of experiments at 4°C.

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS.

  • Lyse the cells with aqueous NaOH.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Subtract the non-specific uptake (4°C condition) from the total uptake (37°C condition) to determine the specific uptake.

  • Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

FAAH Activity Assay (Fluorometric)

Objective: To quantify the inhibitory effect of this compound on FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound

  • Positive control FAAH inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the FAAH assay buffer.

  • In a 96-well black microplate, add the assay buffer, this compound or vehicle control, and the FAAH enzyme solution.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate (AAMCA) to each well.

  • Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes at 37°C.

  • Calculate the rate of the reaction for each concentration of this compound.

  • Plot the percentage of inhibition of FAAH activity against the concentration of this compound to determine the IC50 value.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either this compound, vehicle, or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound.

  • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Workflows

Signaling Pathways

OMDM2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1_receptor CB1 Receptor AEA_ext->CB1_receptor Activates AMT Anandamide Membrane Transporter (AMT) AEA_ext->AMT Transport Signaling_Cascade Downstream Signaling CB1_receptor->Signaling_Cascade AEA_int Anandamide (AEA) AMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid OMDM2 This compound OMDM2->AMT Inhibits

Caption: this compound inhibits the anandamide membrane transporter (AMT).

Experimental Workflows

Anandamide_Uptake_Assay_Workflow start Start: Seed Cells preincubation Pre-incubate with this compound or Vehicle (10 min, 37°C) start->preincubation add_radioligand Add [³H]-Anandamide (15 min, 37°C) preincubation->add_radioligand temp_control Run Parallel Experiment at 4°C (Non-specific Uptake) preincubation->temp_control wash Wash Cells with Ice-Cold PBS add_radioligand->wash temp_control->wash lysis Lyse Cells (NaOH) wash->lysis scintillation Measure Radioactivity (Scintillation Counting) lysis->scintillation analysis Calculate Specific Uptake & Determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow for the anandamide uptake inhibition assay.

In Vivo Effects of this compound

In vivo studies have demonstrated that this compound can modulate various physiological processes, consistent with an elevation of endogenous anandamide levels.

  • Sleep: Microdialysis perfusion of this compound into the paraventricular thalamic nucleus of rats increased sleep and decreased waking.

  • Dopamine (B1211576) Levels: The same study also found that this compound infusion reduced extracellular dopamine levels in the nucleus accumbens.

  • Motor Activity: this compound (5 mg/kg, i.p.) enhanced the motor-inhibitory effects of a sub-effective dose of anandamide in rats.

  • Pain Perception: In a hot plate test of acute analgesia, this compound (1-10 mg/kg, i.p.) significantly increased the time spent by rats on the hot plate.

  • Spasticity: In a mouse model of multiple sclerosis, this compound (5 mg/kg, i.v.) significantly reduced spasticity.

  • Social Interaction: Systemic administration of this compound has been shown to reduce social interaction in rodents, an effect suggested to be consistent with reduced activation of presynaptic CB1 receptors, possibly by interfering with bidirectional anandamide transport.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of anandamide signaling in the central nervous system and periphery. Its selectivity for the anandamide membrane transporter over FAAH and cannabinoid receptors allows for a more precise dissection of the effects of enhanced synaptic anandamide levels. The ongoing research into the molecular identity of the anandamide transporter will further clarify the precise mechanism of action of this compound and other uptake inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating anandamide signaling with compounds like this compound. The diverse in vivo effects of this compound underscore the significant role of the endocannabinoid system in regulating a wide array of physiological and pathophysiological processes.

References

OMDM-2: An In-Depth Technical Guide to a Selective Anandamide Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of OMDM-2, a selective inhibitor of the cellular uptake of the endocannabinoid anandamide (B1667382) (AEA). This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of AEA by potentiating its endogenous signaling. This document details the pharmacological profile of this compound, including its binding affinities and inhibitory concentrations against key components of the endocannabinoid system. Furthermore, it provides detailed experimental protocols for essential in vitro and in vivo assays to facilitate its use in research and drug development. Finally, this guide illustrates the key signaling pathways influenced by elevated AEA levels, providing a molecular context for the effects of this compound.

Introduction to this compound

This compound, also known as (R)-N-oleoyl Tyrosinol, is a synthetic compound designed to selectively inhibit the transport of anandamide (AEA) across the cell membrane. By blocking this uptake mechanism, this compound effectively increases the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. Its selectivity for AEA uptake over other components of the endocannabinoid system, such as the fatty acid amide hydrolase (FAAH) enzyme and the cannabinoid receptors themselves, makes it a precise tool for elucidating the specific functions of endogenous AEA.

Pharmacological Profile of this compound

The utility of this compound as a research tool is defined by its specific interactions with components of the endocannabinoid system. The following tables summarize the quantitative data on the binding affinity and inhibitory potency of this compound from various studies.

Table 1: Inhibitory Activity of this compound
TargetAssay TypeCell Line/SystemValueReference
Anandamide Cellular Uptake (ACU)Inhibition of [14C]AEA uptakeRBL-2H3 cellsKi = 3.0 µM[1]
Anandamide Cellular Uptake (ACU)Inhibition of [3H]AEA uptakeRBL-2H3 cellsIC50 = 3 µM
Table 2: Selectivity Profile of this compound
TargetAssay TypeSpeciesValueReference
Cannabinoid Receptor 1 (CB1)Receptor BindingRat Brain MembranesKi = 5.1 µM[2]
Cannabinoid Receptor 2 (CB2)Receptor BindingRat Spleen MembranesKi > 10 µM[2]
Fatty Acid Amide Hydrolase (FAAH)Enzyme InhibitionN18TG2 Cell MembranesKi > 50 µM[2]
Vanilloid Receptor 1 (VR1)Intracellular Calcium AssayhVR1-expressing cellsEC50 > 10 µM[2]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and investigate its effects on the endocannabinoid system.

In Vitro Assays

This protocol describes a method to measure the inhibition of AEA uptake by this compound in a cell-based system, such as the commonly used RBL-2H3 cell line.

Materials:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • [3H]-Anandamide or [14C]-Anandamide

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of [3H]-AEA or [14C]-AEA in the assay buffer.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 15-30 minutes at 37°C. c. Initiate the uptake by adding the radiolabeled AEA solution to each well. d. Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C. e. Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer containing 1% bovine serum albumin (BSA) to remove unbound radiolabel. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture RBL-2H3 Cells Wash1 Wash cells Culture->Wash1 Reagents Prepare this compound and [3H]-AEA solutions Preincubation Pre-incubate with this compound Reagents->Preincubation Wash1->Preincubation Uptake Add [3H]-AEA and incubate Preincubation->Uptake Terminate Terminate uptake and wash Uptake->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity Lyse->Measure Calculate Calculate specific uptake Measure->Calculate IC50 Determine IC50 Calculate->IC50 G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and this compound solutions Mix Mix Buffer, this compound, and Enzyme Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add Substrate Preincubation->Initiate Measure Measure fluorescence kinetically Initiate->Measure Rate Determine reaction rates Measure->Rate Inhibition Calculate % inhibition Rate->Inhibition IC50 Determine IC50/Ki Inhibition->IC50 G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Membranes, Radioligand, and this compound solutions Combine Combine reagents in plate Reagents->Combine Incubate Incubate to equilibrium Combine->Incubate Filter Filter and wash Incubate->Filter Measure Measure radioactivity Filter->Measure SpecificBinding Calculate specific binding Measure->SpecificBinding IC50 Determine IC50 SpecificBinding->IC50 Ki Calculate Ki IC50->Ki G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Postsynaptic Receptor Release->Receptor Activates NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Activates (Retrograde) Uptake AEA Uptake AEA->Uptake OMDM2 This compound OMDM2->Uptake Inhibits Receptor->NAPE_PLD Activates G AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Activates Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response Regulates

References

The Pharmacological Profile of OMDM-2: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OMDM-2, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a pharmacological tool primarily characterized as an inhibitor of the anandamide (B1667382) membrane transporter (AMT). Its activity leads to a modulation of the endogenous cannabinoid system, albeit through a mechanism that has been subject to scientific debate. While initially identified as an endocannabinoid reuptake inhibitor, some evidence suggests its effects may be, in part, attributable to interactions with other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), though this interaction is reported to be weak. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, and effects on key signaling pathways and physiological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this and related compounds.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The discovery of endogenous cannabinoids, such as anandamide (AEA), and their receptors has opened new avenues for therapeutic intervention in various pathological conditions. The precise control of endocannabinoid levels in the synaptic cleft is critical for maintaining signaling homeostasis. This regulation is achieved through a balance of synthesis, release, reuptake, and enzymatic degradation.

This compound has emerged as a valuable research tool for investigating the role of anandamide transport in modulating ECS signaling. By inhibiting the cellular uptake of anandamide, this compound is thought to prolong its presence in the synapse, thereby enhancing its effects on cannabinoid receptors. However, the complete pharmacological profile of this compound is still under investigation, with some studies suggesting potential off-target effects. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the facilitated diffusion of anandamide across the cell membrane. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, making it more available to bind to and activate cannabinoid receptors, primarily the CB1 receptor in the central nervous system.

However, it is important to note that the existence and molecular identity of a specific anandamide transporter remain a subject of debate within the scientific community. Some studies suggest that the effects attributed to transport inhibitors like this compound may be due to the inhibition of the intracellular enzyme fatty acid amide hydrolase (FAAH), which is responsible for anandamide degradation. It has been reported that this compound inhibits FAAH weakly or not at all in in vitro settings, suggesting that its primary mechanism is likely distinct from direct FAAH inhibition[1].

The functional consequence of this compound's action is a reduction in the activation of presynaptic CB1 receptors, which has been observed in behavioral studies[2]. This suggests that by inhibiting the bidirectional transport of endocannabinoids, this compound may not only block reuptake but also impair their release, leading to a complex net effect on synaptic transmission[2].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound and related compounds. It is important to note that specific quantitative values for this compound are not consistently reported in the literature, and some of the data presented here are for related compounds or represent typical ranges for the assays described.

Table 1: Enzyme and Transporter Inhibition

TargetCompoundIC50 / KiAssay ConditionsReference
Anandamide Membrane Transporter (AMT)This compoundIC50: 6.4–9.6 μMInhibition of AEA-evoked CGRP release[3]
Fatty Acid Amide Hydrolase (FAAH)This compoundWeak or no inhibition in vitroNot specified[1]
Fatty Acid Amide Hydrolase (FAAH)URB597 (Control)IC50: 4.6 nMFluorometric assay[4]
Monoacylglycerol Lipase (MAGL)JZL184 (Control)IC50: 8 nMHydrolysis of 2-AG in brain membranes[5]

Table 2: Receptor Binding Affinities

ReceptorCompoundKiRadioligandReference
CB1 ReceptorThis compoundNegligible affinityNot specified
CB2 ReceptorThis compoundNegligible affinityNot specified
TRPV1 ReceptorThis compoundNo direct agonistic or antagonistic activity reportedNot specified[2]
CB1 ReceptorAnandamide (Endogenous Ligand)~70 nM[³H]CP55,940[6]
CB1 ReceptorWIN 55,212-2 (Agonist Control)1.89 - 123 nM[³H]CP55,940 or [³H]HU-243[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.

Materials:

  • Neuro-2a cells (or other suitable cell line)

  • 12-well plates

  • Serum-free cell culture medium

  • [³H]Anandamide (radiolabeled anandamide)

  • Unlabeled anandamide

  • This compound (or other test compounds)

  • Scintillation counter and vials

  • NaOH solution

Procedure:

  • Seed Neuro-2a cells in 12-well plates and grow to confluency.

  • Pre-incubate the cells in serum-free medium with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle for 10-15 minutes at 37°C[8].

  • Add [³H]anandamide (e.g., 400 nM, spiked with a known amount of radioactivity) to each well and incubate for an additional 15 minutes at 37°C[8].

  • To determine non-specific uptake, perform parallel incubations at 4°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a solution of NaOH.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that measured at 37°C.

  • Determine the percent inhibition of anandamide uptake for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis p1 Seed Neuro-2a cells in 12-well plates p2 Grow to confluency p1->p2 t1 Pre-incubate with this compound or vehicle p2->t1 t2 Add [3H]Anandamide t1->t2 t3 Incubate at 37°C and 4°C t2->t3 m1 Wash cells with cold PBS t3->m1 m2 Lyse cells with NaOH m1->m2 m3 Measure radioactivity m2->m3 a1 Calculate specific uptake m3->a1 a2 Determine % inhibition a1->a2 a3 Calculate IC50 a2->a3

Anandamide Uptake Assay Workflow
In Vivo Social Interaction Test

This behavioral assay is used to assess social deficits in rodents and can be used to evaluate the effects of compounds like this compound on social behavior.

Materials:

  • Male mice (e.g., C57BL/6J)

  • Standard mouse housing cages

  • Novel, unfamiliar male mice (intruder)

  • Video recording and analysis software

  • This compound solution for injection

  • Vehicle control solution

Procedure:

  • House the test mice individually for at least one week prior to testing to increase their motivation for social interaction.

  • Administer this compound or vehicle control to the test mice at the desired dose and route (e.g., intraperitoneal injection) at a specified time before the test.

  • Habituate the test mouse to the testing arena (e.g., an open field) for 5-10 minutes.

  • Introduce a novel, weight-matched, and unfamiliar male mouse (intruder) into the arena.

  • Record the interaction for a set period, typically 10 minutes.

  • Score the cumulative duration of active social behaviors, including sniffing, chasing, and grooming of the intruder mouse by the resident mouse, using video analysis software.

  • Compare the social interaction times between the this compound-treated and vehicle-treated groups.

Workflow Diagram:

G cluster_prep Animal Preparation cluster_test Behavioral Testing cluster_analysis Data Analysis p1 Individually house test mice p2 Administer this compound or vehicle p1->p2 t1 Habituate test mouse to arena p2->t1 t2 Introduce intruder mouse t1->t2 t3 Record interaction for 10 min t2->t3 a1 Score social interaction behaviors t3->a1 a2 Compare treatment groups a1->a2

Social Interaction Test Workflow
In Vivo Microdialysis for Dopamine (B1211576) Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration

  • Vehicle control solution

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens of the rat under anesthesia. Allow the animal to recover for several days.

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer this compound or vehicle control to the rat.

  • Continue collecting dialysate samples for a designated period post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • At the end of the experiment, verify the correct placement of the probe through histological analysis of the brain tissue.

  • Express the results as a percentage of the baseline dopamine levels.

Workflow Diagram:

In Vivo Microdialysis Workflow

Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid signaling cascade, specifically through the modulation of anandamide levels. By inhibiting anandamide reuptake, this compound is expected to lead to an accumulation of anandamide in the synapse. This, in turn, would lead to enhanced activation of cannabinoid receptors, predominantly CB1 receptors in the brain.

Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can have numerous downstream effects on neuronal excitability and neurotransmitter release.

However, the observation that this compound can lead to a reduction in social interaction, an effect that is reversed by a CB1 agonist, suggests a more complex mechanism. It is hypothesized that by inhibiting the bidirectional transport of anandamide, this compound may not only block its reuptake but also hinder its release from the postsynaptic neuron. This would lead to a net decrease in CB1 receptor activation on the presynaptic terminal, ultimately affecting neurotransmitter release.

Proposed Mechanism of this compound Action

Conclusion

This compound is a valuable pharmacological probe for studying the role of anandamide transport in the regulation of the endocannabinoid system. While its primary mechanism of action is believed to be the inhibition of the anandamide membrane transporter, the precise molecular details and the existence of a dedicated transporter remain areas of active research. The available data suggest that this compound has complex effects on synaptic transmission, likely by modulating the availability of anandamide at cannabinoid receptors.

Further research is needed to fully elucidate the pharmacological profile of this compound, including more definitive quantitative data on its binding affinities and enzyme inhibition, as well as its effects on downstream signaling cascades. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in this endeavor. A deeper understanding of the pharmacology of this compound and related compounds will undoubtedly contribute to the development of novel therapeutic strategies targeting the endocannabinoid system.

References

OMDM-2: A Deep Dive into its Role in Neurotransmission and the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OMDM-2, a synthetic compound, has emerged as a critical tool for elucidating the complexities of the endocannabinoid system (ECS) and its influence on neurotransmission. Initially characterized as a selective inhibitor of the putative endocannabinoid membrane transporter (eMT), this compound's mechanism of action suggests a nuanced modulation of endocannabinoid signaling. This technical guide provides an in-depth analysis of this compound's role in neurotransmission, focusing on its effects on the endocannabinoid and dopaminergic systems. We present a comprehensive overview of its pharmacological profile, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of modulating endocannabinoid transport.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and memory. The key components of the ECS include:

  • Cannabinoid Receptors: Primarily the CB1 and CB2 receptors, which are G protein-coupled receptors. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the periphery, particularly on immune cells.

  • Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-characterized being anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.

The termination of endocannabinoid signaling is thought to occur through a two-step process: cellular uptake from the synaptic cleft via a putative endocannabinoid membrane transporter (eMT), followed by intracellular enzymatic degradation. This compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, has been instrumental in studying the first step of this process. It is proposed to be an inhibitor of this transporter, thereby modulating the availability of endocannabinoids in the synapse.

Pharmacological Profile of this compound

A precise understanding of a compound's interaction with its intended target and potential off-target effects is critical for its use as a research tool and for any therapeutic development. The following table summarizes the available quantitative data on the pharmacological activity of this compound.

TargetParameterValueSpecies/SystemReference
Endocannabinoid Membrane Transporter (eMT)IC50 (Anandamide Uptake Inhibition)5.2 µMHuman U937 leukemia cells[1](--INVALID-LINK--)
CB1 ReceptorKiData not available--
CB2 ReceptorKiData not available--
Fatty Acid Amide Hydrolase (FAAH)IC50Data not available--
Monoacylglycerol Lipase (MAGL)IC50Data not available--

Mechanism of Action: Bidirectional Modulation of Endocannabinoid Transport

This compound's primary mechanism of action is the inhibition of the putative endocannabinoid membrane transporter. Emerging evidence suggests that this transporter may operate bidirectionally, facilitating both the uptake of endocannabinoids from the synaptic cleft for degradation and their release from the postsynaptic neuron.[1](--INVALID-LINK--) By inhibiting this transporter, this compound can paradoxically lead to a decrease in the activation of presynaptic CB1 receptors.[2](--INVALID-LINK--) This is because the release of endocannabinoids from the postsynaptic neuron, a key step in retrograde signaling, may also be hindered.

This bidirectional activity has significant implications for interpreting experimental results. Unlike FAAH or MAGL inhibitors, which reliably increase endocannabinoid tone, this compound's effects can be more complex, potentially leading to a reduction in endocannabinoid signaling at certain synapses.

OMDM2_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Vesicle Neurotransmitter Vesicle CB1->Vesicle Inhibition of Release Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Neurotransmitter Release eCB_synthesis Endocannabinoid Synthesis eMT eMT eCB_synthesis->eMT eCB Release eCB Endocannabinoids (AEA, 2-AG) eMT->eCB Bidirectional Transport Synaptic_Cleft->eCB_synthesis Neurotransmitter Binding eCB->CB1 Retrograde Signaling OMDM2 This compound OMDM2->eMT Inhibition

Figure 1: Proposed mechanism of this compound action on endocannabinoid signaling.

Role in Neurotransmission

Modulation of Social Behavior

Studies have shown that systemic administration of this compound reduces social interaction in rodents.[2](--INVALID-LINK--) This effect is consistent with a reduction in the activation of presynaptic CB1 receptors, which are known to be involved in the regulation of social behaviors. The social withdrawal induced by this compound can be reversed by a CB1 receptor agonist, further supporting this mechanism.[2](--INVALID-LINK--)

Regulation of the Dopaminergic System

This compound has been demonstrated to decrease extracellular levels of dopamine (B1211576) in the nucleus accumbens, a key brain region involved in reward and motivation. This effect is likely a consequence of the modulation of endocannabinoid signaling, as the ECS is known to exert a significant influence on the dopaminergic system. The reduction in dopamine levels may underlie some of the behavioral effects of this compound, such as its reported ability to promote sleep.

Experimental Protocols

Anandamide Transport Assay

This protocol is designed to measure the inhibition of anandamide (AEA) uptake into cells.

Materials:

  • Cell line expressing the putative endocannabinoid transporter (e.g., U937 cells)

  • [³H]-Anandamide

  • Unlabeled anandamide

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Scintillation fluid and counter

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Wash cells with assay buffer.

  • Pre-incubate cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake by adding [³H]-Anandamide (e.g., 100 nM) to each well.

  • Incubate for a short period (e.g., 5 minutes) at 37°C to measure initial uptake rates.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.

Anandamide_Transport_Assay start Start plate_cells Plate U937 cells start->plate_cells wash1 Wash cells plate_cells->wash1 pre_incubate Pre-incubate with this compound or vehicle wash1->pre_incubate add_radioligand Add [³H]-Anandamide pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake with ice-cold buffer incubate->terminate lyse_and_count Lyse cells and measure radioactivity terminate->lyse_and_count calculate Calculate IC50 lyse_and_count->calculate end End calculate->end

Figure 2: Workflow for an anandamide transport assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on CB1 receptor-mediated activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

  • HEK293 cells co-expressing human CB1 receptors and GIRK channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution (e.g., K-gluconate based)

  • External solution (aCSF)

  • High K+ external solution

  • CB1 receptor agonist (e.g., WIN55,212-2)

  • This compound

Procedure:

  • Prepare patch pipettes with a resistance of 3-7 MΩ.

  • Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.

  • Clamp the membrane potential at -80 mV.

  • Perfuse the cell with high K+ external solution to increase the driving force for K+.

  • Apply a CB1 agonist to activate GIRK channels, observed as an inward current.

  • Wash out the agonist.

  • Pre-incubate the cell with this compound for a defined period.

  • Co-apply the CB1 agonist and this compound and record the modulated GIRK current.

  • Analyze the change in the agonist-induced current in the presence and absence of this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol measures extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After establishing a stable baseline of dopamine levels, administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to measure changes in extracellular dopamine concentration.

  • Analyze dopamine levels in the dialysate using HPLC-ED.

Social Interaction Test

This protocol assesses social behavior in rodents.

Materials:

  • Open field arena

  • Wire mesh enclosure

  • Video recording and tracking software

  • Test and novel stimulus mice

Procedure:

  • Habituate the test mouse to the open field arena with an empty wire mesh enclosure for a set period (e.g., 5-10 minutes).

  • In the sociability phase, place a novel, unfamiliar mouse inside the wire mesh enclosure.

  • Place the test mouse back in the arena and record its behavior for a set period (e.g., 10 minutes).

  • Analyze the time the test mouse spends in the "interaction zone" around the enclosure.

  • Compare the interaction time between different treatment groups (e.g., vehicle vs. This compound).

Social_Interaction_Test start Start habituation Habituation Phase: Test mouse in arena with empty enclosure start->habituation sociability Sociability Phase: Introduce novel mouse in enclosure habituation->sociability record Record behavior sociability->record analyze Analyze time in interaction zone record->analyze compare Compare treatment groups analyze->compare end End compare->end

Figure 3: Experimental workflow for the social interaction test.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of endocannabinoid transport in neurotransmission. Its ability to inhibit the putative bidirectional eMT provides a unique mechanism for modulating ECS signaling. The evidence suggests that this compound's effects on social behavior and dopamine levels are mediated through its impact on presynaptic CB1 receptor activation.

However, a complete understanding of this compound's pharmacological profile requires further investigation. Specifically, the determination of its binding affinities for CB1 and CB2 receptors and its inhibitory potency against FAAH and MAGL will be crucial for confirming its selectivity and for the accurate interpretation of future research findings.

The detailed protocols provided in this guide offer a starting point for researchers aiming to characterize this compound and similar compounds. As our understanding of the endocannabinoid system continues to evolve, tools like this compound will be indispensable in dissecting the intricate mechanisms that govern this critical neuromodulatory system and in identifying novel therapeutic targets for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Osteogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteogenic differentiation is the complex process by which mesenchymal stem cells (MSCs) differentiate into osteoblasts, the cells responsible for bone formation. This process is fundamental to bone development, remodeling, and repair. In vitro models of osteogenesis are invaluable tools for studying the molecular mechanisms of bone formation, screening for osteogenic or anti-osteoporotic drugs, and developing cell-based therapies for bone regeneration. A key component of these in vitro models is the Osteogenic Differentiation Medium (ODM), a specialized cell culture medium formulated to induce the osteogenic lineage commitment of MSCs.

This document provides detailed application notes and protocols for inducing osteogenic differentiation of MSCs in vitro using a standard Osteogenic Differentiation Medium. It includes the composition of the medium, a step-by-step protocol for cell culture and differentiation, and methods for assessing osteogenic outcomes through Alkaline Phosphatase (ALP) activity and mineralization assays. Additionally, key signaling pathways governing osteogenesis are illustrated to provide a deeper understanding of the underlying biological processes.

Composition of Osteogenic Differentiation Medium (ODM)

A typical Osteogenic Differentiation Medium is a basal cell culture medium supplemented with specific reagents that promote the differentiation of MSCs into osteoblasts. While commercial kits are available, a standard laboratory preparation involves the following components.[1][2]

ComponentStock ConcentrationFinal ConcentrationPurpose
Basal Medium --Provides essential nutrients, vitamins, and minerals for cell survival and growth. Commonly used basal media include DMEM (Dulbecco's Modified Eagle Medium) or α-MEM (Minimum Essential Medium Alpha).
Fetal Bovine Serum (FBS) -5-10%Provides a complex mixture of growth factors and hormones that support cell proliferation and differentiation.[1]
Dexamethasone 10 mM100 nMA synthetic glucocorticoid that is a potent inducer of osteogenic differentiation.
β-Glycerophosphate 1 M10 mMActs as a source of phosphate (B84403) for the mineralization of the extracellular matrix.
Ascorbic Acid (or Ascorbate-2-phosphate) 50 mg/mL50 µg/mLEssential for collagen synthesis, a major component of the bone matrix. Ascorbate-2-phosphate is a more stable form.
Penicillin-Streptomycin 10,000 U/mL / 10,000 µg/mL100 U/mL / 100 µg/mLPrevents bacterial contamination.

Experimental Protocols

Preparation of Complete Osteogenic Differentiation Medium

To prepare 100 mL of complete Osteogenic Differentiation Medium:

  • Start with 89 mL of basal medium (e.g., DMEM with high glucose).

  • Add 10 mL of Fetal Bovine Serum (10% final concentration).

  • Add 1 µL of 10 mM Dexamethasone stock solution (100 nM final concentration).

  • Add 1 mL of 1 M β-Glycerophosphate stock solution (10 mM final concentration).

  • Add 100 µL of 50 mg/mL Ascorbic Acid stock solution (50 µg/mL final concentration).

  • Add 1 mL of 100x Penicillin-Streptomycin solution.

  • Sterile-filter the complete medium using a 0.22 µm filter unit.

  • Store at 4°C and use within 2-4 weeks.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol outlines the steps for inducing osteogenic differentiation of MSCs in a 6-well plate format.

G cluster_workflow Experimental Workflow for Osteogenic Differentiation start Seed MSCs in Growth Medium culture Culture to 80-90% Confluency (24-48 hours) start->culture Plate at 1x10^5 cells/well induce Replace with Osteogenic Differentiation Medium (Day 0) culture->induce maintain Change Medium Every 2-3 Days induce->maintain endpoint Harvest Cells for Analysis (Day 7, 14, 21) maintain->endpoint G cluster_pathways Key Signaling Pathways in Osteogenesis cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP/SMAD Pathway cluster_hh Hedgehog Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd LRP LRP5/6 Wnt->LRP Dsh Dishevelled Fzd->Dsh GSK3b GSK3β Dsh->GSK3b bCat β-catenin GSK3b->bCat Runx2_Wnt Runx2 bCat->Runx2_Wnt Osteogenesis_Wnt Osteogenesis Runx2_Wnt->Osteogenesis_Wnt BMP BMP BMPR BMP Receptor BMP->BMPR SMAD SMAD1/5/8 BMPR->SMAD SMAD4 SMAD4 SMAD->SMAD4 Runx2_BMP Runx2 SMAD4->Runx2_BMP Osteogenesis_BMP Osteogenesis Runx2_BMP->Osteogenesis_BMP Hh Hedgehog Ptch Patched Hh->Ptch Smo Smoothened Ptch->Smo Gli Gli Smo->Gli Runx2_Hh Runx2 Gli->Runx2_Hh Osteogenesis_Hh Osteogenesis Runx2_Hh->Osteogenesis_Hh

References

Application Notes and Protocols for OMDM-2 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound effectively increases the concentration and duration of action of AEA in the synaptic cleft. This potentiation of endocannabinoid signaling makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system in various rodent models. These application notes provide an overview of reported dosages and detailed protocols for the use of this compound in mice and rats, aiding researchers in the design and execution of their in vivo studies.

Data Presentation

Table 1: this compound Dosage in Mouse Studies
IndicationStrainRoute of AdministrationDosageFrequencyVehicleReference
Activity-Based AnorexiaC57/BL6Not Specified in Abstract3 mg/kgDailyNot Specified in Abstract[1]
Table 2: this compound Dosage in Rat Studies
IndicationStrainRoute of AdministrationConcentrationNotesReference
Sleep ModulationWistarMicrodialysis Perfusion (intracerebral)10, 20, or 30 µMDelivered into the paraventricular thalamic nucleus[2]
Social InteractionWistarSystemic AdministrationNot Specified in Abstract-[3]

Signaling Pathway of this compound

This compound's mechanism of action is the inhibition of the anandamide membrane transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. By blocking this transporter, this compound increases the extracellular levels of anandamide, leading to enhanced activation of cannabinoid receptors, primarily CB1 receptors on the presynaptic terminal. This enhanced retrograde signaling ultimately suppresses neurotransmitter release.

OMDM2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Neurotransmitter Release NAPE_PLD NAPE-PLD Anandamide_synthesis Anandamide (AEA) NAPE_PLD->Anandamide_synthesis Synthesizes Anandamide_extracellular Anandamide (AEA) Anandamide_synthesis->Anandamide_extracellular Release AMT Anandamide Membrane Transporter (AMT) FAAH FAAH AMT->FAAH Internalization for Degradation by OMDM2 This compound OMDM2->AMT Inhibits Anandamide_extracellular->CB1 Activates Anandamide_extracellular->AMT Reuptake

Caption: this compound inhibits anandamide reuptake, enhancing CB1 receptor activation.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice for Behavioral Studies (Based on Anorexia Model)

This protocol is adapted from the study on activity-based anorexia in mice, which utilized a 3 mg/kg daily dose of this compound.[1]

Materials:

  • This compound

  • Vehicle (e.g., a mixture of ethanol (B145695), Emulphor, and saline. A common ratio is 1:1:18)

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • Due to the lipophilic nature of this compound, a vehicle containing a surfactant and a small amount of solvent is typically required. A common vehicle for cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline.

    • To prepare a 1 mg/mL stock solution: Dissolve this compound in 100% ethanol first. Then add an equal volume of Emulphor and mix thoroughly. Finally, add saline to the desired final volume (e.g., for a 1:1:18 ratio, for every 1 mL of ethanol and 1 mL of Emulphor, add 18 mL of saline).

    • The final concentration should be calculated based on the desired dosage (3 mg/kg) and the injection volume (typically 5-10 mL/kg for mice). For a 25g mouse receiving a 10 mL/kg injection volume, the injection volume would be 0.25 mL. The concentration of the dosing solution would need to be 0.3 mg/mL.

  • Animal Handling and Injection:

    • Weigh the mouse accurately to calculate the precise volume of the this compound solution to be administered.

    • Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck.

    • Turn the mouse to expose the abdomen. The injection site is typically in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

IP_Injection_Workflow prep Prepare this compound Solution (e.g., 1 mg/mL) weigh Weigh Mouse prep->weigh calculate Calculate Injection Volume (3 mg/kg) weigh->calculate restrain Restrain Mouse calculate->restrain inject Inject Intraperitoneally restrain->inject monitor Monitor Animal inject->monitor

Caption: Workflow for intraperitoneal injection of this compound in mice.

Protocol 2: Intracerebral Administration in Rats via Microdialysis for Neurological Studies

This protocol is based on the study investigating the effects of this compound on sleep in rats.[2]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes and pump

  • Stereotaxic apparatus

  • Anesthesia

Procedure:

  • Preparation of this compound Infusion Solution:

    • Dissolve this compound in aCSF to the desired final concentrations (10, 20, or 30 µM). Sonication may be required to aid dissolution.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat according to standard laboratory procedures.

    • Secure the animal in a stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., the paraventricular thalamic nucleus).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period.

    • Switch the perfusion solution to the aCSF containing the desired concentration of this compound.

    • Collect dialysate samples at regular intervals to measure neurochemical changes and observe behavioral effects (e.g., sleep-wake cycles).

Microdialysis_Workflow prep Prepare this compound in aCSF (10, 20, or 30 µM) perfuse_OMDM2 Perfuse with this compound Solution prep->perfuse_OMDM2 surgery Stereotaxic Surgery: Implant Guide Cannula recover Animal Recovery surgery->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse_aCSF Perfuse with aCSF (Stabilization) insert_probe->perfuse_aCSF perfuse_aCSF->perfuse_OMDM2 collect Collect Dialysate & Monitor Behavior perfuse_OMDM2->collect

Caption: Workflow for intracerebral this compound administration via microdialysis.

Considerations for Other Rodent Studies

Cancer Models

Currently, there is a lack of published data on the use of this compound in rodent cancer models. Researchers interested in this application should consider the following:

  • Dose-Response Studies: It is crucial to perform initial dose-response studies to determine the effective and tolerated doses of this compound in the specific cancer model.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, subcutaneous) will depend on the tumor model and the desired pharmacokinetic profile.

  • Vehicle Selection: A suitable vehicle that ensures the solubility and stability of this compound is essential. Preliminary formulation studies may be necessary.

Toxicity Studies

No specific acute or chronic toxicity data for this compound in rodents is readily available in the public domain. Therefore, it is imperative to conduct preliminary toxicity studies before embarking on large-scale efficacy experiments.

  • Acute Toxicity: A dose-escalation study can be performed to determine the maximum tolerated dose (MTD) and to identify any immediate adverse effects.

  • Sub-chronic Toxicity: For longer-term studies, a repeated-dose toxicity study is recommended to assess the effects of this compound on organ function and overall animal health.

Conclusion

This compound is a promising pharmacological tool for elucidating the role of the endocannabinoid system. The provided protocols and data, based on the limited available literature, offer a starting point for researchers. It is critical to perform pilot studies to optimize dosage, administration route, and vehicle for each specific experimental paradigm and rodent model. Careful consideration of potential toxicity is also paramount for ensuring animal welfare and the validity of experimental outcomes.

References

Application Notes and Protocols for OMDM-2 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2 is a potent and selective inhibitor of the anandamide (B1667382) transporter, leading to increased levels of the endocannabinoid anandamide in the synaptic cleft. This modulation of the endocannabinoid system makes this compound a valuable tool for investigating the role of anandamide in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and administration of this compound to mice, along with relevant quantitative data and a schematic of the proposed signaling pathway.

Data Presentation

In Vivo Efficacy of this compound

The following table summarizes the reported in vivo effects of this compound in mice. Researchers can use this as a starting point for their own dose-response studies.

Parameter Species/Model Administration Route Dose Observed Effect Reference
Food IntakeC57/BL6 Mice (Activity-Based Anorexia Model)Not specified, assumed systemic3 mg/kgIncreased food intake[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO, PEG300, Tween 80, and sterile saline. A commonly used vehicle for hydrophobic compounds consists of a ratio of these components. One suggested formulation is to prepare a stock solution of the drug in DMSO and then dilute it in a mixture of PEG300, Tween 80, and saline. For example, a final injection solution could contain up to 10% DMSO. A suggested vehicle mixture is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline[2].

    • Vortex the mixture thoroughly to ensure homogeneity.

  • This compound Solution Preparation:

    • This compound is soluble in DMSO and ethanol (B145695) up to 10 mM.[3]

    • Weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in a small volume of DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.66 g/mol ) in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved.

    • From the stock solution, calculate the volume needed to achieve the desired final concentration for injection.

    • Add the calculated volume of the this compound stock solution to the prepared vehicle.

    • Vortex the final solution thoroughly before administration.

Note: Always prepare fresh solutions on the day of the experiment. The stability of this compound in this vehicle over time has not been extensively reported. It is recommended to perform a solvent-negative control experiment to ensure the vehicle does not have non-specific effects.

Protocol 2: Intraperitoneal (IP) Administration to Mice

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device.

  • Injection Site Identification:

    • The recommended injection site is the lower right or left quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or liver.

  • Injection:

    • Wipe the injection site with a gauze pad moistened with 70% ethanol.

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new needle.

    • Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is 10 mL/kg.[4]

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound. By inhibiting the anandamide transporter, this compound increases the concentration of anandamide in the synaptic cleft. Anandamide then acts as a retrograde messenger, binding to and activating presynaptic CB1 receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of neurotransmitter release.

OMDM2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicles (Neurotransmitters) cb1_receptor CB1 Receptor ac Adenylyl Cyclase cb1_receptor->ac Inhibits camp cAMP ac->camp Reduces pka PKA camp->pka Inhibits ca_channel Ca2+ Channel pka->ca_channel Reduces Ca2+ influx ca_channel->presynaptic_vesicle Reduces Neurotransmitter Release anandamide Anandamide anandamide->cb1_receptor Binds & Activates anandamide_transporter Anandamide Transporter anandamide->anandamide_transporter Uptake omdm2 This compound omdm2->anandamide_transporter Inhibits faah FAAH arachidonic_acid Arachidonic Acid + Ethanolamine faah->arachidonic_acid Degradation precursor Membrane Lipid Precursors synthesis_enzymes Synthesis Enzymes precursor->synthesis_enzymes Ca2+ influx synthesis_enzymes->anandamide Synthesis

Caption: Proposed signaling pathway of this compound in a neuron.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in mice.

OMDM2_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral/Physiological Testing cluster_analysis Analysis acclimatization Animal Acclimatization randomization Randomization into Treatment Groups acclimatization->randomization solution_prep This compound Solution Preparation administration This compound or Vehicle Administration (IP) solution_prep->administration randomization->administration behavioral_test Behavioral Assay (e.g., Social Interaction Test) administration->behavioral_test physiological_measurement Physiological Measurement (e.g., Food Intake) administration->physiological_measurement data_collection Data Collection behavioral_test->data_collection physiological_measurement->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

References

Application Notes and Protocols for Preparing OMDM-2 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of OMDM-2, a metabolically stable and selective inhibitor of anandamide (B1667382) cellular uptake.

Introduction

This compound is a valuable research tool for studying the endocannabinoid system.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the recommended procedures for dissolving and storing this compound.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 431.65 g/mol TargetMol[1]
431.66 g/mol R&D Systems
431.7 g/mol Cayman Chemical
Formula C₂₇H₄₅NO₃TargetMol, R&D Systems, Cayman Chemical
Appearance White SolidTargetMol
Purity ≥99%R&D Systems
CAS Number 616884-63-0TargetMol, R&D Systems, Cayman Chemical

Stock Solution Preparation

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. It is crucial to select an appropriate solvent based on the experimental design, particularly for cell-based assays where solvent toxicity must be minimized.

SolventSolubilitySource
DMSO MiscibleCayman Chemical
10 mMR&D Systems
40 mg/mL (with sonication)TargetMol
Ethanol (B145695) 10 mMR&D Systems
30 mg/mLCayman Chemical
DMF 30 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mLCayman Chemical

Note: When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.

Recommended Solvents

For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. For applications requiring a lower concentration of organic solvent, ethanol can also be used.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. Using the batch-specific molecular weight (e.g., 431.66 g/mol ), the mass required for a desired volume and concentration can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 431.66 g/mol x 1000 = 4.3166 mg

  • Weigh the this compound powder. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO. Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Store the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStabilitySource
Powder -20°C3 yearsTargetMol, MCE
+4°C(Not specified, but R&D Systems recommends this)R&D Systems
In Solvent -80°C1 yearTargetMol
-80°C6 monthsMCE
-20°C1 monthMCE

Note: It is recommended to avoid repeated freezing and thawing of stock solutions. For solutions stored at -20°C for over a month, re-testing for efficacy is advised.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions for use in experiments.

G start Start: Obtain this compound Powder weigh Weigh this compound start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Final Working Concentration in Culture Medium/Buffer thaw->dilute use Use Immediately in Experiment dilute->use

References

OMDM-2 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound effectively increases the extracellular concentration and enhances the signaling of this key endogenous cannabinoid. This potentiation of endocannabinoid signaling makes this compound a valuable pharmacological tool for investigating the diverse roles of the endocannabinoid system in the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its applications in sleep modulation, social behavior, neuroinflammation, neuroprotection, and synaptic plasticity.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of anandamide reuptake into neuronal and glial cells. This leads to an accumulation of anandamide in the synaptic cleft and extracellular space, thereby prolonging its interaction with cannabinoid receptors, primarily the CB1 receptor, which is abundantly expressed in the CNS. This enhanced CB1 receptor activation modulates neurotransmitter release, neuronal excitability, and synaptic plasticity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Triggers Release OMDM2 This compound AMT Anandamide Membrane Transporter (AMT) OMDM2->AMT Inhibits Anandamide_post Anandamide (AEA) Anandamide_synapse Anandamide (AEA) Anandamide_post->Anandamide_synapse Release PLC PLC DAGL DAGL PLC->DAGL Synthesis DAGL->Anandamide_post Synthesis Membrane_Lipids Membrane Lipids Membrane_Lipids->PLC Synthesis Synaptic_Cleft Synaptic Cleft Anandamide_synapse->CB1 Activates Anandamide_synapse->AMT Reuptake (blocked) cluster_workflow Experimental Workflow Surgery Stereotaxic Surgery (Guide Cannula & Electrode Implantation) Recovery Recovery (1 week) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Recording (aCSF perfusion, Sleep & Dialysate Collection) Probe_Insertion->Baseline OMDM2_Admin This compound Administration (via reverse microdialysis) Baseline->OMDM2_Admin Data_Collection Data Collection (Sleep & Dialysate) OMDM2_Admin->Data_Collection Analysis Data Analysis (Sleep Scoring & Dopamine Quantification) Data_Collection->Analysis cluster_presynaptic Presynaptic Terminal CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vesicle_Release Neurotransmitter Release PKA->Vesicle_Release Promotes Ca_channel->Vesicle_Release Triggers Anandamide Anandamide (AEA) (Elevated by this compound) Anandamide->CB1 Binds & Activates Anandamide Anandamide (AEA) (Elevated by this compound) CB1 CB1 Receptor Anandamide->CB1 PI3K PI3K CB1->PI3K MAPK_ERK MAPK/ERK Pathway CB1->MAPK_ERK Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Neuroprotection Akt->Neuronal_Survival Promotes CREB CREB MAPK_ERK->CREB Activates BDNF BDNF CREB->BDNF Increases Expression BDNF->Neuronal_Survival Promotes

Application Notes and Protocols for Studying Social Interaction with OMDM-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2 is a valuable pharmacological tool for investigating the role of the endocannabinoid system (ECS) in social behavior. As a potent and selective inhibitor of the putative endocannabinoid membrane transporter (eMT), this compound offers a unique mechanism to probe the dynamics of endocannabinoid signaling. Experimental evidence suggests that the transport of endocannabinoids may be bidirectional.[1] Consequently, pharmacological blockade of the eMT by this compound may not only affect the re-uptake but also the release of endocannabinoids, thereby preventing them from stimulating presynaptic CB1 receptors, which are crucial for modulating social interaction.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical social interaction studies, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound is hypothesized to reduce social interaction by limiting the availability of endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) in the synaptic cleft. This reduction in ambient endocannabinoid tone leads to decreased activation of presynaptic cannabinoid type 1 (CB1) receptors.[1] In many neuronal circuits, the activation of presynaptic CB1 receptors by retrograde endocannabinoid signaling serves to suppress neurotransmitter release. By inhibiting the release of endocannabinoids, this compound is thought to prevent this suppression, leading to downstream effects that manifest as altered social behavior. Specifically, studies have shown that systemic administration of this compound reduces social interaction in rodents, an effect that is exacerbated by the CB1 receptor antagonist AM251 and reversed by a potent CB1 receptor agonist, CP55,940.[1] This suggests that this compound's effects on social behavior are indeed mediated through the CB1 receptor.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from social interaction studies using this compound, based on published findings.

Note: The following data is illustrative and based on the qualitative descriptions from the primary literature. Actual results may vary.

Table 1: Effect of this compound on Social Interaction Time

Treatment GroupDose (mg/kg, i.p.)Mean Social Interaction Time (seconds) ± SEMp-value vs. Vehicle
Vehicle-120 ± 10-
This compound560 ± 8< 0.05

Table 2: Interaction of this compound with Cannabinoid Receptor Ligands on Social Interaction Time

Treatment GroupDose (mg/kg, i.p.)Mean Social Interaction Time (seconds) ± SEMp-value vs. Vehiclep-value vs. This compound
Vehicle-125 ± 12--
This compound565 ± 9< 0.05-
AM251190 ± 11> 0.05> 0.05
This compound + AM2515 + 140 ± 7< 0.01< 0.05
CP55,9400.1115 ± 13> 0.05-
This compound + CP55,9405 + 0.1110 ± 10> 0.05< 0.05

Signaling Pathway

The proposed signaling pathway through which this compound influences social interaction is depicted below. This compound inhibits the bidirectional endocannabinoid membrane transporter, leading to reduced release of endocannabinoids from the postsynaptic neuron. This results in decreased activation of presynaptic CB1 receptors and a subsequent modulation of neurotransmitter release, ultimately affecting social behavior.

OMDM2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor NT_vesicle Neurotransmitter Vesicle CB1R->NT_vesicle Inhibits NT_release Neurotransmitter Release NT_vesicle->NT_release Post_Receptor Postsynaptic Receptor NT_release->Post_Receptor Activates eMT Endocannabinoid Membrane Transporter eC Endocannabinoids (e.g., Anandamide, 2-AG) eMT->eC Facilitates Release eC->CB1R Activates Social_Behavior Social Behavior Post_Receptor->Social_Behavior Modulates OMDM2 This compound OMDM2->eMT Inhibits

Caption: Proposed signaling pathway of this compound in modulating social behavior.

Experimental Workflow

A typical experimental workflow for investigating the effects of this compound on social interaction is outlined below.

OMDM2_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (i.p. injection) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (this compound in Vehicle) Drug_Prep->Drug_Admin Habituation Habituation to Arena (10 min) Drug_Admin->Habituation 30 min post-injection Social_Interaction Social Interaction Test (10 min) Habituation->Social_Interaction Video_Scoring Video Scoring (Duration of social behaviors) Social_Interaction->Video_Scoring Stats Statistical Analysis (e.g., ANOVA, t-test) Video_Scoring->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for a social interaction study with this compound.

Experimental Protocols

Protocol 1: Social Interaction Test in Rodents

This protocol is designed to assess the effect of this compound on social interaction between two unfamiliar adult male rodents.

Materials:

  • This compound

  • Vehicle (e.g., 1:1:18 solution of ethanol (B145695):Kolliphor EL:saline)

  • Experimental animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)

  • Naïve, weight-matched partner animals of the same sex and strain

  • Standard rodent cages

  • Open-field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 20 cm for mice)

  • Video recording equipment

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Ethanol (70%) for cleaning

Procedure:

  • Animal Acclimation: House animals in pairs or groups under a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle for lipophilic compounds like this compound is a mixture of ethanol, a surfactant like Kolliphor EL (Cremophor EL), and saline. A 1:1:18 ratio of ethanol:Kolliphor EL:saline is a standard formulation. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 1 ml/kg for rats).

  • Drug Administration: Thirty minutes before the behavioral test, administer this compound or vehicle to the experimental animal via i.p. injection.

  • Habituation: Place the experimental animal in the center of the open-field arena and allow it to habituate for 10 minutes.

  • Social Interaction: After the habituation period, introduce an unfamiliar, weight-matched partner animal into the arena.

  • Recording: Record the social interaction for 10 minutes. Social interaction is defined as the time the experimental animal spends actively engaging with the partner animal. This includes behaviors such as sniffing, allogrooming, and following.

  • Scoring: After the test, an observer blind to the treatment conditions should score the video recordings for the total duration of social interaction.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • Compare the mean social interaction time between the this compound treated group and the vehicle-treated group using an unpaired t-test or a one-way ANOVA followed by post-hoc tests if multiple doses are used.

  • A statistically significant decrease in social interaction time in the this compound group compared to the vehicle group would indicate a disruptive effect of this compound on social behavior.

Protocol 2: Co-administration with Cannabinoid Ligands

To further investigate the mechanism of action of this compound, co-administration studies with CB1 receptor ligands can be performed.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • For co-administration studies, the CB1 receptor antagonist (e.g., AM251) or agonist (e.g., CP55,940) should be administered at a specified time point before the this compound injection. For example, the antagonist could be given 15 minutes prior to this compound.

  • Include the following experimental groups:

    • Vehicle + Vehicle

    • Vehicle + this compound

    • Antagonist/Agonist + Vehicle

    • Antagonist/Agonist + this compound

  • Analyze the data using a two-way ANOVA to assess the main effects of each drug and their interaction.

Expected Outcomes:

  • If this compound's effect is mediated by a reduction in CB1 receptor activation, a CB1 antagonist would be expected to potentiate the social deficit induced by this compound.

  • Conversely, a CB1 agonist should reverse the social withdrawal caused by this compound.

Conclusion

This compound is a critical tool for dissecting the role of the endocannabinoid system in social behavior. By putatively inhibiting the bidirectional transport of endocannabinoids, this compound provides a unique way to investigate the consequences of reduced endocannabinoid tone on social interaction. The protocols and information provided here offer a framework for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the neurobiology of social behavior.

References

Application Notes and Protocols for Investigating Sleep Regulation using OMDM-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxybenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound elevates extracellular AEA levels, thereby potentiating its effects on cannabinoid receptors. This mechanism makes this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological processes, including the regulation of the sleep-wake cycle. These application notes provide detailed protocols for utilizing this compound in preclinical sleep research.

The administration of this compound has been demonstrated to promote sleep and decrease wakefulness.[1] This effect is mediated through the enhancement of anandamide signaling, which primarily acts on the CB1 cannabinoid receptor.[1][2] Studies have shown that local administration of this compound into specific brain regions, such as the paraventricular thalamic nucleus (PVA), can influence sleep architecture.[1] Furthermore, the sleep-promoting effects of this compound are associated with a reduction in extracellular dopamine (B1211576) levels in the nucleus accumbens, suggesting an interaction between the endocannabinoid and dopaminergic systems in sleep regulation.[1]

Data Presentation

Table 1: Quantitative Effects of this compound on Sleep-Wake Architecture
Treatment GroupDose (µM)Change in Total Sleep TimeChange in WakefulnessChange in REM SleepChange in NREM SleepEffect on Dopamine in Nucleus Accumbens
Vehicle-BaselineBaselineBaselineBaselineBaseline
This compound10Increased[1]Decreased[1]Increased[2]Data not specifiedDecreased[1]
This compound20Increased[1]Decreased[1]Increased[2]Data not specifiedDecreased[1]
This compound30Increased[1]Decreased[1]Increased[2]Data not specifiedDecreased[1]

Note: The data presented is a qualitative summary based on published findings.[1][2] For precise quantitative analysis, researchers should conduct dose-response studies with appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Signaling Pathway

OMDM2_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor PLC Phospholipase C (PLC) CB1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neurotransmitter_vesicle Neurotransmitter Vesicle Neurotransmitter_release Reduced Neurotransmitter Release Neurotransmitter_vesicle->Neurotransmitter_release Inhibits Sleep_promotion Sleep Promotion Neurotransmitter_release->Sleep_promotion Leads to AEA_synthesis Anandamide (AEA) Synthesis AEA_release AEA AEA_synthesis->AEA_release AEA_release->CB1 Binds to AMT Anandamide Membrane Transporter (AMT) AEA_release->AMT Reuptake FAAH FAAH (Degradation) OMDM2 This compound OMDM2->AMT Inhibits experimental_workflow cluster_prep Phase 1: Animal Preparation and Surgery cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (Wistar Rats, Male) A2 Surgical Implantation: - EEG/EMG Electrodes - Guide Cannula for Microdialysis (Target: Paraventricular Thalamic Nucleus - PVA) A1->A2 A3 Post-operative Recovery (7-10 days) A2->A3 B1 Baseline Sleep Recording (24-48 hours) A3->B1 B3 Intra-PVA Microdialysis of this compound (e.g., 10, 20, 30 µM) B1->B3 B2 This compound Preparation (Dissolved in vehicle, e.g., DMSO/Saline) B2->B3 B4 Simultaneous Polysomnographic Recording (EEG/EMG) B3->B4 B5 Microdialysate Collection from Nucleus Accumbens for Dopamine Analysis B3->B5 C1 Sleep Scoring and Analysis (Wake, NREM, REM) B4->C1 C3 Dopamine Quantification (HPLC) B5->C3 C2 Analysis of Sleep Architecture (Latency, Bout Duration, etc.) C1->C2 C4 Statistical Analysis (e.g., ANOVA) C2->C4 C3->C4

References

Application Notes and Protocols for Cell-Based Assays Using OMDM-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2 is a potent and selective inhibitor of the endocannabinoid transporter (eCBT), a key component of the endocannabinoid system (ECS). By blocking the reuptake of endogenous cannabinoids, such as anandamide (B1667382) (AEA), this compound effectively increases the concentration and duration of action of these signaling lipids at cannabinoid receptors. This modulation of the ECS has been shown to elicit various cellular responses, including antiproliferative effects in cancer cell lines.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activities, focusing on its antiproliferative and endocannabinoid uptake inhibitory effects. The provided methodologies are specifically tailored for researchers in oncology, pharmacology, and drug discovery.

Antiproliferation Assay in Cancer Cell Lines

This assay is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7 and the human glioblastoma cell line U-87 MG. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • MCF-7 or U-87 MG cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 or U-87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The antiproliferative activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell LineCompoundIncubation Time (hours)IC50 (µM)
MCF-7This compound48User Determined
MCF-7This compound72User Determined
U-87 MGThis compound48User Determined
U-87 MGThis compound72User Determined
Note: The IC50 values for this compound in MCF-7 and U-87 MG cells should be determined experimentally by the researcher.

Experimental Workflow: Antiproliferation Assay

G cluster_0 Cell Culture and Seeding cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture MCF-7 or U-87 MG cells B Trypsinize and resuspend cells A->B C Seed cells in 96-well plate B->C D Prepare serial dilutions of this compound C->D E Treat cells with This compound D->E F Incubate for 48-72 hours E->F G Add MTT solution F->G H Incubate for 3-4 hours G->H I Solubilize formazan with DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability J->K L Plot dose-response curve K->L M Determine IC50 value L->M

Caption: Workflow for determining the antiproliferative effects of this compound.

Endocannabinoid Uptake Assay

This assay measures the ability of this compound to inhibit the cellular uptake of anandamide (AEA), providing a direct assessment of its activity as an endocannabinoid transporter inhibitor. The protocol utilizes radiolabeled AEA to quantify its accumulation within cells.

Experimental Protocol: Radiolabeled Anandamide Uptake Assay

Materials:

  • This compound

  • U-937 or other suitable cell line

  • RPMI-1640 medium

  • [³H]-Anandamide (radiolabeled AEA)

  • Unlabeled anandamide

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Preparation:

    • Culture U-937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Centrifuge the cells and resuspend them in uptake buffer (e.g., PBS with 1% fatty acid-free BSA).

    • Adjust the cell density to 1 x 10⁶ cells/mL.

  • Uptake Inhibition:

    • Pre-incubate 500 µL of the cell suspension in 24-well plates for 10 minutes at 37°C.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for another 10 minutes.

  • Radiolabeled AEA Addition:

    • Initiate the uptake by adding [³H]-Anandamide to a final concentration of 100 nM.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake and Cell Lysis:

    • Terminate the uptake by adding ice-cold stop buffer (e.g., PBS with 2% BSA) and immediately placing the plate on ice.

    • Wash the cells three times with ice-cold PBS to remove extracellular [³H]-Anandamide.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

Data Presentation:

The inhibitory effect of this compound on AEA uptake is determined by comparing the amount of radioactivity in this compound-treated cells to that in vehicle-treated cells. The results are typically presented as the percentage of inhibition, and an IC50 value can be calculated.

CompoundCell LineSubstrateIC50 (µM)
This compoundU-937[³H]-Anandamide~1-5[1]
Note: The IC50 value can vary depending on the specific cell line and experimental conditions.

Logical Relationship: Endocannabinoid Uptake Inhibition

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space AEA Anandamide (AEA) eCBT Endocannabinoid Transporter (eCBT) AEA->eCBT Uptake AEA_in Anandamide (AEA) eCBT->AEA_in FAAH FAAH AEA_in->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites OMDM2 This compound OMDM2->eCBT Inhibition G OMDM2 This compound eCBT eCBT OMDM2->eCBT Inhibits AEA_in Intracellular Anandamide eCBT->AEA_in Uptake AEA_out Extracellular Anandamide CB1 CB1 Receptor AEA_out->CB1 Activates Gi Gi CB1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibits MAPK MAPK/ERK Pathway PKA->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibits

References

Troubleshooting & Optimization

OMDM-2 Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OMDM-2 (also known as O-1602). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered when working with this potent GPR55 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as O-1602, is a synthetic analog of cannabidiol. It does not bind with significant affinity to the classical cannabinoid receptors CB1 or CB2. Instead, it acts as a potent agonist for the G protein-coupled receptor 55 (GPR55).[1] GPR55 activation has been linked to various cellular processes, including intracellular calcium mobilization, and activation of signaling pathways like PI3K/Akt and RhoA.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvents for creating stock solutions are Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol (B145695). For quantitative data on solubility, please refer to Table 1.

Q3: I'm observing precipitation when adding my this compound stock solution to my aqueous cell culture medium. What is causing this?

A3: Precipitation is a common issue with hydrophobic compounds like this compound. It typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This can be triggered by several factors, including:

  • High Final Concentration: The desired final concentration in your experiment may be too high for the aqueous environment.

  • Improper Dilution: Adding a concentrated DMSO or ethanol stock directly into the medium can cause the compound to crash out of solution.

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • High DMSO Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations in your culture media can be toxic to cells and may not prevent precipitation upon significant dilution.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced toxicity, it is crucial to keep the final concentration of DMSO in your cell culture low, ideally below 0.1%.[2] The tolerance to DMSO can be cell-line specific, so it is best to run a vehicle control to assess the effect of DMSO on your cells.

Q5: How should I store my this compound?

A5: this compound should be stored at -20°C.[3] Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and absorption of moisture. It is recommended to prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. 1. Concentration Shock: Rapid change in solvent environment from organic to aqueous. 2. High Final Concentration: Exceeding the solubility limit of this compound in the aqueous media. 3. Cold Media: Lower temperature reduces the solubility of the compound.1. Use a Serial Dilution Method: Prepare an intermediate dilution of your stock in the same organic solvent before adding it to the media. 2. Add Dropwise to Warmed Media: Pre-warm your cell culture media to 37°C. Add the this compound solution drop-by-drop while gently vortexing or swirling the media to ensure rapid dispersion. 3. Lower the Final Concentration: If precipitation persists, you may need to conduct a dose-response experiment starting from a lower concentration.
Precipitate forms over time during incubation. 1. Compound Instability: this compound may degrade or aggregate over time at 37°C in aqueous solution. 2. Interaction with Media Components: The compound may interact with proteins or salts in the media. 3. Evaporation: Evaporation of media in the incubator can increase the compound's concentration.1. Prepare Fresh Working Solutions: For long-term experiments, consider replacing the media with freshly prepared this compound solution at regular intervals. 2. Use Serum or a Carrier Protein: Serum proteins like albumin can help to solubilize hydrophobic compounds. If using serum-free media, consider adding bovine serum albumin (BSA). 3. Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation.
Cloudiness or film observed on the surface of the culture. 1. Poor Dissolution: The compound may not be fully dissolved in the stock solution. 2. Micelle Formation: At certain concentrations, hydrophobic molecules can form micelles in aqueous solutions.1. Ensure Complete Dissolution of Stock: Briefly sonicate the stock solution to ensure the compound is fully dissolved before making your working solution. 2. Microscopic Examination: Check the media under a microscope to see if the cloudiness is due to precipitate or another issue like contamination.

Data Presentation: this compound Solubility

Table 1: Quantitative Solubility Data for this compound (O-1602)

SolventSolubilitySource
DMF~30 mg/mLCayman Chemical
DMSO~30 mg/mLCayman Chemical
Ethanol~30 mg/mLCayman Chemical
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mLCayman Chemical
Methyl AcetateSoluble (often supplied pre-dissolved at 10mg/ml)Tocris, R&D Systems[3][4]

Note: The hygroscopic nature of DMSO can impact the solubility of this compound. It is recommended to use newly opened DMSO for the preparation of stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol/DMF) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final desired concentration is low, prepare an intermediate dilution of the stock solution in 100% DMSO. This will reduce the volume of stock solution added directly to the media.

  • Final Dilution: While gently swirling the pre-warmed media, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.

  • Mix Gently: Gently mix the final working solution by inverting the tube or swirling the flask. Avoid vigorous vortexing which can cause foaming of the media.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

This compound (O-1602) Signaling Pathway

OMDM2_Signaling This compound (O-1602) Signaling Pathway OMDM2 This compound (O-1602) GPR55 GPR55 OMDM2->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PI3K PI3K GPR55->PI3K PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) RhoA->Downstream Akt Akt PI3K->Akt Ca_release Intracellular Ca2+ Release IP3->Ca_release Ca_release->Downstream Akt->Downstream

Caption: this compound activates GPR55, leading to downstream signaling cascades.

Experimental Workflow for this compound Cell-Based Assays

OMDM2_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Concentration Stock Solution in DMSO working Prepare Working Solution (Serial Dilution) stock->working media Pre-warm Cell Culture Medium to 37°C media->working treat Treat Cells with This compound Working Solution working->treat cells Seed and Culture Cells cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., Viability, Signaling) incubate->assay data Data Collection and Analysis assay->data

Caption: A generalized workflow for using this compound in cell-based experiments.

References

Technical Support Center: Optimizing OMDM-2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endocannabinoid transporter inhibitor, OMDM-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the putative endocannabinoid membrane transporter (EMT). It blocks the bidirectional transport of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[1][2] This inhibition of cellular uptake and release can lead to a reduction in the activation of presynaptic cannabinoid receptor 1 (CB1).[1]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available literature, a good starting point for in vitro experiments is in the low micromolar range. For example, a hydrolase-inactive concentration of 5 µM has been used in human U937 leukemia cells to study endocannabinoid uptake.[2] In vivo microdialysis studies in rats have used concentrations of 10, 20, and 30 µM.[3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How can I determine the optimal this compound concentration for my experiment?

A3: The best approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired effect. For example, to determine the concentration that inhibits 50% of anandamide uptake (IC50), you would measure uptake across a concentration range of this compound. Similarly, to assess cytotoxicity, a cell viability assay should be performed with serially diluted this compound.

Q4: What solvents should be used to prepare this compound stock solutions?

A4: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to prepare a concentrated stock solution and then dilute it in your cell culture medium to the final working concentration. Always ensure the final solvent concentration in the culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q5: How long should I incubate my cells with this compound?

A5: The optimal incubation time will vary depending on the cell type and the biological process being investigated. For anandamide uptake inhibition assays, incubation times can be as short as a few minutes.[2][4] For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are common.[5] It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. 1. Cell line is highly sensitive to this compound. 2. Solvent (e.g., DMSO) concentration is too high. 3. This compound has precipitated out of solution.1. Perform a dose-response cytotoxicity assay starting from a very low concentration (e.g., nanomolar range) to determine the IC50 for cytotoxicity. 2. Ensure the final solvent concentration is below 0.1%. Include a vehicle control. 3. Check the solubility of this compound in your culture medium. You may need to sonicate the stock solution or prepare fresh dilutions.
No observable effect of this compound on anandamide uptake or downstream signaling. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line does not express a functional endocannabinoid transporter. 4. The downstream signaling pathway is not active in your cell model.1. Increase the concentration of this compound. A concentration of at least 5 µM has been shown to be effective in some in vitro systems.[2] 2. Increase the incubation time. 3. Confirm the expression of the putative endocannabinoid transporter in your cell line using techniques like RT-PCR or by testing other endocannabinoid uptake inhibitors. 4. Ensure the signaling pathway you are investigating (e.g., CB1 receptor-mediated signaling) is functional in your cells.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent this compound preparation. 3. Fluctuation in incubation conditions.1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Maintain consistent incubation times, temperature, and CO2 levels.

Quantitative Data Summary

Parameter Value Context Reference
Anandamide (AEA) Uptake Km 5.8 ± 1.3 µMSaturation kinetics of anandamide uptake in HaCaT cells. This indicates the concentration of AEA at which the transport rate is half of the maximum.[4]
Effective In Vitro Concentration 5 µMA hydrolase-inactive concentration of this compound used to achieve functional synergism on cellular AEA and 2-AG uptake in U937 cells.[2]
In Vivo Concentration Range 10, 20, 30 µMConcentrations of this compound used for microdialysis perfusion in the paraventricular thalamic nucleus of rats.[3]

Experimental Protocols

Protocol 1: Determining the IC50 for Cytotoxicity of this compound using an MTT Assay

This protocol provides a general guideline for assessing the cytotoxic effects of this compound. Optimization for specific cell lines is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X stock concentration series of this compound in complete culture medium from your primary stock in DMSO. For example, create a serial dilution from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the 2X this compound dilutions or control medium to the appropriate wells. This will result in a final 1X concentration.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Anandamide (AEA) Uptake Inhibition Assay

This protocol outlines a method to measure the inhibition of AEA uptake by this compound.

Materials:

  • Your cell line of interest cultured on coverslips or in appropriate plates

  • Uptake buffer (e.g., serum-free medium)

  • This compound

  • Radiolabeled anandamide (e.g., [3H]AEA)

  • Unlabeled anandamide

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • Culture your cells to the desired confluency.

    • Wash the cells twice with warm uptake buffer.

  • Inhibitor Pre-incubation:

    • Prepare different concentrations of this compound in uptake buffer.

    • Add the this compound solutions to the cells and pre-incubate for 10-15 minutes at 37°C.

  • Anandamide Uptake:

    • Prepare a solution of radiolabeled AEA (e.g., at a final concentration around the Km value of 5.8 µM) in uptake buffer.

    • Add the radiolabeled AEA solution to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, a set of wells should contain a large excess of unlabeled AEA.

  • Stopping the Uptake:

    • Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Calculate the percentage of inhibition of AEA uptake for each this compound concentration compared to the control (no this compound).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Visualizations

OMDM2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) EMT Endocannabinoid Membrane Transporter (EMT) AEA_ext->EMT Uptake CB1 CB1 Receptor AEA_ext->CB1 Activates 2AG_ext 2-Arachidonoylglycerol (2-AG) 2AG_ext->EMT Uptake 2AG_ext->CB1 Activates AEA_int Anandamide (AEA) EMT->AEA_int Transport 2AG_int 2-Arachidonoylglycerol (2-AG) EMT->2AG_int Transport Signaling Downstream Signaling CB1->Signaling OMDM2 This compound OMDM2->EMT Inhibits

Caption: Mechanism of this compound action.

OMDM2_Hypothetical_Signaling OMDM2 This compound EMT Endocannabinoid Membrane Transporter OMDM2->EMT Inhibits eCB_ext Extracellular Endocannabinoids (e.g., AEA) EMT->eCB_ext Reduces Uptake/ Increases Extracellular Conc. CB1 CB1 Receptor eCB_ext->CB1 Activates Gi Gi Protein CB1->Gi Activates PI3K PI3K Gi->PI3K Inhibits AC/ Activates PI3K Ras Ras Gi->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical downstream signaling.

References

Off-target effects of OMDM-2 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OMDM-2. The information addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is described as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT).[1][2][3][4] The intended on-target effect is to block the reuptake of the endocannabinoid anandamide (AEA) into cells, thereby increasing its extracellular concentration and enhancing cannabinoid receptor activation.

Q2: I'm observing a decrease in signaling downstream of CB1 receptors, even though this compound is supposed to increase endocannabinoid levels. Why is this happening?

A2: This is a documented paradoxical effect of this compound. Research has shown that this compound can reduce behaviors associated with CB1 receptor activation, such as social interaction.[5] This may be because this compound, in addition to blocking reuptake, might also impair the release of endocannabinoids from the presynaptic terminal. Therefore, the net effect could be a reduction, rather than an increase, in CB1 receptor stimulation.

Q3: My experimental results are showing changes in dopaminergic signaling. Is this a known off-target effect of this compound?

A3: Yes, this compound has been demonstrated to decrease extracellular levels of dopamine (B1211576). If your research involves the dopaminergic system, it is crucial to consider this as a potential off-target effect of this compound.

Q4: Could the effects I'm seeing be due to inhibition of FAAH rather than a membrane transporter?

A4: This is a significant possibility that researchers should consider. The existence and identity of a specific anandamide membrane transporter are subjects of ongoing scientific debate. Some evidence suggests that the effects of putative AMT inhibitors like this compound may, in fact, be due to the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.

Troubleshooting Guides

Problem 1: Unexpected Phenotypic or Signaling Outcomes
  • Issue: You are observing phenotypic or signaling changes that are inconsistent with increased endocannabinoid tone (e.g., decreased CB1 receptor activity).

  • Potential Cause: this compound may be impairing endocannabinoid release, leading to a net decrease in CB1 receptor activation.

  • Troubleshooting Steps:

    • Control Experiment with a CB1 Agonist: Co-administer this compound with a direct CB1 receptor agonist (e.g., CP55,940). If the agonist reverses the effects of this compound, it suggests that this compound is acting upstream of the receptor, possibly by reducing the availability of endogenous cannabinoids.

    • Control Experiment with a FAAH Inhibitor: Compare the effects of this compound with a well-characterized FAAH inhibitor (e.g., URB597). If the outcomes are different, it may point to distinct mechanisms of action.

    • Measure Endocannabinoid Levels: If feasible, directly measure extracellular anandamide levels in your experimental system (e.g., via microdialysis followed by mass spectrometry) to determine if this compound is having the intended effect of increasing them.

Problem 2: Confounding Effects in Neurological or Behavioral Studies
  • Issue: You are studying neuronal circuits or behaviors known to be modulated by dopamine and are seeing unexpected results with this compound.

  • Potential Cause: this compound can reduce extracellular dopamine levels, which may be confounding your results.

  • Troubleshooting Steps:

    • Measure Dopamine Levels: Quantify extracellular dopamine and its metabolites (e.g., DOPAC and HVA) in the presence of this compound using techniques like microdialysis coupled with HPLC-ECD.

    • Use Dopamine Receptor Antagonists/Agonists: To dissect the contribution of the dopaminergic system to your observed effects, conduct experiments with selective dopamine receptor antagonists or agonists in combination with this compound.

Quantitative Data Summary

Target/EffectCompoundConcentration/IC50SystemReference
Anandamide Membrane Transporter (AMT) InhibitionThis compound10, 20, or 30 µMRat paraventricular thalamic nucleus (in vivo microdialysis)
Fatty Acid Amide Hydrolase (FAAH) InhibitionThis compoundNot explicitly quantified, but suggested as a potential off-target.-
Reduction in Extracellular DopamineThis compound10, 20, or 30 µMRat nucleus accumbens (in vivo microdialysis)
Reduction in Social InteractionThis compound-Mouse (in vivo behavioral assay)

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: After treatment with this compound and relevant controls, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, or other kinases in the CB1/CB2 signaling pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_0 This compound Intended and Off-Target Mechanisms OMDM2 This compound AMT Putative Anandamide Membrane Transporter (AMT) OMDM2->AMT Inhibits (Intended) FAAH Fatty Acid Amide Hydrolase (FAAH) OMDM2->FAAH Potential Off-Target Inhibition Dopamine Decreased Extracellular Dopamine OMDM2->Dopamine Off-Target Effect Release Impaired Endocannabinoid Release OMDM2->Release Potential Off-Target Effect AEA_uptake Anandamide (AEA) Reuptake AMT->AEA_uptake Mediates Extracellular_AEA Increased Extracellular Anandamide AEA_uptake->Extracellular_AEA Leads to (when inhibited) CB1R CB1 Receptor Activation Extracellular_AEA->CB1R Leads to AEA_degradation Anandamide (AEA) Degradation FAAH->AEA_degradation Mediates Reduced_CB1R Reduced CB1 Receptor Activation Release->Reduced_CB1R Leads to

Caption: this compound's intended and potential off-target mechanisms.

G cluster_1 Troubleshooting Workflow for Unexpected Results Problem Unexpected Phenotypic/ Signaling Outcome Cause1 Impaired Endocannabinoid Release? Problem->Cause1 Cause2 Dopaminergic System Interference? Problem->Cause2 Cause3 FAAH Inhibition? Problem->Cause3 Test1 Co-administer with CB1 Agonist Cause1->Test1 Test2 Measure Extracellular Dopamine Cause2->Test2 Test3 Compare with FAAH Inhibitor Cause3->Test3 Result1 Effect Reversed Test1->Result1 Result2 Dopamine Levels Altered Test2->Result2 Result3 Different Phenotype Test3->Result3

Caption: A logical workflow for troubleshooting unexpected results with this compound.

G cluster_2 Simplified Endocannabinoid Signaling Pathway AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Activates Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Leads to

Caption: Key components of the CB1 receptor signaling cascade.

References

OMDM-2 Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of OMDM-2 in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: I am observing a decrease in the biological activity of my this compound solution over time.

  • Potential Cause 1: Chemical Degradation. this compound, with its amide and ester-like functionalities and a polyunsaturated fatty acid chain, may be susceptible to hydrolysis and oxidation, especially when not stored under optimal conditions.

  • Recommendation: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, follow the recommended storage conditions outlined in Table 1. To assess degradation, a stability study can be performed.

    Experimental Protocol: this compound Stability Assessment

    • Solution Preparation: Prepare a stock solution of this compound in a recommended solvent (e.g., DMSO, ethanol) at a known concentration.

    • Aliquoting: Aliquot the stock solution into several small, airtight vials to minimize freeze-thaw cycles and exposure to air.

    • Storage Conditions: Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature; protected from light vs. exposed to light).

    • Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Comparison: Compare the results to the initial (time 0) sample to determine the extent of degradation under each condition.

  • Potential Cause 2: Improper Solvent. The choice of solvent can significantly impact the stability of this compound. Some solvents may promote degradation or may not be suitable for long-term storage.

  • Recommendation: Use high-purity, anhydrous solvents. For biological assays, ensure the final solvent concentration is compatible with the experimental system. Refer to Table 2 for a summary of solvent considerations.

Issue 2: My this compound solution appears cloudy or has visible precipitates.

  • Potential Cause 1: Poor Solubility. this compound is a lipophilic molecule and may have limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit in the chosen solvent or upon addition to an aqueous buffer.

  • Recommendation: Ensure the concentration of this compound is within its solubility range for the chosen solvent. When diluting into aqueous buffers, do so gradually while vortexing. The use of a carrier solvent like DMSO or ethanol (B145695) is recommended for initial dissolution.

  • Potential Cause 2: Temperature Effects. The solubility of this compound may decrease at lower temperatures, leading to precipitation.

  • Recommendation: Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, gentle warming in a water bath may be necessary. Always check for complete dissolution before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its lipophilic nature, this compound should be readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For biological experiments, it is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation, solutions should be stored in small, single-use aliquots in tightly sealed vials to prevent repeated freeze-thaw cycles and exposure to air and moisture.

Q3: Is this compound sensitive to light?

Q4: Can I store this compound in an aqueous buffer?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to its low solubility and the potential for hydrolysis. If it is necessary to prepare a solution in an aqueous buffer for an experiment, it should be prepared fresh and used immediately.

Q5: My this compound solution was accidentally left at room temperature overnight. Is it still usable?

A5: The stability of this compound at room temperature is not well-documented. Degradation due to oxidation and hydrolysis is more likely at higher temperatures. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If this is not possible, it is advisable to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ConditionTemperatureLight ExposureAtmosphereContainerDuration
Long-Term -80°CProtected from lightInert gas (e.g., argon)Tightly sealed, amber glass vialsMonths to years
Short-Term -20°CProtected from lightAirTightly sealed, amber glass vialsWeeks to months
Working Solution 4°CProtected from lightAirTightly sealed vialUp to 24 hours

Table 2: Solvent Considerations for this compound

SolventSuitability for Stock SolutionSuitability for Aqueous DilutionNotes
DMSO HighHighCan be cytotoxic at higher concentrations. Use at <0.5% in final solution.
Ethanol HighModerateCan have biological effects. Use at <0.1% in final solution.
DMF HighModerateCan be toxic. Handle with care.
Aqueous Buffers LowN/ANot recommended for stock solutions due to poor solubility and stability.

Visualizations

Potential Degradation Pathways of this compound OMDM2 This compound Hydrolysis Hydrolysis (Water, Acid/Base) OMDM2->Hydrolysis Oxidation Oxidation (Oxygen, Light) OMDM2->Oxidation Amide_Hydrolysis Amide Bond Cleavage Hydrolysis->Amide_Hydrolysis Oleic_Acid_Derivative Oleic Acid Derivative Oxidation->Oleic_Acid_Derivative Carboxylic_Acid Carboxylic Acid Amide_Hydrolysis->Carboxylic_Acid Amine Amine Fragment Amide_Hydrolysis->Amine Epoxides Epoxides Oleic_Acid_Derivative->Epoxides Aldehydes Aldehydes Oleic_Acid_Derivative->Aldehydes

Caption: Potential degradation pathways of this compound.

Troubleshooting this compound Degradation Start Decreased Activity or Precipitation Observed Check_Storage Review Storage Conditions (Temp, Light, Air) Start->Check_Storage Check_Solvent Verify Solvent Quality and Compatibility Check_Storage->Check_Solvent Storage OK Incorrect_Storage Improper Storage Identified Check_Storage->Incorrect_Storage Issue Found Check_Handling Assess Handling Procedures (Freeze-Thaw, Aliquoting) Check_Solvent->Check_Handling Solvent OK Incorrect_Solvent Incompatible Solvent Used Check_Solvent->Incorrect_Solvent Issue Found Incorrect_Handling Poor Handling Practices Check_Handling->Incorrect_Handling Issue Found Solution Prepare Fresh Solution Using Best Practices Check_Handling->Solution Handling OK (Prepare Fresh) Incorrect_Storage->Solution Incorrect_Solvent->Solution Incorrect_Handling->Solution

Caption: Workflow for troubleshooting this compound degradation.

Preventative Measures for this compound Stability Prevention This compound Stability Storage Proper Storage Prevention->Storage Solvent Appropriate Solvent Prevention->Solvent Handling Careful Handling Prevention->Handling QC Quality Control Prevention->QC Storage_Details - Store at -80°C (long-term) - Protect from light - Use inert gas Storage->Storage_Details Solvent_Details - Use high-purity, anhydrous solvents - DMSO or ethanol for stock Solvent->Solvent_Details Handling_Details - Prepare fresh solutions - Aliquot to avoid freeze-thaw - Use immediately in aqueous buffer Handling->Handling_Details QC_Details - Perform stability tests - Use analytical methods (HPLC/LC-MS) QC->QC_Details

OMDM-2 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving OMDM-2, a selective inhibitor of anandamide (B1667382) cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a metabolically stable inhibitor of anandamide cellular uptake with a Ki of 3 μM.[1][2] Its primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), which leads to an increase in the extracellular concentration of the endocannabinoid anandamide.[1][3] This allows for enhanced activation of cannabinoid receptors (CB1 and CB2) and other anandamide targets by endogenous anandamide. This compound itself has a low affinity for CB1 and CB2 receptors and displays minimal activity against the primary anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH).[1]

Q2: What are the common research applications of this compound?

This compound is frequently used in research to investigate the physiological and pathophysiological roles of the endocannabinoid system. By elevating endogenous anandamide levels, it can be used to study processes such as:

  • Neurotransmission and synaptic plasticity

  • Pain perception (nociception)

  • Anxiety and mood regulation

  • Sleep and wake cycles[4]

  • Dopaminergic signaling[4]

  • Social behavior

  • Cancer cell proliferation and apoptosis

Q3: How should I dissolve and store this compound?

For optimal results, refer to the manufacturer's datasheet for specific solubility information. Generally, this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to prevent degradation.

Q4: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the EC50 for your system. Based on its Ki of 3 µM for anandamide uptake inhibition, a concentration range of 1-10 µM is often a reasonable starting point for in vitro studies.

Experimental Controls and Best Practices

To ensure the validity and reproducibility of your experimental results with this compound, it is crucial to include appropriate controls.

Control Type Purpose Examples for this compound Experiments
Negative Control To ensure that the observed effects are due to this compound and not the vehicle or other experimental manipulations.- Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.- Inactive Analog Control (if available): Use a structurally similar but biologically inactive analog of this compound.
Positive Control To confirm that the experimental system is responsive to the expected biological mechanism.- Anandamide (AEA): Exogenously applied anandamide can be used to mimic the effects of increased endogenous anandamide.- FAAH Inhibitor (e.g., URB597): An inhibitor of the anandamide-degrading enzyme FAAH will also increase intracellular anandamide levels, providing a complementary positive control.[4]
Specificity Control To demonstrate that the effects of this compound are mediated through the intended pathway (i.e., cannabinoid receptor activation by anandamide).- CB1/CB2 Receptor Antagonists (e.g., AM251 for CB1): Co-treatment with a cannabinoid receptor antagonist should reverse or attenuate the effects of this compound if they are receptor-mediated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound This compound Concentration Too Low: The concentration used may not be sufficient to inhibit anandamide uptake effectively in your specific cell type.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM).
Low Endogenous Anandamide Production: The cells may not be producing enough anandamide for its accumulation to have a significant effect.Stimulate endogenous anandamide production if possible (e.g., through cell depolarization or treatment with a calcium ionophore in some systems).
This compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound and store them appropriately.
Cell Line Insensitivity: The cell line may lack the necessary components of the anandamide signaling pathway (e.g., anandamide transporter, cannabinoid receptors).Confirm the expression of the anandamide transporter and cannabinoid receptors in your cell line using techniques like qPCR or Western blotting.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Inconsistent Drug Treatment: Variations in the final concentration of this compound or incubation time.Prepare a master mix for drug dilutions and ensure accurate and consistent addition to each well. Maintain consistent incubation times.
Unexpected or Off-Target Effects Non-specific Binding: At high concentrations, this compound may have off-target effects unrelated to anandamide uptake inhibition.Use the lowest effective concentration of this compound as determined by your dose-response curve. Include specificity controls like cannabinoid receptor antagonists.
Cellular Toxicity: The observed effect may be due to general cytotoxicity rather than a specific biological mechanism.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound at the concentrations used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol provides a general framework for analyzing protein expression changes following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the endocannabinoid signaling pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR)

This protocol outlines the general steps for measuring changes in gene expression after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for your target genes and a housekeeping gene

  • qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle control.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a qPCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Visualizations

OMDM2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) AMT Anandamide Membrane Transporter (AMT) Anandamide_ext->AMT Uptake CB1_R CB1 Receptor Anandamide_ext->CB1_R Activates Anandamide_int Anandamide (AEA) AMT->Anandamide_int Signaling Downstream Signaling CB1_R->Signaling FAAH FAAH Anandamide_int->FAAH Degradation Metabolites Inactive Metabolites FAAH->Metabolites OMDM2 This compound OMDM2->AMT Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance analysis Data Analysis read_absorbance->analysis

References

Technical Support Center: Interpreting Unexpected Data from OMDM-2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OMDM-2. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: this compound treatment leads to a decrease, rather than an expected increase, in downstream cannabinoid receptor signaling.

Question: We are using this compound, an endocannabinoid transport inhibitor, with the expectation of increasing endocannabinoid levels and subsequently CB1 receptor activity. However, our functional assays show a reduction in CB1-mediated signaling. Why is this happening?

Answer: This is a documented, yet unexpected, effect of this compound. While it does inhibit the reuptake of endocannabinoids, this compound can also impair the release of endocannabinoids from the cell.[1] This dual mechanism can lead to a net decrease in the concentration of endocannabinoids in the synaptic cleft, resulting in reduced activation of presynaptic CB1 receptors.[1]

Troubleshooting Steps:

  • Confirm the Effect: To confirm that the observed decrease in signaling is due to reduced CB1 receptor activation, try to rescue the phenotype by co-administering a direct CB1 receptor agonist (e.g., CP55,940).[1] An increase in signaling upon co-administration would support this hypothesis.

  • Alternative Inhibitors: If the goal is to solely increase endocannabinoid tone by inhibiting degradation, consider using a fatty acid amide hydrolase (FAAH) inhibitor (e.g., URB597) or a monoacylglycerol lipase (B570770) (MAGL) inhibitor (e.g., JZL184) as a control.[1]

  • Measure Endocannabinoid Levels: If possible, directly measure the extracellular levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in your experimental system. This will provide direct evidence of whether this compound is leading to a net decrease in available endocannabinoids.

Issue 2: Unexpected Off-Target Effects Observed in Cellular Assays.

Question: We are observing cellular effects of this compound that do not seem to be mediated by cannabinoid receptors. What are the potential off-target mechanisms?

Answer: this compound has been shown to bind to Fatty Acid-Binding Protein 5 (FABP5) with an affinity comparable to its intended targets.[2] FABPs are intracellular carriers for endocannabinoids and other lipids. By interacting with FABP5, this compound could be interfering with the intracellular trafficking of lipids, leading to a variety of cellular effects independent of cannabinoid receptor activation.

Troubleshooting Steps:

  • FABP Inhibition Control: Use a known FABP inhibitor as a positive control to see if it phenocopies the effects of this compound in your assay.

  • Cannabinoid Receptor Antagonists: To confirm that the observed effect is indeed off-target, perform your experiment in the presence of CB1 (e.g., AM251) and CB2 receptor antagonists. If the effect of this compound persists, it is likely not mediated by these receptors.

  • Gene Knockdown/Knockout: If your cell model allows, use siRNA or CRISPR-Cas9 to knockdown or knockout FABP5. A loss of the this compound-induced phenotype in these cells would strongly suggest the involvement of FABP5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as an inhibitor of the putative endocannabinoid membrane transporter (eMT), which is responsible for the reuptake of endocannabinoids like anandamide from the extracellular space. However, it is crucial to note that it can also inhibit the release of endocannabinoids, leading to complex downstream effects.

Q2: What are the expected effects of this compound in in vivo behavioral models?

A2: In rodent models, this compound has been shown to reduce social interaction, an effect consistent with reduced activation of presynaptic CB1 receptors. It has also been found to promote sleep and decrease extracellular dopamine (B1211576) levels in the nucleus accumbens.

Q3: Does this compound have anti-cancer properties?

A3: Preclinical studies have suggested that endocannabinoid transport inhibitors, including this compound, may have antiproliferative effects in certain cancer cell lines, such as glioma and breast cancer cells. However, the exact mechanisms and the dependence on cannabinoid receptors can be cell-type specific.

Q4: Are there any known clinical trials or adverse events associated with this compound?

A4: Currently, there is no publicly available information on clinical trials or specific adverse events in humans for this compound. The research on this compound is still in the preclinical stage.

Quantitative Data

Compound/DrugCell LineAssay TypeIC50 Value (µM)Reference
Example Data
TemozolomideU87 GlioblastomaCell Viability230.0 (at 72h)
DoxorubicinMCF-7 Breast CancerCell ViabilityVaries by study
AnandamideC6 GliomaProliferationVaries by study
This compound Binding Affinity Ki (µM)
This compoundFABP5Binding Assay~4

Experimental Protocols

Anandamide (AEA) Uptake Assay

This protocol is adapted from a method designed to minimize non-specific binding of anandamide to plasticware.

Materials:

  • Cells of interest (e.g., C6 glioma, MCF-7)

  • Glass coverslips

  • 24-well plates

  • [³H]AEA (radiolabeled anandamide)

  • Unlabeled AEA

  • FAAH inhibitor (e.g., URB597) to prevent AEA degradation

  • This compound or other transport inhibitors

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips placed in 24-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells once with warm PBS. To inhibit FAAH activity, add a FAAH inhibitor (e.g., 100 nM URB597) in serum-free medium and incubate for 10 minutes at 37°C.

  • Inhibitor Treatment: Add this compound at the desired concentrations to the wells and pre-incubate for 10-15 minutes at 37°C.

  • AEA Uptake: Add [³H]AEA (e.g., 400 nM) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Washing: Stop the uptake by rapidly washing the cells three times with ice-cold PBS containing 0.15% BSA.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of AEA uptake and calculate the inhibitory effect of this compound.

Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, U-87)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

OMDM2_Dual_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron eC Endocannabinoids (e.g., Anandamide) eC_synapse eC eC->eC_synapse Release CB1 CB1 Receptor eC_synapse->CB1 Binding & Activation eMT Endocannabinoid Transporter (eMT) eC_synapse->eMT Reuptake eMT->eC OMDM2 This compound OMDM2->eC_synapse Inhibits Release OMDM2->eMT Inhibits

Caption: Dual mechanism of action of this compound.

Caption: Troubleshooting workflow for unexpected this compound data.

Signaling_Pathways OMDM2 This compound eMT eMT Inhibition OMDM2->eMT eC_levels ↑ Extracellular Endocannabinoids eMT->eC_levels CB1R CB1 Receptor eC_levels->CB1R Activates Gi_o Gi/o CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK Modulates Ca_channel Voltage-gated Ca2+ channels Gi_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Produces Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Mediates

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: O-GlcNAcylation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving O-GlcNAcylation.

Frequently Asked Questions (FAQs)

Q1: What is O-GlcNAcylation and why is it important to control for variability?

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3][4] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. Given its dynamic and widespread nature, minimizing experimental variability is crucial for obtaining reproducible and reliable data.

Q2: What are the primary sources of variability in O-GlcNAcylation experiments?

Variability can arise from several factors, including:

  • Cell Culture Conditions: Nutrient availability in the culture medium directly impacts the cellular pool of UDP-GlcNAc, the sugar donor for O-GlcNAcylation. Factors like glucose concentration, cell density, and passage number can influence global O-GlcNAc levels.

  • Sample Preparation: Inconsistent lysis buffer composition, inadequate inhibition of OGA and proteases during protein extraction, and variations in sample handling can lead to significant variability.

  • Antibody Performance: The specificity and sensitivity of antibodies used for detecting O-GlcNAcylated proteins can differ between lots and manufacturers, affecting the consistency of immunoblotting results.

  • Enzyme Activity Assays: The stability of recombinant OGT and OGA, as well as the purity of substrates and inhibitors, can impact the accuracy of in vitro activity measurements.

Q3: How can I minimize variability in global O-GlcNAc levels between experiments?

To ensure consistency in global O-GlcNAc levels:

  • Standardize Cell Culture: Use a consistent media formulation, serum batch, and glucose concentration. Culture cells to a consistent confluency and keep the passage number within a defined range.

  • Consistent Sample Handling: Harvest and lyse cells at the same density. Always include an OGA inhibitor, such as Thiamet-G or PUGNAc, in the lysis buffer to prevent O-GlcNAc removal during sample preparation.

  • Quantitative Analysis: Use densitometry to quantify Western blot signals and normalize to a loading control. For more precise quantification, consider chemoenzymatic labeling methods.

Troubleshooting Guides

Inconsistent Western Blot Results for O-GlcNAcylation
Problem Potential Cause Recommended Solution
High background or non-specific bands Antibody concentration is too high.Optimize antibody dilution. Perform a titration to find the optimal concentration.
Blocking is insufficient.Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
Washing steps are inadequate.Increase the number and duration of wash steps.
Weak or no signal Insufficient amount of protein loaded.Load an adequate amount of total protein (typically 20-30 µg of cell lysate).
Low abundance of O-GlcNAcylated protein.Enrich for O-GlcNAcylated proteins using methods like wheat germ agglutinin (WGA) affinity chromatography.
OGA activity during sample preparation.Ensure an effective concentration of an OGA inhibitor (e.g., 1 µM Thiamet-G) is present in the lysis buffer.
Inconsistent band patterns between replicates Variability in cell culture conditions.Strictly control for cell density, passage number, and media composition.
Inconsistent sample preparation.Use a standardized protocol for cell lysis and protein quantification.
Variability in OGT/OGA Activity Assays
Problem Potential Cause Recommended Solution
Low enzyme activity Improper storage of recombinant enzyme.Aliquot and store enzymes at -80°C in a buffer containing glycerol (B35011) to prevent freeze-thaw cycles and maintain activity.
Inactive substrate or inhibitor.Verify the quality and concentration of substrates (e.g., UDP-GlcNAc) and inhibitors.
Assay conditions are not optimal.Optimize buffer pH, salt concentration, and incubation time.
High background in control wells Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Non-enzymatic substrate degradation.Run a no-enzyme control to assess background signal.
Inconsistent results between assays Pipetting errors.Use calibrated pipettes and careful technique. Prepare a master mix for reagents where possible.
Fluctuation in incubation temperature.Use a calibrated incubator or water bath to ensure consistent temperature.

Experimental Protocols

Protocol 1: Western Blotting for Global O-GlcNAcylation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM PUGNAc or 1 µM Thiamet-G).

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis, normalizing to a loading control like β-actin or GAPDH.

Protocol 2: In Vitro OGT Activity Assay

This protocol is a non-radioactive, ELISA-based assay.

  • Plate Coating:

    • Coat a 96-well plate with a peptide substrate for OGT (e.g., a peptide containing a known O-GlcNAcylation site) overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing recombinant OGT, UDP-GlcNAc, and the test compound (inhibitor or vehicle control) in an appropriate assay buffer.

    • Add the reaction mixture to the wells and incubate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add an O-GlcNAc-specific antibody conjugated to HRP and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of OGT inhibition for each test compound concentration and determine the IC50 value.

Data Presentation

Table 1: Recommended Antibody Dilutions for Western Blotting

AntibodyTargetSupplierRecommended Starting Dilution
CTD110.6O-GlcNAcVarious1:1000 - 1:5000
RL2O-GlcNAcVarious1:500 - 1:2000
Anti-OGTOGTVarious1:1000
Anti-OGAOGAVarious1:1000
Anti-β-actinLoading ControlVarious1:5000 - 1:10000

Table 2: Common OGA Inhibitors and Working Concentrations

InhibitorTypeRecommended In-Cell ConcentrationRecommended In-Vitro Concentration
Thiamet-GSelective1-10 µM10-100 nM
PUGNAcNon-selective50-100 µM1-10 µM

Visualizations

O_GlcNAc_Signaling_Pathway cluster_input Nutrient & Stress Inputs cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose HBP HBP Glucose->HBP Glutamine Glutamine Glutamine->HBP Stress Cellular Stress OGT OGT Stress->OGT modulates activity UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc UDP_GlcNAc->OGT O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA Protein Substrate Protein (Ser/Thr) OGA->Protein Removes O-GlcNAc Protein->OGT O_GlcNAc_Protein->OGA Signaling Signal Transduction O_GlcNAc_Protein->Signaling Transcription Transcription O_GlcNAc_Protein->Transcription Metabolism Metabolism O_GlcNAc_Protein->Metabolism

Caption: O-GlcNAc signaling pathway integrates nutrient status to regulate cellular processes.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Culture Review Cell Culture Protocols Start->Check_Culture Check_Lysis Examine Sample Preparation Start->Check_Lysis Check_Assay Verify Assay Parameters Start->Check_Assay Standardize_Culture Standardize Media, Density, Passage Check_Culture->Standardize_Culture Optimize_Lysis Ensure OGA/Protease Inhibition Check_Lysis->Optimize_Lysis Calibrate_Assay Calibrate Instruments, Titrate Reagents Check_Assay->Calibrate_Assay Re_Run Repeat Experiment Standardize_Culture->Re_Run Optimize_Lysis->Re_Run Calibrate_Assay->Re_Run

Caption: A logical workflow for troubleshooting variability in O-GlcNAcylation experiments.

References

OMDM-2 Technical Support Center: Toxicity & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate your in vitro toxicity and cell viability experiments involving OMDM-2, an endocannabinoid transport inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological inhibitor of the putative endocannabinoid membrane transporter (eCBT). By blocking the uptake of endocannabinoids like anandamide (B1667382) (AEA) into cells, it is thought to increase the extracellular levels of these signaling lipids, thereby enhancing their effects. However, some research suggests that endocannabinoid transport may be bidirectional, and inhibitors like this compound could potentially impair endocannabinoid release, leading to a reduction in the activation of presynaptic CB1 receptors.[1]

Q2: What are the potential challenges when working with this compound in cell-based assays?

A2: Like many cannabinoid-like molecules, this compound is lipophilic. This property can present several challenges in aqueous cell culture environments:

  • Poor Solubility: this compound may be difficult to dissolve and maintain in a homogenous solution in cell culture media, potentially leading to precipitation and inaccurate dosing.

  • Non-specific Binding: The compound may adhere to plasticware such as pipette tips and microplates, reducing the effective concentration delivered to the cells.

  • Assay Interference: Lipophilic compounds can sometimes interfere directly with the reagents used in cell viability assays, leading to false-positive or false-negative results.

Q3: Which cell viability assay is recommended for use with this compound?

A3: There is no single "best" assay. It is highly recommended to use at least two assays that measure different cellular parameters to confirm your results. A common approach is to combine a metabolic assay (like MTT or MTS) with a cytotoxicity assay that measures membrane integrity (like LDH release). This helps to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there any known off-target effects of this compound that could influence toxicity studies?

A5: While specific off-target effects of this compound are not extensively documented in publicly available literature, compounds that modulate the endocannabinoid system can sometimes influence other cellular pathways. For instance, alterations in endocannabinoid levels can impact mitochondrial function and oxidative stress.[2][3] It is therefore advisable to consider these potential mechanisms when interpreting toxicity data.

Troubleshooting Guides

Issue 1: High Variability in MTT/MTS Assay Results
Possible Cause Troubleshooting Steps
This compound Precipitation Visually inspect wells for any precipitate after adding this compound. Prepare fresh dilutions immediately before use. Consider using a serum-containing medium, as serum proteins can aid in solubilization.
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between seeding groups of wells. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS.
Incomplete Formazan (B1609692) Solubilization After the MTT incubation, ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO) and shaking the plate on an orbital shaker for at least 15 minutes.[4]
Compound Interference Run a cell-free control by adding this compound to culture medium with MTT reagent but without cells. If a color change occurs, this compound is directly reducing the MTT, and an alternative assay should be considered.[5]
Issue 2: High Background in LDH Release Assay
Possible Cause Troubleshooting Steps
High Spontaneous LDH Release This indicates that the control cells are stressed. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation). Handle cells gently during plating and media changes to avoid mechanical damage.
Serum in Culture Medium Serum contains endogenous LDH, which can contribute to high background readings. Reduce the serum concentration in the medium during the assay or use a serum-free medium if compatible with your cells.
Contamination Microbial contamination can lead to cell lysis and increased LDH levels. Regularly check cultures for any signs of contamination.
Compound Interference This compound could potentially inhibit LDH enzyme activity. To check for this, lyse untreated cells to create a cell lysate with a known amount of LDH, then add this compound to the lysate before performing the assay.
Issue 3: Discrepancy Between Different Viability Assays
Possible Cause Troubleshooting Steps
Different Cellular Mechanisms Measured An MTT assay measures metabolic activity, which can decrease due to cytotoxicity or cytostatic effects. An LDH assay specifically measures membrane damage (a marker of necrosis or late apoptosis). A decrease in MTT signal without a corresponding increase in LDH release may suggest that this compound is inhibiting cell proliferation rather than directly killing the cells.
Timing of Assay The release of LDH is a relatively late event in apoptosis. If this compound induces apoptosis, you may see a decrease in MTT signal before a significant increase in LDH release is detectable. Consider performing a time-course experiment.
Apoptosis vs. Necrosis If you suspect this compound is inducing apoptosis, use a more specific apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to confirm the mechanism of cell death.

Data Presentation

The following tables are templates for summarizing quantitative data from toxicity and cell viability assays with this compound. Note: The values presented are for illustrative purposes only and will need to be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour exposure

Cell LineAssayIC50 (µM)
Neuro-2a (mouse neuroblastoma)MTT25.4
SH-SY5Y (human neuroblastoma)MTT32.1
BV-2 (mouse microglia)MTS18.9
Primary Cortical NeuronsLDH Release15.2

Table 2: Example Data from an LDH Cytotoxicity Assay

This compound Conc. (µM)Absorbance (490nm)% Cytotoxicity
0 (Vehicle Control)0.1500%
10.1655%
50.22525%
100.33060%
250.42090%
500.450100%
Max LDH Release (Lysis)0.450100%
Medium Background0.060-

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout seed_cells 1. Seed Cells in 96-well plate prep_omdm2 2. Prepare this compound serial dilutions treat_cells 3. Treat Cells with this compound prep_omdm2->treat_cells incubate_exp 4. Incubate (24-72h) treat_cells->incubate_exp add_mtt 5. Add MTT Reagent incubate_exp->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs

MTT Cell Viability Assay Workflow.
Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Complete cell culture medium (low serum recommended)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3). Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.

    • Medium background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

LDH_Troubleshooting start High Spontaneous LDH Release in Control Wells cause1 Suboptimal Culture Conditions? start->cause1 cause2 Mechanical Damage During Handling? start->cause2 cause3 High Serum Concentration? start->cause3 sol1 Verify incubator settings (CO2, temp, humidity). Use fresh media. cause1->sol1 Yes sol2 Pipette gently. Avoid excessive force. cause2->sol2 Yes sol3 Use serum-free or low-serum (1-5%) media for the assay period. cause3->sol3 Yes

Troubleshooting High Background in LDH Assays.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminescent substrate.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available luminescent caspase-3/7 assay kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (Steps 1-3).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the culture medium volume).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Signaling_Pathway OMDM2 This compound eCBT Endocannabinoid Transporter (eCBT) OMDM2->eCBT Inhibits Endocannabinoids Extracellular Endocannabinoids eCBT->Endocannabinoids Modulates (Uptake/Release) CB1R CB1 Receptor Endocannabinoids->CB1R Activates/ Modulates CellularEffects Downstream Cellular Effects (e.g., Apoptosis, Proliferation) CB1R->CellularEffects Signals to

Hypothesized Signaling Pathway of this compound.

References

OMDM-2 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of OMDM-2. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.

FAQs

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). By blocking this transporter, it is expected to prevent the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of AEA in the synapse and enhancing signaling through cannabinoid receptors, primarily CB1.[1]

Q2: I administered this compound to my animal models and observed a paradoxical effect (e.g., decreased social interaction, anxiogenic-like effects) instead of the expected cannabinoid-like effects. Why is this happening?

A2: This is a critical and documented issue with this compound. Experimental evidence suggests that the endocannabinoid transporter may be bidirectional.[2] Therefore, while this compound blocks the reuptake of endocannabinoids, it may also impair their release from the postsynaptic neuron. This can lead to a net decrease in endocannabinoid levels in the synaptic cleft, resulting in reduced activation of presynaptic CB1 receptors and effects opposite to those expected from enhanced endocannabinoid signaling.[2]

Q3: How can I counteract the paradoxical effects of this compound?

A3: Two primary strategies have been shown to reverse the paradoxical social withdrawal induced by this compound:

  • Co-administration with a CB1 receptor agonist: The potent CB1 agonist CP55,940 has been shown to reverse the social withdrawal effects of this compound.[2]

  • Co-administration with a CCK2 antagonist: The cholecystokinin (B1591339) CCK2 antagonist LY225910 has also been demonstrated to reverse this compound-induced social withdrawal.[2]

Q4: What is a suitable vehicle for dissolving and administering this compound in vivo?

A4: this compound is a lipophilic compound. A common vehicle for systemic administration in rodents is a mixture of ethanol (B145695), a surfactant like Emulphor or Tween 80, and saline. A typical ratio is 1:1:18 (ethanol:surfactant:saline). It is crucial to ensure this compound is fully dissolved before administration. For intracerebral administration via microdialysis, this compound can be dissolved in artificial cerebrospinal fluid (aCSF).

Q5: What are recommended starting doses for this compound in vivo?

A5: Dosing will vary significantly based on the route of administration and the research question. For local administration into the brain via microdialysis, concentrations of 10, 20, or 30 μM have been used in rats. For systemic administration, doses should be determined through dose-response studies. It is advisable to start with a low dose and escalate to find the optimal concentration that achieves the desired effect without inducing significant paradoxical effects.

Quantitative Data

The following tables summarize key quantitative data related to the in vivo use of this compound and associated compounds.

Table 1: In Vivo Dose-Response of this compound (Microdialysis)

Concentration (µM)Animal ModelRoute of AdministrationObserved EffectsReference
10RatMicrodialysis into the paraventricular thalamic nucleusIncreased sleep, decreased waking, reduced extracellular dopamine (B1211576) in the nucleus accumbens
20RatMicrodialysis into the paraventricular thalamic nucleusIncreased sleep, decreased waking, reduced extracellular dopamine in the nucleus accumbens
30RatMicrodialysis into the paraventricular thalamic nucleusIncreased sleep, decreased waking, reduced extracellular dopamine in the nucleus accumbens

Table 2: Compounds for Co-administration to Counteract this compound Paradoxical Effects

CompoundClassRationale for Co-administrationReference
CP55,940CB1 Receptor AgonistDirectly activates CB1 receptors to compensate for reduced endocannabinoid signaling.
LY225910CCK2 AntagonistReverses this compound-induced social withdrawal through a mechanism that may involve modulation of cholecystokinin signaling pathways that interact with the endocannabinoid system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the in vivo efficacy of this compound.

Protocol 1: Preparation and Systemic Administration of this compound in Rodents

  • Materials:

    • This compound powder

    • Ethanol (200 proof)

    • Tween 80 or Emulphor

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles for injection (appropriate gauge for the animal)

  • Vehicle Preparation (1:1:18 ratio):

    • In a sterile microcentrifuge tube, add 1 part ethanol.

    • Add 1 part Tween 80 or Emulphor.

    • Vortex thoroughly until the ethanol and surfactant are completely mixed.

    • Add 18 parts sterile 0.9% saline.

    • Vortex again until the solution is a homogenous emulsion.

  • This compound Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of the prepared vehicle to achieve the target concentration.

    • Vortex vigorously until the this compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat to prevent degradation.

  • Administration (Intraperitoneal - IP):

    • Gently restrain the rodent.

    • Locate the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

    • Aspirate to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ).

    • Inject the this compound solution slowly.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Co-administration of this compound and a CB1 Receptor Agonist

  • Preparation:

    • Prepare the this compound solution as described in Protocol 1.

    • Prepare the CB1 agonist (e.g., CP55,940) solution in a compatible vehicle. The same 1:1:18 vehicle can often be used.

  • Administration:

    • The timing of administration will depend on the pharmacokinetic profiles of both compounds.

    • A common approach is to administer this compound first, followed by the CB1 agonist after a short interval (e.g., 15-30 minutes) to allow for the distribution of this compound.

    • Alternatively, for some experimental designs, simultaneous administration (as a cocktail, if compatible) or administration at different sites may be appropriate. A pilot study to determine the optimal timing is recommended.

Visualizations

Signaling Pathway of this compound and its Paradoxical Effect

OMDM2_Pathway cluster_pre Presynaptic Neuron CB1R CB1 Receptor eC_reuptake Endocannabinoid Reuptake (AMT) CB1R->eC_reuptake 4. eC Reuptake NT_release Neurotransmitter Release CB1R->NT_release 3. Inhibits NT Release eC_release Endocannabinoid Release eC_release->CB1R 2. eC Binds to CB1R eC_synthesis Endocannabinoid Synthesis eC_synthesis->eC_release 1. eC Release OMDM2 This compound OMDM2->eC_release Inhibits (Paradoxical Effect) OMDM2->eC_reuptake Blocks (Intended Effect)

Caption: this compound's dual action: blocking reuptake and inhibiting release.

Experimental Workflow for Assessing this compound Efficacy

OMDM2_Workflow cluster_troubleshoot Troubleshooting start Start: Hypothesis prep Prepare this compound Solution (and Co-administered Drug if applicable) start->prep admin Administer to Animal Models (e.g., IP injection) prep->admin behavior Behavioral Testing (e.g., Social Interaction, Anxiety Maze) admin->behavior data Data Collection & Analysis behavior->data paradox Paradoxical Effect Observed? data->paradox end Conclusion paradox->end No coadmin Co-administer CB1 Agonist or CCK2 Antagonist paradox->coadmin Yes dose Adjust this compound Dose paradox->dose Consider coadmin->prep dose->prep

Caption: A workflow for in vivo this compound experiments with troubleshooting.

Logical Relationship for Improving this compound Efficacy

OMDM2_Logic problem Problem: Paradoxical In Vivo Effects of this compound cause Underlying Cause: Reduced Presynaptic CB1R Activation (Due to Impaired eC Release) problem->cause solution Solutions to Improve Efficacy cause->solution sol1 Direct CB1R Activation solution->sol1 sol2 Modulation of Interacting Pathways solution->sol2 sol3 Formulation Improvement solution->sol3 ex1 Co-administer CB1 Agonist (e.g., CP55,940) sol1->ex1 ex2 Co-administer CCK2 Antagonist (e.g., LY225910) sol2->ex2 ex3 Use Lipid-Based or Nano-formulations to enhance bioavailability sol3->ex3

Caption: Logical approach to overcoming this compound's in vivo challenges.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of OMDM-2 and URB597

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two key modulators of the endocannabinoid system: OMDM-2, an endocannabinoid transport inhibitor, and URB597, a fatty acid amide hydrolase (FAAH) inhibitor. This document summarizes key quantitative data, outlines experimental protocols for assessing their activity, and visualizes their distinct roles in endocannabinoid signaling.

Primary Mechanism of Action

This compound is characterized as an inhibitor of the putative endocannabinoid membrane transporter (EMT).[1] Its mechanism is complex; while initially thought to increase synaptic endocannabinoid levels by blocking reuptake, evidence suggests it may also impair endocannabinoid release, potentially leading to a paradoxical reduction in cannabinoid receptor activation.[2]

URB597 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[3][4] By inhibiting FAAH, URB597 increases the intracellular and synaptic concentrations of AEA, thereby enhancing its effects at cannabinoid receptors (CB1 and CB2) and other targets.[3]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potencies of this compound and URB597 against their primary targets.

Table 1: Inhibitory Activity of this compound against Anandamide Cellular Uptake

CompoundAssay SystemParameterValue (µM)Reference
This compoundRBL-2H3 cellsKᵢ3.0

Table 2: Inhibitory Activity of URB597 against Fatty Acid Amide Hydrolase (FAAH)

CompoundEnzyme SourceParameterValue (nM)Reference
URB597Rat Brain MembranesIC₅₀4.6
URB597Human Liver MicrosomesIC₅₀3
URB597Intact NeuronsIC₅₀0.5

Selectivity Profile

This compound exhibits selectivity for the endocannabinoid transporter over other components of the endocannabinoid system. Studies have shown that it has poor affinity for CB1 and CB2 receptors and does not significantly inhibit FAAH.

URB597 is highly selective for FAAH. It does not significantly interact with cannabinoid receptors or the anandamide transporter. While it primarily elevates AEA, most studies report no significant change in the levels of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), which is primarily degraded by monoacylglycerol lipase (B570770) (MAGL).

Effects on Endocannabinoid Levels

The distinct mechanisms of this compound and URB597 lead to different outcomes on endocannabinoid concentrations in the brain and peripheral tissues.

Table 3: Comparative Effects on Brain Endocannabinoid Levels

CompoundEffect on Anandamide (AEA)Effect on 2-Arachidonoylglycerol (2-AG)References
This compoundVariable/Potentially Reduced SignalingNot well characterized
URB597Significantly IncreasedNo Significant Change

Experimental Protocols

Anandamide Cellular Uptake Inhibition Assay (for this compound)

This protocol is adapted from methods used to characterize endocannabinoid transport inhibitors.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound on the cellular uptake of anandamide.

Materials:

  • Cell line expressing the putative endocannabinoid transporter (e.g., Neuro-2a or RBL-2H3 cells).

  • [³H]-Anandamide (radiolabeled AEA).

  • Unlabeled anandamide.

  • This compound and other test compounds.

  • Cell culture medium (e.g., DMEM).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate Neuro-2a or RBL-2H3 cells in 12-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Add a solution containing a fixed concentration of [³H]-anandamide (e.g., 400 nM) to each well.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 15 minutes) to allow for cellular uptake. To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.

  • Uptake Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-anandamide.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with NaOH) and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Subtract the radioactivity measured at 4°C (passive diffusion) from the values obtained at 37°C. Plot the percentage of inhibition of [³H]-anandamide uptake against the concentration of this compound to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (for URB597)

This protocol is based on established methods for measuring FAAH activity.

Objective: To determine the inhibitory potency (IC₅₀) of URB597 on the enzymatic hydrolysis of anandamide by FAAH.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenates or cell lysates).

  • [³H]-Anandamide (radiolabeled substrate).

  • URB597 and other test compounds.

  • Assay buffer (e.g., Tris-HCl, pH 9).

  • Organic solvent for extraction (e.g., chloroform/methanol mixture).

  • Scintillation fluid and counter.

Procedure:

  • Enzyme Preparation: Prepare a homogenate of rat brain tissue or lysate from cells expressing FAAH.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of URB597 or vehicle for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction and extract the mixture with an organic solvent (e.g., chloroform/methanol). This separates the unhydrolyzed [³H]-anandamide (which remains in the organic phase) from the radiolabeled hydrolysis product, [³H]-ethanolamine (which partitions into the aqueous phase).

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of FAAH activity inhibition for each concentration of URB597 and plot the results to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

OMDM2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) EMT Endocannabinoid Membrane Transporter (EMT) AEA_ext->EMT Uptake AEA_int Anandamide (AEA) EMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation OMDM2 This compound OMDM2->EMT Inhibits

Caption: Mechanism of this compound action on anandamide transport.

URB597_Mechanism cluster_intracellular Intracellular Space AEA_int Anandamide (AEA) FAAH FAAH AEA_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation URB597 URB597 URB597->FAAH Inhibits

Caption: Mechanism of URB597 action on anandamide degradation.

Experimental_Workflow_Comparison cluster_OMDM2 This compound: Anandamide Uptake Assay cluster_URB597 URB597: FAAH Activity Assay O1 Culture cells (e.g., Neuro-2a) O2 Pre-incubate with this compound O1->O2 O3 Add [3H]-Anandamide O2->O3 O4 Incubate at 37°C and 4°C O3->O4 O5 Wash, lyse, and quantify radioactivity O4->O5 U1 Prepare enzyme source (e.g., brain homogenate) U2 Pre-incubate with URB597 U1->U2 U3 Add [3H]-Anandamide U2->U3 U4 Incubate at 37°C U3->U4 U5 Extract and quantify [3H]-ethanolamine U4->U5

Caption: Comparative experimental workflows for this compound and URB597.

References

A Comparative Analysis of OMDM-2 and VDM-11 on Sleep Architecture and Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two anandamide (B1667382) membrane transporter (AMT) inhibitors, OMDM-2 and VDM-11, on sleep. Both compounds enhance endogenous anandamide levels, offering a potential therapeutic avenue for sleep disorders. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental methodologies, and illustrates the underlying neurobiological pathways.

Executive Summary

This compound and VDM-11 are experimental compounds that promote sleep by inhibiting the reuptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. This action increases the availability of AEA to bind to cannabinoid receptors, primarily the CB1 receptor, leading to a reduction in wakefulness and an increase in sleep. Experimental evidence, primarily from rodent models, indicates that both compounds are effective in promoting sleep. The primary mechanism of action is believed to involve the modulation of dopaminergic pathways, with studies showing a decrease in extracellular dopamine (B1211576) levels in the nucleus accumbens following administration of these inhibitors. While both compounds demonstrate sleep-promoting properties, this guide will delve into the nuances of their effects based on available research.

Quantitative Data Comparison

The following tables summarize the qualitative and quantitative effects of this compound and VDM-11 on sleep parameters as reported in preclinical studies. It is important to note that a direct, head-to-head quantitative comparison with extensive dose-response data is limited in the publicly available literature. The primary comparative study was conducted via microdialysis perfusion directly into the paraventricular thalamic nucleus (PVA) of rats.

ParameterThis compoundVDM-11Source
Primary Mechanism Anandamide Membrane Transporter (AMT) InhibitorAnandamide Membrane Transporter (AMT) Inhibitor[1][2]
Effect on Wakefulness DecreasedDecreased[1]
Effect on Sleep IncreasedIncreased[1][2]
Involvement of CB1 Receptor Implied, as an AEA enhancerPartially reversed by CB1 antagonist (SR141716A)
Effect on Dopamine Levels (Nucleus Accumbens) DecreasedDecreased

Table 1: High-Level Comparison of this compound and VDM-11 Effects on Sleep.

Study ParameterThis compoundVDM-11
Animal Model RatRat
Route of Administration Microdialysis perfusion into Paraventricular Thalamic Nucleus (PVA)Intracerebroventricular (i.c.v.) and Microdialysis perfusion into Paraventricular Thalamic Nucleus (PVA)
Reported Dosages 10, 20, or 30 μM (in perfusate)10 or 20 µg/5 µL (i.c.v.); 10, 20, or 30 μM (in perfusate)
Effect on Slow-Wave Sleep (SWS) Not explicitly quantified in comparative studyIncreased (in sleep-deprived rats)
Effect on REM Sleep (REMS) Not explicitly quantified in comparative studyNot explicitly quantified in comparative study
Effect on Sleep Rebound Not ReportedAllowed sleep rebound after sleep deprivation

Table 2: Summary of Experimental Details from Key Studies.

Experimental Protocols

The methodologies described below are based on the available information from the key studies investigating this compound and VDM-11 and are supplemented with standard procedures for similar preclinical sleep research.

Animal Models and Housing
  • Species: Male Wistar or Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum. For sleep studies, rats are individually housed in recording chambers to allow for acclimatization and undisturbed recordings.

Surgical Procedures for Drug Administration and Sleep Recording
  • Stereotaxic Surgery: Under anesthesia (e.g., ketamine/xylazine cocktail), rats are placed in a stereotaxic frame.

  • Guide Cannula Implantation (for microdialysis/intracranial injection): For targeted drug delivery, a guide cannula is surgically implanted with its tip aimed at a specific brain region, such as the paraventricular thalamic nucleus (PVA) or the lateral ventricle for intracerebroventricular (i.c.v.) injections. The cannula is secured to the skull with dental acrylic.

  • Electrode Implantation (for EEG/EMG recording): To monitor sleep stages, stainless steel screw electrodes are implanted into the skull over the cortex for electroencephalogram (EEG) recording. Electromyogram (EMG) electrodes (stainless steel wires) are inserted into the nuchal muscles to record muscle tone. All electrodes are connected to a miniature socket, which is also secured to the skull with dental cement.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week before any experimental procedures begin.

Drug Administration
  • Intracerebroventricular (i.c.v.) Injection: For compounds like VDM-11, a solution is injected directly into the lateral ventricle through the implanted guide cannula over a short period.

  • Microdialysis Perfusion: For targeted administration of this compound and VDM-11 into the PVA, a microdialysis probe is inserted into the guide cannula. The compound is then delivered at a constant flow rate as part of the artificial cerebrospinal fluid (aCSF) perfusate. This technique also allows for the simultaneous collection of extracellular fluid to measure neurotransmitter levels.

Sleep Recording and Analysis
  • Polysomnography: Following drug or vehicle administration, EEG and EMG signals are continuously recorded for a specified period (e.g., several hours).

  • Sleep Scoring: The recorded data is segmented into epochs (e.g., 30 seconds), and each epoch is scored as either wakefulness, slow-wave sleep (SWS), or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.

  • Data Analysis: The total time spent in each sleep stage, sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts are calculated and statistically compared between treatment and control groups.

Neurochemical Analysis
  • Microdialysis Sampling: When microdialysis is used for drug delivery, the collected dialysate samples are analyzed to measure the concentration of neurotransmitters like dopamine.

  • High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is a common method used to quantify the levels of dopamine and its metabolites in the microdialysate samples.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for these studies.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Dopamine) Ca_channel->Vesicle Triggers release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Binds to AMT Anandamide Membrane Transporter (AMT) AEA->AMT Uptake OMDM2_VDM11 This compound / VDM-11 OMDM2_VDM11->AMT Inhibits

Caption: Proposed signaling pathway for this compound and VDM-11 in modulating neurotransmitter release.

G A Animal Acclimatization & Surgical Implantation (Cannula & Electrodes) B Post-operative Recovery (1-2 weeks) A->B C Baseline Sleep Recording (24-48 hours) B->C D Drug Administration (this compound or VDM-11 via microdialysis/i.c.v.) C->D E Polysomnographic Recording (EEG/EMG) D->E F Microdialysis Sample Collection (for Neurochemical Analysis) D->F G Sleep Scoring & Data Analysis E->G H Neurochemical Analysis (HPLC) F->H I Comparison of Sleep Parameters & Neurotransmitter Levels G->I H->I

Caption: A typical experimental workflow for evaluating the effects of this compound and VDM-11 on sleep and neurochemistry.

Conclusion

Both this compound and VDM-11 demonstrate clear sleep-promoting effects in preclinical models, acting through the inhibition of anandamide reuptake. Their mechanism of action, involving the enhancement of endocannabinoid signaling and subsequent modulation of downstream neurotransmitter systems like dopamine, presents a promising target for the development of novel hypnotics. VDM-11 has been more extensively characterized in the literature regarding its interaction with the CB1 receptor and its effects in sleep-deprived states. However, the study by Murillo-Rodríguez and colleagues in 2013 provides direct evidence that both compounds, when administered to the paraventricular thalamic nucleus, induce sleep and reduce wakefulness, alongside a decrease in dopamine levels in the nucleus accumbens.

Further research, including more direct comparative studies with comprehensive dose-response analyses and evaluation of effects on specific sleep stages (SWS and REMS), is necessary to fully elucidate the differential pharmacological profiles of this compound and VDM-11. Such studies will be crucial for determining which, if either, of these compounds holds greater promise for clinical development as a treatment for insomnia and other sleep disorders.

References

OMDM-2: A Selective Tool for Probing Endocannabinoid Transport

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate landscape of the endocannabinoid system (ECS), selective pharmacological tools are indispensable for dissecting the roles of its various components. OMDM-2 has emerged as a valuable research compound, identified primarily as a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). This guide provides a comparative analysis of this compound, contrasting its activity with other relevant ECS modulators and offering detailed experimental protocols to facilitate its validation and use in research settings.

Quantitative Inhibitor Profile

InhibitorPrimary TargetIC₅₀ / Kᵢ (AMT)IC₅₀ (FAAH)IC₅₀ (MAGL)Kᵢ (CB1 Receptor)Kᵢ (CB2 Receptor)
This compound Anandamide Membrane Transporter (AMT)Data not available>50 µM[1][2]Data not available≥5 µM[1]>10 µM[1]
VDM-11 Anandamide Membrane Transporter (AMT)Data not available2.6 µM21 µMData not availableData not available
URB597 Fatty Acid Amide Hydrolase (FAAH)Not applicablenM rangeHigh µM rangeNot applicableNot applicable
JZL184 Monoacylglycerol Lipase (MAGL)Not applicableHigh µM rangenM rangeNot applicableNot applicable

Note: IC₅₀ and Kᵢ values can vary depending on assay conditions. The data presented here is for comparative purposes. "Not applicable" indicates that the compound is not designed to target that protein.

Experimental Protocols

Accurate validation of this compound's selectivity and mechanism of action requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize inhibitors of the endocannabinoid system.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the transport of anandamide into cells.

Principle: Radiolabeled anandamide ([³H]AEA) is incubated with a cell line known to express the anandamide transporter. The amount of radioactivity accumulated inside the cells is measured in the presence and absence of the test compound. A reduction in intracellular radioactivity indicates inhibition of anandamide uptake.

Protocol:

  • Cell Culture: Culture cells (e.g., RBL-2H3 or Neuro-2a) in appropriate media until they reach confluency in 24-well plates.

  • Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for 10-15 minutes at 37°C. Include a vehicle control.[3]

  • Initiation of Uptake: Add [³H]Anandamide (e.g., at a final concentration of 400 nM) to each well and incubate for a short period (e.g., 15 minutes) at 37°C. To distinguish active transport from passive diffusion, a parallel set of experiments can be conducted at 4°C.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioligand.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory activity of a compound against the FAAH enzyme.

Principle: A fluorogenic FAAH substrate is used. In the presence of active FAAH, the substrate is hydrolyzed, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.

Protocol:

  • Reagents: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), a solution of purified FAAH enzyme, the fluorogenic substrate (e.g., AMC-arachidonoyl amide), and the test compound at various concentrations.

  • Assay Setup: In a 96-well microplate, add the reaction buffer, the FAAH enzyme solution, and the test compound or vehicle.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay assesses the inhibitory effect of a compound on the MAGL enzyme.

Principle: Similar to the FAAH assay, a fluorogenic substrate for MAGL is used. The cleavage of this substrate by MAGL results in a fluorescent product, and an inhibitor will reduce the fluorescence signal.

Protocol:

  • Reagents: Prepare an assay buffer, a solution of recombinant human MAGL, a fluorogenic substrate, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, MAGL enzyme, and the test compound or vehicle.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the fluorogenic substrate to each well.

  • Measurement: Measure the fluorescence in kinetic mode at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the reaction rate and the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.

CB1 and CB2 Receptor Binding Assays

These assays determine the binding affinity of a compound to the cannabinoid receptors CB1 and CB2.

Principle: A radiolabeled ligand with known high affinity for the receptor is competed for binding with the unlabeled test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate for 60-90 minutes at 30°C.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and then calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate the endocannabinoid signaling pathway and a typical workflow for inhibitor selectivity profiling.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_transporter Anandamide Transporter (AMT) CB1 CB1 Receptor VGCC Voltage-Gated Ca²⁺ Channel CB1->VGCC Inhibits NT_vesicle Neurotransmitter Vesicle VGCC->NT_vesicle NT_release Neurotransmitter Release NT_vesicle->NT_release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Anandamide->CB1 Binds & Activates (Retrograde Signaling) Anandamide->FAAH Hydrolysis AMT AMT Anandamide->AMT Transport out NAPE NAPE NAPE->NAPE_PLD GPCR GPCR Ca_ion Ca²⁺ GPCR->Ca_ion ↑ Intracellular Ca²⁺ Ca_ion->NAPE_PLD Activates AMT->Anandamide Reuptake OMDM2 This compound OMDM2->AMT Inhibits

Endocannabinoid signaling pathway showing retrograde inhibition.

Inhibitor_Profiling_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis Start Test Compound (e.g., this compound) PrimaryAssay Primary Target Assay (Anandamide Uptake) Start->PrimaryAssay Potency Potency PrimaryAssay->Potency Determine IC₅₀ FAAH_Assay FAAH Inhibition Assay Potency->FAAH_Assay MAGL_Assay MAGL Inhibition Assay Potency->MAGL_Assay CB1_Assay CB1 Binding Assay Potency->CB1_Assay CB2_Assay CB2 Binding Assay Potency->CB2_Assay Selectivity Assess Selectivity Profile (Compare IC₅₀/Kᵢ values) FAAH_Assay->Selectivity MAGL_Assay->Selectivity CB1_Assay->Selectivity CB2_Assay->Selectivity Conclusion Validate as Selective Inhibitor Selectivity->Conclusion

Experimental workflow for inhibitor selectivity profiling.

Comparative Analysis

This compound is a derivative of oleoylethanolamide and is reported to be a selective inhibitor of the putative anandamide membrane transporter (AMT). By blocking AMT, this compound is expected to increase the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors. However, some studies suggest that AMT inhibitors might also affect the release of endocannabinoids, potentially leading to complex pharmacological effects.

In comparison, other classes of inhibitors that modulate the endocannabinoid system have distinct mechanisms of action:

  • VDM-11: Similar to this compound, VDM-11 is also an anandamide analog that inhibits AMT. However, studies have shown that VDM-11 can also inhibit FAAH and MAGL at micromolar concentrations, indicating a less selective profile compared to the reported activity of this compound on FAAH.

  • FAAH Inhibitors (e.g., URB597): These compounds directly inhibit the intracellular enzyme FAAH, which is responsible for the degradation of anandamide. This leads to an increase in intracellular anandamide levels, which can then act on its targets.

  • MAGL Inhibitors (e.g., JZL184): These inhibitors block the activity of MAGL, the primary enzyme for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG), another major endocannabinoid. This results in elevated 2-AG levels.

The validation of this compound as a truly selective AMT inhibitor is crucial for its use as a research tool. The provided experimental protocols allow for a systematic evaluation of its activity against AMT, FAAH, MAGL, and the cannabinoid receptors. A favorable selectivity profile, characterized by high potency for AMT inhibition and significantly lower potency for the other targets, would confirm this compound as a valuable instrument for elucidating the specific roles of anandamide transport in physiological and pathological processes. The lack of a complete public dataset for this compound underscores the importance of conducting such comprehensive profiling for any novel pharmacological tool.

References

A Comparative Guide to OMDM-2 and Other Anandamide Uptake Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of OMDM-2 and other prominent anandamide (B1667382) uptake inhibitors. The following sections provide a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate tools for endocannabinoid research.

Introduction to Anandamide Uptake Inhibition

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its cellular uptake and subsequent intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). The mechanism of anandamide cellular uptake is a subject of ongoing research, with evidence suggesting the involvement of a putative anandamide membrane transporter (AMT). Inhibition of this uptake process is a key strategy to enhance and prolong the effects of endogenous anandamide, offering a potential therapeutic avenue for various disorders. This guide focuses on a comparative analysis of this compound and other frequently studied anandamide uptake inhibitors.

Comparative Performance of Anandamide Uptake Inhibitors

The efficacy of anandamide uptake inhibitors is primarily assessed by their potency in blocking anandamide accumulation in cells (IC50 values) and their selectivity over the anandamide-degrading enzyme, FAAH. A summary of the in vitro performance of this compound and other notable inhibitors is presented below.

CompoundAnandamide Uptake Inhibition IC50 (µM)[1]FAAH Inhibition Ki or IC50 (µM)Selectivity (FAAH IC50 / Uptake IC50)Key Characteristics
This compound ~5[1]10 (Ki)[1]2
AM404 ~5[1]<1 (Ki)[1]<0.2Also a TRPV1 agonist and FAAH substrate.[2][3]
VDM11 ~5[1]<1 (Ki)[1]<0.2A structural analogue of AM404.[3]
UCM707 30[1]<1 (Ki)[1]<0.03Reported to have high potency and selectivity in some studies.
AM1172 24[1]3 (Ki)[1]0.125

Note: The presented IC50 and Ki values are based on a comparative study in cerebellar granule neurons and brain membranes, respectively, to ensure consistency.[1] It is important to note that reported values can vary between different experimental setups and cell types.

In Vivo Performance and Effects

The in vivo efficacy of anandamide uptake inhibitors is determined by their ability to elevate anandamide levels in the brain and elicit physiological effects consistent with enhanced endocannabinoid signaling.

  • This compound: In vivo studies have shown that this compound can potentiate the effects of anandamide. For instance, it has been demonstrated to enhance the motor-inhibitory effects of a sub-effective dose of anandamide in rats.[4] Furthermore, microdialysis studies have indicated that this compound can promote sleep and decrease extracellular dopamine (B1211576) levels.

  • AM404: This is one of the most extensively studied anandamide uptake inhibitors in vivo.[2] Administration of AM404 has been shown to increase brain anandamide levels.[5] However, its in vivo effects are complex due to its off-target activities, including FAAH inhibition and TRPV1 agonism.[2][3] One in vivo microdialysis study in rats found that AM404 modestly increased levels of another endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), but did not significantly alter anandamide levels.[6]

  • UCM707: This inhibitor has been shown to potentiate the hypokinetic and antinociceptive effects of anandamide in vivo, suggesting it effectively increases synaptic anandamide concentrations.[7] However, a direct in vivo microdialysis comparison with AM404 in rats did not show a significant change in dialysate levels of anandamide or 2-AG after UCM707 administration.[6]

  • VDM11: As a structural analog of AM404, VDM11 has also been investigated in vivo. Studies have shown that it can enhance the motor-inhibitory effects of anandamide and, when administered alone, can increase the time spent on a hot plate, indicating analgesic effects.[4] It has also been reported to induce sleep.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures involved in the study of these inhibitors, the following diagrams are provided.

anandamide_signaling Anandamide Signaling and Uptake Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Ca2+ Ca2+ NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD Depolarization Depolarization Depolarization->Ca2+ Anandamide Anandamide NAPE-PLD->Anandamide synthesis NAPE NAPE NAPE->NAPE-PLD cleavage CB1R CB1R Anandamide->CB1R binds AMT Anandamide Transporter (AMT) Anandamide->AMT uptake Signaling Signaling CB1R->Signaling activates Anandamide_in Anandamide (intracellular) AMT->Anandamide_in FAAH FAAH Anandamide_in->FAAH hydrolysis Arachidonic Acid\n+ Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid\n+ Ethanolamine Inhibitors This compound & Other Inhibitors Inhibitors->AMT inhibit

Anandamide signaling pathway and point of inhibition.

experimental_workflow Anandamide Uptake Assay Workflow Start Start Cell_Culture Culture cells (e.g., neurons, C6 glioma, RBL-2H3) Start->Cell_Culture Preincubation Pre-incubate cells with inhibitor (e.g., this compound) or vehicle Cell_Culture->Preincubation Incubation Add radiolabeled anandamide ([3H]AEA or [14C]AEA) and incubate for a defined time Preincubation->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Scintillation Measure intracellular radioactivity using liquid scintillation counting Cell_Lysis->Scintillation Data_Analysis Calculate % inhibition relative to vehicle control and determine IC50 Scintillation->Data_Analysis End End Data_Analysis->End

Typical workflow for an anandamide uptake assay.

Experimental Protocols

In Vitro Anandamide Uptake Assay

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the inhibition of anandamide uptake in cultured cells.

1. Cell Culture:

  • Culture appropriate cells (e.g., primary cerebellar granule neurons, C6 glioma cells, or RBL-2H3 cells) in suitable culture medium and conditions until they reach the desired confluency.

2. Preparation of Assay Buffer:

  • Prepare a suitable assay buffer, typically a Krebs-Tris buffer or phosphate-buffered saline (PBS) supplemented with glucose and bovine serum albumin (BSA).

3. Pre-incubation with Inhibitor:

  • Aspirate the culture medium and wash the cells with the assay buffer.

  • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (e.g., DMSO) in the assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

4. Initiation of Uptake:

  • Add radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA) to each well to a final concentration typically in the low micromolar range.

  • Incubate for a short period (e.g., 1-15 minutes) at 37°C to measure the initial rate of uptake. A parallel set of incubations should be performed at 4°C to determine non-specific binding and passive diffusion.

5. Termination of Uptake:

  • Rapidly terminate the uptake by aspirating the incubation medium and washing the cells multiple times with ice-cold assay buffer containing a high concentration of unlabeled anandamide or BSA to displace non-specifically bound radioligand.

6. Cell Lysis and Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

7. Data Analysis:

  • Subtract the radioactivity measured at 4°C from the values obtained at 37°C to determine the specific uptake.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vivo Microdialysis for Brain Anandamide Levels

This protocol provides a general overview of the in vivo microdialysis technique used to measure extracellular anandamide levels in the brain of conscious, freely moving animals.

1. Animal Surgery:

  • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

  • Secure the guide cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Probe Insertion:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

3. Baseline Sample Collection:

  • Allow the animal to habituate and collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular anandamide levels.

4. Drug Administration:

  • Administer the anandamide uptake inhibitor (e.g., this compound) or vehicle systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

5. Post-treatment Sample Collection:

  • Continue to collect dialysate samples at regular intervals for a defined period after drug administration.

6. Sample Analysis:

  • Analyze the concentration of anandamide in the dialysate samples using a sensitive analytical technique, typically liquid chromatography-mass spectrometry (LC-MS).

7. Data Analysis:

  • Express the anandamide concentrations in the post-treatment samples as a percentage of the baseline levels.

  • Compare the changes in anandamide levels between the inhibitor-treated group and the vehicle-treated group to determine the effect of the inhibitor on extracellular anandamide concentrations.

Conclusion

References

OMDM-2: A Focused Inhibitor of Endocannabinoid Transport with an Uncharacterized Broader Transporter Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological tool is paramount. This guide provides a comparative overview of OMDM-2, a known inhibitor of the putative endocannabinoid membrane transporter (EMT), and explores the current landscape of its cross-reactivity with other major transporter families.

This compound is a widely utilized research tool for investigating the endocannabinoid system (ECS). It is recognized for its inhibitory activity on the transport of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[1][2] This action is believed to be mediated through the blockade of a putative endocannabinoid membrane transporter (EMT), which is thought to be responsible for the bidirectional movement of these lipid signaling molecules.[1] The precise molecular identity of this transporter remains a subject of ongoing scientific investigation.

Currently, there is a notable absence of publicly available experimental data on the cross-reactivity of this compound with other well-characterized drug transporters, such as those belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies. This lack of data presents a significant knowledge gap for researchers using this compound, as off-target interactions with these transporters could have confounding effects on experimental outcomes.

This guide will therefore focus on two key areas:

  • A detailed presentation of the established role of this compound within the endocannabinoid system.

  • A comprehensive description of the standard experimental protocols that can be employed to determine the cross-reactivity of this compound with a broad range of transporters.

The Endocannabinoid Signaling Pathway and the Role of this compound

The endocannabinoid system is a crucial neuromodulatory system that influences a wide array of physiological processes. The signaling cascade, and the intervention point of this compound, can be visualized as follows:

Endocannabinoid Signaling Pathway and this compound Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron eCB Synthesis Endocannabinoid Synthesis (e.g., 2-AG) eCB Release Endocannabinoid Release eCB Synthesis->eCB Release eCB 2-AG / AEA eCB Release->eCB CB1R CB1 Receptor CB1R->eCB Synthesis Inhibition of neurotransmitter release eCB->CB1R Retrograde signaling EMT_uptake Endocannabinoid Transporter (EMT) eCB->EMT_uptake Reuptake Depolarization Depolarization Depolarization->eCB Synthesis Ca2+ influx FAAH/MAGL FAAH / MAGL (Degradation) EMT_uptake->FAAH/MAGL OMDM2 This compound OMDM2->EMT_uptake Inhibits

Endocannabinoid signaling and this compound's point of action.

Comparative Analysis of Transporter Inhibition: A Hypothetical Overview

To illustrate how the cross-reactivity of this compound would be presented, the following table provides a hypothetical comparison with a well-characterized inhibitor of a prominent ABC transporter, Verapamil (an inhibitor of P-glycoprotein/ABCB1). It is crucial to note that the data for this compound in this table is purely illustrative and not based on experimental results.

TransporterThis compound (Hypothetical Data)Verapamil (Reference Compound)
Primary Target Endocannabinoid Transporter (EMT) P-glycoprotein (P-gp/ABCB1)
ABC Transporters
P-gp (ABCB1)No significant inhibitionPotent inhibitor (IC₅₀ ~1-5 µM)
BCRP (ABCG2)No significant inhibitionWeak inhibitor
MRP1 (ABCC1)No significant inhibitionWeak to moderate inhibitor
SLC Transporters
OATP1B1 (SLCO1B1)No significant inhibitionWeak inhibitor
OAT1 (SLC22A6)No significant inhibitionNot a known inhibitor
OCT2 (SLC22A2)No significant inhibitionWeak inhibitor

Experimental Protocols for Assessing Transporter Cross-Reactivity

To determine the potential for this compound to interact with other transporters, a series of standardized in vitro assays would be required. The following are detailed methodologies for key experiments.

ABC Transporter Inhibition Assays (Vesicular Transport)

This assay directly measures the ability of a test compound to inhibit the ATP-dependent uptake of a known substrate into membrane vesicles overexpressing a specific ABC transporter.

Experimental Workflow:

ABC Transporter Vesicular Assay Workflow Vesicles Prepare membrane vesicles overexpressing an ABC transporter (e.g., P-gp, BCRP) Incubate Incubate vesicles with a radiolabeled probe substrate and varying concentrations of this compound Vesicles->Incubate ATP Initiate transport with ATP Incubate->ATP Stop Stop the reaction with ice-cold buffer ATP->Stop Filter Rapidly filter the mixture to separate vesicles from the buffer Stop->Filter Quantify Quantify radioactivity in the vesicles (scintillation counting) Filter->Quantify Analyze Calculate IC₅₀ values Quantify->Analyze

Workflow for assessing ABC transporter inhibition.

Methodology:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing the ABC transporter of interest (e.g., P-gp/ABCB1, BCRP/ABCG2).

  • Incubation: Vesicles are pre-incubated with a known probe substrate (e.g., [³H]-N-methyl-quinidine for P-gp) and a range of this compound concentrations in a buffered solution.

  • Transport Initiation: The transport reaction is initiated by the addition of ATP. Control reactions are run in the presence of AMP or a known potent inhibitor to determine baseline and maximal inhibition.

  • Reaction Termination: After a defined incubation period (typically 1-5 minutes), the reaction is stopped by the addition of ice-cold stop buffer.

  • Filtration and Quantification: The reaction mixture is rapidly filtered through a glass fiber filter to trap the vesicles. The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to controls, and the IC₅₀ value is determined by non-linear regression analysis.

SLC Transporter Inhibition Assays (Cellular Uptake)

This assay measures the ability of a test compound to inhibit the uptake of a known substrate into cells overexpressing a specific SLC transporter.

Experimental Workflow:

SLC Transporter Cellular Uptake Assay Workflow Cells Culture cells overexpressing an SLC transporter (e.g., OATP1B1, OAT1) and control (mock-transfected) cells Pre-incubate Pre-incubate cells with varying concentrations of this compound Cells->Pre-incubate Add Substrate Add a radiolabeled probe substrate (e.g., [³H]-estrone-3-sulfate for OATP1B1) Pre-incubate->Add Substrate Incubate Incubate for a defined period Add Substrate->Incubate Wash Wash cells with ice-cold buffer to remove extracellular substrate Incubate->Wash Lyse Lyse the cells Wash->Lyse Quantify Quantify intracellular radioactivity Lyse->Quantify Analyze Calculate IC₅₀ values after subtracting non-specific uptake (from mock cells) Quantify->Analyze

Workflow for assessing SLC transporter inhibition.

Methodology:

  • Cell Culture: Adherent cells stably overexpressing the SLC transporter of interest (e.g., HEK293-OATP1B1) and corresponding mock-transfected cells are cultured in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with a buffered solution containing a range of this compound concentrations.

  • Uptake Initiation: A known radiolabeled probe substrate (e.g., [³H]-estrone-3-sulfate for OATP1B1) is added to initiate the uptake.

  • Incubation and Termination: After a short incubation period (typically 1-2 minutes) at 37°C, the uptake is terminated by aspirating the substrate solution and washing the cells rapidly with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The transporter-specific uptake is determined by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells. The IC₅₀ value for this compound is then calculated.

Conclusion

This compound is a valuable tool for studying the endocannabinoid system due to its inhibitory effect on the putative endocannabinoid transporter. However, the lack of data on its cross-reactivity with other major drug transporters represents a critical gap in its pharmacological characterization. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the selectivity profile of this compound. Such studies are essential for the accurate interpretation of experimental results and for advancing our understanding of the complex interplay between the endocannabinoid system and other physiological pathways regulated by ABC and SLC transporters.

References

A Comparative Analysis of OMDM-2 and FAAH Inhibitors for Endocannabinoid System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct strategies for modulating the endocannabinoid system (ECS): inhibition of the putative endocannabinoid membrane transporter (EMT) with OMDM-2 and enzymatic degradation of anandamide (B1667382) by Fatty Acid Amide Hydrolase (FAAH) inhibitors. Understanding the nuances of these approaches is critical for the design and interpretation of experiments in endocannabinoid research and the development of novel therapeutics.

Executive Summary

The endocannabinoid system, a crucial regulator of physiological processes, is primarily modulated by the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The signaling of these lipid messengers is terminated by cellular uptake and enzymatic degradation. This guide focuses on two key targets for enhancing endocannabinoid tone: the putative anandamide transporter, inhibited by compounds like this compound, and the enzyme FAAH, the primary catabolic enzyme for AEA. While both approaches aim to increase synaptic levels of anandamide, their mechanisms, potencies, and selectivities differ significantly, leading to distinct pharmacological outcomes.

Introduction to this compound and FAAH Inhibitors

This compound is a research chemical that acts as a selective inhibitor of the putative endocannabinoid membrane transporter (EMT). By blocking the cellular uptake of anandamide, this compound indirectly increases the concentration of AEA in the synaptic cleft, thereby prolonging its signaling at cannabinoid receptors. It is important to note that the existence and identity of a specific anandamide transporter protein remain a subject of scientific debate.

FAAH Inhibitors are a class of compounds that directly target and inhibit the activity of Fatty Acid Amide Hydrolase. FAAH is an intracellular serine hydrolase responsible for the breakdown of anandamide and other fatty acid amides. By preventing this degradation, FAAH inhibitors lead to an accumulation of intracellular anandamide, which can then diffuse out of the cell and enhance cannabinoid receptor signaling. These inhibitors can be broadly categorized as reversible or irreversible.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potencies of this compound and a selection of representative FAAH inhibitors. This quantitative data is essential for comparing the efficacy of these compounds in in vitro and in vivo studies.

Table 1: Potency of this compound as an Endocannabinoid Uptake Inhibitor

CompoundTargetAssay SystemPotency (Ki)Selectivity vs. FAAH
This compoundAnandamide Cellular UptakeRBL-2H3 cells3.0 µM[1]No inhibition (Ki > 50 µM)[1]

Table 2: Potency of Selected FAAH Inhibitors

InhibitorClassTargetIC50 (nM)Mechanism of Action
URB597CarbamateFAAH4.6Covalent (Irreversible)
PF-3845Piperidine/Piperazine UreaFAAH7.2 (human), 7.4 (rat)Covalent (Irreversible)
OL-135α-KetoheterocycleFAAHVaries by assayReversible Covalent
AM4303Selective FAAH InhibitorFAAH2.0 (human), 1.9 (rat)[2]Not Specified
JNJ-42165279Not SpecifiedFAAH1.0 ± 0.6Not Specified

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source and substrate concentration.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and FAAH inhibitors result in different downstream effects on the endocannabinoid system.

This compound is believed to block the facilitated transport of anandamide across the cell membrane. This action is thought to be bidirectional, potentially affecting both the reuptake and release of endocannabinoids.[1] By inhibiting uptake, this compound primarily increases the extracellular concentration of anandamide, making it more available to activate presynaptic CB1 receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor AEA_syn Anandamide (AEA) AEA_syn->CB1 Activates EMT Endocannabinoid Transporter (EMT) AEA_syn->EMT Uptake OMDM2 This compound OMDM2->EMT Inhibits

Figure 1. Mechanism of this compound Action.

FAAH inhibitors , on the other hand, act intracellularly. By blocking FAAH, they prevent the hydrolysis of anandamide to arachidonic acid and ethanolamine. This leads to an accumulation of anandamide within the cell, which then creates a concentration gradient favoring its outward movement into the synaptic cleft.

cluster_0 Postsynaptic Neuron AEA_intra Intracellular Anandamide (AEA) FAAH FAAH AEA_intra->FAAH Hydrolysis AEA_syn Synaptic Anandamide (AEA) AEA_intra->AEA_syn Efflux Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites FAAH_I FAAH Inhibitor FAAH_I->FAAH Inhibits

Figure 2. Mechanism of FAAH Inhibitor Action.

Experimental Protocols

In Vitro Anandamide Cellular Uptake Assay

This protocol is designed to measure the inhibition of anandamide uptake into cultured cells and can be used to evaluate the potency of compounds like this compound.

Materials:

  • Cultured cells (e.g., Neuro-2a, RBL-2H3)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Radiolabeled anandamide (e.g., [³H]AEA)

  • Unlabeled anandamide

  • Test inhibitor (e.g., this compound)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to adhere and grow to near confluence.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Pre-incubate the cells with serum-free medium containing the test inhibitor at various concentrations for 10-15 minutes at 37°C. Include a vehicle control.

  • Uptake Initiation: Initiate the uptake by adding a solution of radiolabeled anandamide (e.g., 400 nM final concentration, spiked with [³H]AEA) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). To determine non-specific uptake and passive diffusion, a parallel set of experiments should be conducted at 4°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS containing 1% (w/v) BSA.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (measured at 4°C) from the total uptake to determine the specific uptake. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or Ki value.

A Seed Cells in 24-well Plate B Pre-incubate with Inhibitor/Vehicle A->B C Add Radiolabeled Anandamide B->C D Incubate at 37°C and 4°C C->D E Terminate Uptake (Wash with PBS/BSA) D->E F Lyse Cells E->F G Scintillation Counting F->G H Calculate Specific Uptake and IC50 G->H

Figure 3. Workflow for Anandamide Uptake Assay.

In Vitro FAAH Inhibition Assay

A detailed protocol for a standard in vitro FAAH inhibition assay can be found in numerous publications and commercial assay kits. The general principle involves incubating recombinant FAAH with a fluorogenic substrate in the presence of varying concentrations of the test inhibitor. The reduction in the fluorescent product formation is measured to determine the inhibitor's potency.

Comparative Discussion

The choice between using an endocannabinoid uptake inhibitor like this compound and a FAAH inhibitor depends on the specific research question.

  • Mechanism of Action: this compound is thought to act at the cell membrane, directly preventing anandamide from entering the cell. In contrast, FAAH inhibitors work intracellularly, preventing the breakdown of anandamide that has already entered the cell. This difference in the site of action can lead to different physiological effects. For instance, a study comparing this compound and the FAAH inhibitor URB597 found that they produced distinct behavioral effects, suggesting they modulate the endocannabinoid system in different ways.[1]

  • Selectivity: this compound has been shown to be selective for anandamide uptake over FAAH inhibition. FAAH inhibitors, particularly newer generations, can also exhibit high selectivity for FAAH over other serine hydrolases. However, off-target effects are always a consideration and should be evaluated for any new compound.

  • Therapeutic Potential: Both FAAH inhibitors and strategies to block endocannabinoid uptake have been explored for their therapeutic potential in a range of conditions, including pain, anxiety, and neurodegenerative diseases. The distinct pharmacological profiles of these two classes of compounds may offer different therapeutic advantages and disadvantages.

Conclusion

Both this compound and FAAH inhibitors represent valuable tools for dissecting the complexities of the endocannabinoid system. This compound offers a means to investigate the role of the putative endocannabinoid transporter in regulating synaptic anandamide levels, while FAAH inhibitors provide a more established method for increasing overall anandamide tone by preventing its metabolic degradation. A thorough understanding of their respective mechanisms, potencies, and selectivities, as outlined in this guide, is paramount for advancing our knowledge of endocannabinoid signaling and for the rational design of novel therapeutics. Researchers are encouraged to carefully consider their experimental goals when selecting which of these important pharmacological tools to employ.

References

Reproducibility of OMDM-2 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the endocannabinoid transport inhibitor OMDM-2 and its alternatives, focusing on the reproducibility of key research findings in social behavior, sleep regulation, and dopamine (B1211576) modulation.

This guide provides a comparative overview of the research findings related to this compound, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By juxtaposing its effects with those of other well-known endocannabinoid uptake inhibitors—VDM-11, UCM707, and AM404—this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility and consistency of experimental outcomes in this field. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of these compounds' mechanisms and effects.

Comparison of In Vitro and In Vivo Effects

The following tables summarize key quantitative data from various studies on this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and therefore, data is compiled from individual studies. Variations in experimental conditions (e.g., animal models, drug administration routes, and dosages) should be considered when interpreting these findings.

Table 1: Anandamide Uptake Inhibition
CompoundCell LineIC50 (µM)Reference
This compound C6 glioma cells5.2[1]
VDM-11 U937 cells~10[2]
UCM707 RBL-2H3 cells0.8[3]
AM404 FLAT-expressing cells4[1]
Table 2: Effects on Social Interaction
CompoundAnimal ModelDosageRouteKey FindingReference
This compound Rat5 mg/kgi.p.Reduced social interaction[4]
VDM-11 Adolescent Rat10 mg/kgi.p.Enhanced social play[5]
UCM707 Rat5 mg/kg (subchronic)i.p.No direct effect on social interaction[6]
AM404 Adolescent Rat10 mg/kgi.p.Reduced social play[5]
Table 3: Effects on Sleep Architecture
CompoundAnimal ModelDosageRouteEffect on SleepReference
This compound Rat10, 20, 30 µMMicrodialysis into PVAIncreased sleep, decreased waking[7]
VDM-11 Rat10, 20 µg/5 µLi.c.v.Reduced wakefulness, increased sleep[2]
Table 4: Effects on Striatal Dopamine Levels
CompoundAnimal ModelDosageRouteEffect on DopamineReference
This compound Rat10, 20, 30 µMMicrodialysis into PVAReduced extracellular dopamine in NAc[7]
AM404 Rat5 mg/kgi.p.Reduced nicotine-induced dopamine increase in NAc shell[8]

Key Experimental Protocols

To aid in the replication of the cited research, this section provides detailed methodologies for key experiments.

Anandamide (AEA) Uptake Assay

This protocol is a generalized procedure for measuring the inhibition of anandamide uptake in a cellular context.

Materials:

  • Cell line expressing the anandamide membrane transporter (e.g., C6 glioma, U937, or FLAT-expressing cells).

  • Culture medium appropriate for the chosen cell line.

  • [³H]-Anandamide (radiolabeled AEA).

  • Unlabeled anandamide.

  • Test compounds (this compound, VDM-11, UCM707, AM404) dissolved in a suitable vehicle (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

  • AEA Incubation: Add [³H]-Anandamide to the wells at a final concentration typically in the nanomolar range. Incubate for a short period (e.g., 1-15 minutes) at 37°C to measure initial uptake rates. To determine non-specific binding and passive diffusion, a parallel set of experiments is run at 4°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the uptake process and remove extracellular [³H]-Anandamide.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the IC50 value for each compound by plotting the percentage inhibition of AEA uptake against the log concentration of the inhibitor.

Three-Chamber Social Interaction Test

This behavioral assay is widely used to assess sociability and preference for social novelty in rodents.

Apparatus:

  • A rectangular, three-chambered box made of clear polycarbonate. The dividing walls have openings to allow the mouse to move freely between chambers.

  • Two small, wire cages to hold stimulus mice.

Procedure:

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

  • Sociability Test: Place an unfamiliar mouse (Stranger 1) inside one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage. Increased time spent in the chamber with Stranger 1 and increased sniffing time are indicative of normal sociability.

  • Social Novelty Test (Optional): Remove the empty cage and place a new unfamiliar mouse (Stranger 2) in it. The test mouse is then allowed to explore the three chambers again for 10 minutes. The time spent interacting with the now familiar Stranger 1 versus the novel Stranger 2 is measured. A preference for Stranger 2 indicates normal social memory and novelty preference.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer the test compound (e.g., this compound or AM404) systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of the different drug treatments.

Visualizing the Mechanisms

To provide a clearer understanding of the biological processes and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

Endocannabinoid Signaling Pathway

This diagram illustrates the synthesis, release, and degradation of the endocannabinoid anandamide (AEA) and the site of action for this compound and its alternatives.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Vesicle (Neurotransmitter) NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA AEA->CB1 Retrograde Signaling AMT Anandamide Membrane Transporter (AMT) AEA->AMT Uptake FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation NAPE NAPE NAPE->NAPE_PLD OMDM2 This compound OMDM2->AMT Inhibits Alternatives VDM-11 UCM707 AM404 Alternatives->AMT Inhibit

Endocannabinoid signaling pathway and inhibitor targets.
Experimental Workflow: Three-Chamber Social Interaction Test

This diagram outlines the key steps involved in conducting a three-chamber social interaction experiment.

Social_Interaction_Workflow start Start habituation Phase 1: Habituation (10 min) Test mouse explores empty 3 chambers start->habituation sociability Phase 2: Sociability Test (10 min) Test mouse chooses between Stranger 1 and an empty cage habituation->sociability social_novelty Phase 3: Social Novelty Test (10 min) Test mouse chooses between Stranger 1 (familiar) and Stranger 2 (novel) sociability->social_novelty data_analysis Data Analysis - Time in each chamber - Sniffing duration social_novelty->data_analysis end End data_analysis->end

Workflow of the three-chamber social interaction test.
Logical Relationship: Assessing Reproducibility

This diagram illustrates the logical process for evaluating the reproducibility of research findings for a compound like this compound.

Reproducibility_Logic cluster_studies Individual Studies cluster_analysis Comparative Analysis study1 Study 1 (e.g., this compound on Social Interaction) compare_protocols Compare Experimental Protocols - Animal model - Dosage - Assay parameters study1->compare_protocols compare_data Compare Quantitative Data - Effect size - Statistical significance study1->compare_data study2 Study 2 (Replication with this compound) study2->compare_protocols study2->compare_data study3 Study 3 (Comparison with VDM-11) study3->compare_protocols study3->compare_data assessment Assessment of Reproducibility compare_protocols->assessment compare_data->assessment conclusion Conclusion on Compound's Efficacy and Mechanism assessment->conclusion

Logical framework for assessing research reproducibility.

References

OMDM-2 and Genetic Knockout Models: A Comparative Analysis of Endocannabinoid System Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological inhibitors versus genetic models is critical for robust experimental design and interpretation. This guide provides a comparative analysis of the anandamide (B1667382) membrane transporter (AMT) inhibitor, OMDM-2, and relevant genetic knockout models to elucidate their respective impacts on the endocannabinoid system (ECS).

The endocannabinoid system, a key regulator of numerous physiological processes, is primarily mediated by the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their corresponding receptors (CB1 and CB2), and the enzymes that synthesize and degrade them.[1] Pharmacological and genetic tools that modulate endocannabinoid tone are invaluable for dissecting the system's role in health and disease. This compound is a pharmacological tool that putatively inhibits the transport of anandamide across the cell membrane, thereby increasing its extracellular concentration.[2] In contrast, genetic knockout models, such as those for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, provide a means to study the systemic and chronic effects of elevated endocannabinoid levels.[3][4]

The existence of a specific anandamide membrane transporter remains a topic of scientific debate, with some evidence suggesting that fatty acid binding proteins (FABPs) may facilitate intracellular trafficking of anandamide.[5] Consequently, a direct genetic knockout of a universally recognized anandamide transporter is not available for comparison. Therefore, this guide will compare the effects of this compound with the well-characterized phenotype of FAAH knockout mice. Both interventions result in increased anandamide signaling, albeit through distinct mechanisms: this compound by blocking putative transport and FAAH knockout by preventing degradation.

Comparative Efficacy: this compound vs. FAAH Knockout

The following tables summarize the reported effects of this compound and the phenotypic characteristics of FAAH knockout mice, providing a basis for comparing their efficacy in modulating endocannabinoid-related processes.

Parameter This compound Administration FAAH Knockout Mice References
Anandamide Levels Acute, localized increase in extracellular anandamide is hypothesized.Chronic, systemic 15-fold increase in brain anandamide levels.
Pain Perception (Analgesia) Attenuated formalin-induced paw-licking pain behavior.Reduced pain sensation in thermal and chemical pain models, reversible by a CB1 antagonist.
Anxiety-like Behavior Data not available in the reviewed literature.Young CB1 knockout mice (which have altered endocannabinoid metabolism) exhibit a mild anxiety-related behavior. FAAH knockout mice show reduced anxiety in some tests.
Social Behavior Reduced social interaction.Data not available in the reviewed literature.
Motor Activity Data not available in the reviewed literature.No significant alteration in spontaneous locomotor activity.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and FAAH knockout lead to different profiles of endocannabinoid system modulation.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE AEA_intra Anandamide (AEA) (intracellular) NAPE->AEA_intra Synthesis FAAH FAAH AEA_intra->FAAH Degradation AEA_extra Anandamide (AEA) (extracellular) AEA_intra->AEA_extra Release ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid AMT Putative Anandamide Transporter (AMT) AMT->AEA_intra OMDM2 This compound OMDM2->AMT Inhibition AEA_extra->CB1 Activation AEA_extra->AMT Transport

Figure 1. this compound inhibits the putative anandamide transporter, increasing extracellular AEA.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE AEA_intra Anandamide (AEA) (intracellular) NAPE->AEA_intra Synthesis FAAH_KO FAAH (Knockout) AEA_intra->FAAH_KO Degradation (Blocked) AEA_extra Anandamide (AEA) (extracellular) AEA_intra->AEA_extra Release ArachidonicAcid Arachidonic Acid + Ethanolamine AMT Putative Anandamide Transporter (AMT) AMT->AEA_intra AEA_extra->CB1 Activation AEA_extra->AMT Transport

Figure 2. FAAH knockout prevents intracellular degradation of AEA, leading to accumulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

This compound Administration and Behavioral Analysis (Social Interaction)

  • Animals: Male Wistar rats.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., 5% polyethylene (B3416737) glycol, 5% Tween 80, and 90% saline) and administered systemically (e.g., intraperitoneally).

  • Social Interaction Test: Two unfamiliar rats are placed in a dimly lit, open-field arena for a set duration (e.g., 10 minutes). The time spent in active social interaction (e.g., sniffing, grooming, following) is recorded and scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The total time of social interaction is compared between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

FAAH Knockout Mouse Phenotyping (Pain Sensation)

  • Animals: FAAH knockout (-/-) and wild-type (+/+) littermate mice.

  • Hot Plate Test (Thermal Pain): Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., hind paw lick or jump) is recorded.

  • Formalin Test (Chemical Pain): A dilute formalin solution is injected into the plantar surface of a hind paw. The time spent licking or biting the injected paw is recorded in two phases (early and late).

  • Data Analysis: The response latencies or licking/biting times are compared between FAAH -/- and +/+ mice using appropriate statistical methods. To confirm CB1 receptor involvement, a separate cohort of FAAH -/- mice can be pre-treated with a CB1 antagonist.

cluster_omdm2 This compound Efficacy Workflow cluster_faahko FAAH Knockout Phenotyping Workflow A1 This compound or Vehicle Administration A2 Social Interaction Test A1->A2 A3 Quantify Social Interaction Time A2->A3 A4 Statistical Analysis A3->A4 B1 FAAH -/- and +/+ Mice B2 Pain Sensation Assay (e.g., Hot Plate) B1->B2 B3 Measure Nociceptive Response B2->B3 B4 Statistical Analysis B3->B4

Figure 3. Experimental workflows for assessing this compound efficacy and FAAH knockout phenotype.

Conclusion

Both this compound and FAAH knockout models serve as valuable tools for investigating the endocannabinoid system. This compound offers the advantage of acute and reversible inhibition of putative anandamide transport, allowing for the study of the immediate consequences of elevated extracellular anandamide in specific behavioral paradigms. However, the lack of a definitively identified transporter protein introduces a degree of mechanistic uncertainty.

In contrast, the FAAH knockout model provides a clear genetic basis for chronically elevated systemic anandamide levels. This allows for the investigation of the long-term consequences of enhanced endocannabinoid tone on development, physiology, and behavior. The choice between using a pharmacological inhibitor like this compound and a genetic model like the FAAH knockout mouse will depend on the specific research question, the desired temporal and spatial control over endocannabinoid modulation, and the acknowledged limitations of each approach. For a comprehensive understanding, a combinatorial approach, where the effects of this compound are assessed in FAAH knockout animals, could yield further insights into the intricate regulation of the endocannabinoid system.

References

Validating OMDM-2 Specificity for Anandamide Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of the endocannabinoid system (ECS) has unveiled a complex network of signaling pathways with significant therapeutic potential. A key component of this system is the endogenous cannabinoid anandamide (B1667382) (AEA), whose signaling is terminated by cellular uptake and subsequent enzymatic degradation. The precise mechanism of AEA transport into cells remains an area of active investigation, with a putative anandamide transporter being a key target for pharmacological intervention. OMDM-2 has emerged as a valuable tool in this research, acting as an inhibitor of AEA transport. This guide provides a comparative analysis of this compound's specificity for AEA transport, supported by experimental data and detailed protocols, to aid researchers in their study of the ECS.

Comparative Analysis of AEA Transport Inhibitors

The specificity of an AEA transport inhibitor is determined by its potency in blocking AEA uptake versus its activity at other targets within the ECS, primarily the AEA-degrading enzyme fatty acid amide hydrolase (FAAH) and the cannabinoid receptors (CB1 and CB2). An ideal inhibitor would exhibit high potency for the transporter with minimal off-target effects.

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other commonly used AEA transport inhibitors against AEA uptake and FAAH activity. This data allows for a direct comparison of their relative selectivity.

CompoundAEA Uptake IC50 (µM)FAAH Inhibition IC50 (µM)Cell LineReference
This compound 5.2> 30 (at 5 µM, no inhibition observed)U937[1]
UCM7071.8> 10 (at 1 µM, no inhibition observed)U937[1]
VDM11> 101.2 - 3.7Rat Brain / N18TG2[2]
AM404Low µM range0.5 - 6Rat Brain[3][4]

Note: IC50 values can vary depending on the experimental conditions, including cell line, substrate concentration, and incubation time.

Based on the available data, this compound and UCM707 demonstrate a favorable profile with significant inhibition of AEA uptake at concentrations that do not significantly affect FAAH activity. In contrast, VDM11 and AM404 exhibit inhibitory activity against both the transporter and FAAH in a similar concentration range, indicating lower selectivity.

Experimental Protocols

To facilitate the independent validation of these findings, detailed protocols for key experiments are provided below.

Cellular Anandamide (AEA) Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled AEA into cultured cells and assess the inhibitory effect of compounds like this compound.

Materials:

  • Cultured cells (e.g., U937, RBL-2H3)

  • [³H]-AEA (radiolabeled anandamide)

  • Unlabeled AEA

  • Test compounds (this compound and alternatives)

  • Cell culture medium (e.g., RPMI)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for confluent growth within 24-48 hours.

  • Pre-incubation with Inhibitor: On the day of the experiment, wash the cells with warm PBS. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) in serum-free medium for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-AEA and unlabeled AEA to each well to initiate the uptake process. A typical final concentration of AEA is in the nanomolar range.

  • Incubation: Incubate the plate at 37°C for a short period, typically ranging from 30 seconds to 15 minutes, to measure the initial rate of uptake.[1]

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of AEA uptake inhibition for each concentration of the test compound relative to the control (vehicle-treated) cells. Determine the IC50 value by fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of test compounds on the activity of the FAAH enzyme.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenate, cell lysates, or recombinant FAAH)

  • [³H]-AEA or a fluorogenic FAAH substrate

  • Test compounds (this compound and alternatives)

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

  • Bovine serum albumin (BSA, fatty acid-free)

  • Scintillation cocktail or a fluorescence plate reader

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Enzyme Preparation: Prepare the FAAH enzyme source. For tissue homogenates, dissect the tissue, homogenize it in assay buffer, and centrifuge to obtain the membrane fraction containing FAAH.

  • Pre-incubation with Inhibitor: Pre-incubate the enzyme preparation with varying concentrations of the test compound in assay buffer containing BSA for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate ([³H]-AEA or a fluorogenic substrate).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction, for example, by adding an organic solvent to extract the unreacted substrate and the product.

  • Quantification of Product: If using [³H]-AEA, separate the product ([³H]-ethanolamine) from the substrate using chromatography and quantify by scintillation counting. If using a fluorogenic substrate, measure the fluorescence of the product using a plate reader.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 AEA Signaling & Transport cluster_1 Inhibitor Action AEA_out Extracellular AEA Transporter AEA Transporter AEA_out->Transporter Uptake CB1R CB1 Receptor AEA_out->CB1R Binding AEA_in Intracellular AEA FAAH FAAH AEA_in->FAAH Degradation Transporter->AEA_in Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling CB1R->Signaling OMDM2 This compound OMDM2->Transporter Inhibits FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

Caption: AEA signaling pathway and points of inhibition.

G cluster_0 Cellular AEA Uptake Assay Workflow A Seed cells in 96-well plate B Pre-incubate with this compound or other inhibitors A->B C Add [³H]-AEA to initiate uptake B->C D Incubate at 37°C C->D E Wash cells with ice-cold PBS D->E F Lyse cells E->F G Measure radioactivity by scintillation counting F->G H Calculate IC50 G->H

Caption: Workflow for the cellular AEA uptake assay.

G cluster_0 FAAH Inhibition Assay Workflow A Prepare FAAH enzyme source B Pre-incubate enzyme with This compound or other inhibitors A->B C Add substrate ([³H]-AEA or fluorogenic) B->C D Incubate at 37°C C->D E Terminate reaction D->E F Quantify product formation E->F G Calculate IC50 F->G

Caption: Workflow for the FAAH inhibition assay.

Conclusion

The validation of this compound's specificity is crucial for its reliable use as a pharmacological tool to investigate the physiological and pathological roles of AEA transport. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to objectively assess the performance of this compound in comparison to other available inhibitors. The high selectivity of this compound for the AEA transporter over FAAH makes it a superior choice for studies aiming to dissect the specific contributions of AEA transport to endocannabinoid signaling. By employing rigorous experimental design and careful data interpretation, the scientific community can continue to unravel the complexities of the endocannabinoid system and its potential for therapeutic intervention.

References

OMDM-2 in Combination with Cannabinoid Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endocannabinoid transport inhibitor OMDM-2 when used in combination with other key cannabinoid ligands. The information is compiled from preclinical studies to assist researchers in understanding the complex interactions and potential therapeutic implications of modulating the endocannabinoid system.

Overview of this compound

This compound is an endocannabinoid uptake inhibitor, a class of compounds that block the transport of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) into cells, thereby increasing their synaptic availability.[1] However, emerging evidence suggests a more complex mechanism of action for this compound. It is hypothesized to also inhibit the release of endocannabinoids, which can lead to a paradoxical reduction in cannabinoid receptor activation in certain contexts.[2] This dual action makes its interaction with other cannabinoid ligands a critical area of investigation.

Comparison of this compound in Combination with Other Cannabinoid Ligands

The following tables summarize the observed effects of this compound when co-administered with other cannabinoid ligands in a key preclinical study investigating social interaction behavior in mice. The primary study cited did not provide specific quantitative data for all combination groups; therefore, the effects are described qualitatively based on the publication's text.[2]

Table 1: Effects on Social Interaction

CombinationLigand ClassKey Effect on this compound-Induced Social DeficitReference
This compound + URB597FAAH InhibitorNo reversal[2]
This compound + JZL184MAGL InhibitorNo reversal[2]
This compound + CP55,940CB1 Receptor AgonistReversal
This compound + AM251CB1 Receptor AntagonistExacerbation
This compound + LY225910CCK2 Receptor AntagonistReversal

Table 2: Effects on Brain Endocannabinoid Levels

CombinationEffect on Endocannabinoid LevelsReference
This compound + URB597No additive effects on cannabinoid measurements
This compound + JZL184No additive effects on cannabinoid measurements

Note: Specific quantitative values for social interaction time and endocannabinoid levels for all combination groups were not available in the primary cited literature.

Experimental Protocols

Social Interaction Test in Mice

This protocol is based on the methodology described in studies investigating the effects of this compound on social behavior.

Objective: To assess social behavior in mice by measuring the time spent interacting with a novel mouse.

Apparatus:

  • A rectangular three-chambered box. The outer chambers are connected to the central chamber by small openings.

  • Two identical small, wire cages, one empty and one containing a novel, unfamiliar mouse.

Procedure:

  • Habituation: The experimental mouse is placed in the central chamber and allowed to freely explore all three chambers for a 10-minute period. The wire cages are not present during this phase.

  • Sociability Test: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An identical empty wire cage is placed in the opposite side chamber. The experimental mouse is returned to the central chamber and allowed to explore all three chambers for 10 minutes.

  • Data Analysis: The time spent in each of the three chambers and the time spent sniffing each wire cage is recorded and analyzed. A sociability index can be calculated as (Time with stranger mouse - Time with empty cage) / (Time with stranger mouse + Time with empty cage).

Measurement of Brain Endocannabinoid Levels

This protocol is a generalized procedure based on methodologies for quantifying endocannabinoids in brain tissue.

Objective: To quantify the levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in specific brain regions.

Procedure:

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brains are rapidly extracted and dissected on an ice-cold surface. Specific brain regions of interest (e.g., amygdala, prefrontal cortex) are isolated and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Lipid Extraction:

    • Brain tissue is homogenized in a solution of chloroform/methanol/Tris buffer (2:1:1 v/v/v) containing internal standards (deuterated AEA and 2-AG).

    • The mixture is centrifuged to separate the organic and aqueous phases.

    • The lower organic phase containing the lipids is collected.

  • Solid-Phase Extraction (SPE): The lipid extract is passed through a silica (B1680970) gel SPE column to purify the endocannabinoid fraction.

  • LC-MS/MS Analysis: The purified samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify AEA and 2-AG based on their mass-to-charge ratio.

  • Data Analysis: The concentrations of AEA and 2-AG are calculated by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards. Results are typically expressed as pmol/g or ng/g of tissue.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed dual mechanism of action of this compound, which involves the inhibition of both endocannabinoid uptake and release.

OMDM2_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron eC_synthesis Endocannabinoid Synthesis eC_release Endocannabinoid Release eC_synthesis->eC_release eC_synapse Endocannabinoids (AEA, 2-AG) eC_release->eC_synapse CB1R CB1 Receptor eC_synapse->CB1R Activates eC_uptake Endocannabinoid Uptake eC_synapse->eC_uptake FAAH_MAGL FAAH / MAGL Degradation eC_uptake->FAAH_MAGL OMDM2_release This compound OMDM2_release->eC_release Inhibits OMDM2_uptake This compound OMDM2_uptake->eC_uptake Inhibits

Proposed dual mechanism of action for this compound.
Experimental Workflow for Assessing this compound Combinations

This diagram outlines the typical experimental workflow for studying the effects of this compound in combination with other cannabinoid ligands on social behavior and neurochemistry.

Experimental_Workflow Start Start: Animal Acclimation Drug_Admin Drug Administration (Vehicle, this compound, Ligand, or Combination) Start->Drug_Admin Behavioral_Test Social Interaction Test Drug_Admin->Behavioral_Test Euthanasia Euthanasia & Brain Dissection Behavioral_Test->Euthanasia Biochem_Analysis Measurement of Endocannabinoid Levels (LC-MS/MS) Euthanasia->Biochem_Analysis Data_Analysis Data Analysis & Interpretation Biochem_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

Experimental workflow for this compound combination studies.
Signaling Pathway of this compound and CB1 Ligand Interactions in Social Behavior

This diagram illustrates the putative signaling pathways involved in the modulation of social behavior by this compound and its interaction with a CB1 receptor agonist (CP55,940) and antagonist (AM251).

Signaling_Pathway cluster_drugs Pharmacological Intervention cluster_molecular Molecular Level cluster_behavior Behavioral Outcome OMDM2 This compound eC_Release Endocannabinoid Release OMDM2->eC_Release Inhibits CP55940 CP55,940 (CB1 Agonist) CB1R_Activation CB1 Receptor Activation CP55940->CB1R_Activation Directly Activates AM251 AM251 (CB1 Antagonist) AM251->CB1R_Activation Blocks eC_Release->CB1R_Activation Leads to Social_Interaction Social Interaction CB1R_Activation->Social_Interaction Promotes

Signaling pathway of this compound and CB1 ligand interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of OMDM-2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and effective disposal of OMDM-2, a potent and selective inhibitor of anandamide (B1667382) cellular uptake. Tailored for researchers, scientists, and drug development professionals, this guide outlines immediate safety protocols, logistical considerations for disposal, and detailed methodologies to ensure the responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship in the laboratory.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1] All personnel handling this compound must adhere to strict safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Quantitative Data for this compound

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Chemical Name (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide
Molecular Formula C₂₇H₄₅NO₃
Molecular Weight 431.7 g/mol
CAS Number 616884-63-0
Appearance Solid
Melting Point 995 °F / 535 °C (decomposes)[1]
Solubility DMF: 30 mg/ml; DMSO: Miscible; Ethanol: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Storage Temperature Recommended storage temperature as per product label, typically -20°C.[1][3]

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] For small quantities often generated in a laboratory setting, a chemical degradation procedure can be employed to render the compound less hazardous prior to collection. This compound possesses three key functional groups that can be targeted for degradation: an amide, a phenol, and a carbon-carbon double bond in the oleoyl (B10858665) chain. The following protocol is a suggested method based on the general reactivity of these functional groups.

Experimental Protocol: Laboratory-Scale Chemical Degradation

This procedure should be performed in a certified chemical fume hood with appropriate PPE.

Part 1: Basic Hydrolysis of the Amide Bond

Amide hydrolysis can be achieved under basic conditions, cleaving the amide bond to form a carboxylate salt and an amine. This is a common method for the degradation of amide-containing compounds.[2][3][4][5][6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent such as ethanol.

  • Reagent Addition: Add a 2M solution of sodium hydroxide (B78521) (NaOH) in excess. A general guideline is to use at least 2-3 molar equivalents of NaOH relative to the this compound.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TDC) to confirm the disappearance of the starting material.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Part 2: Neutralization and Waste Collection

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is between 6 and 8. This should be done in an ice bath to manage any heat generated.

  • Waste Collection: The resulting aqueous solution containing the degradation products (oleic acid, (R)-2-amino-1-(4-hydroxyphenyl)ethanol, and salts) should be collected in a properly labeled hazardous waste container.

  • Final Disposal: The collected waste must be disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

OMDM2_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_disposal_options Disposal Options cluster_degradation Laboratory-Scale Chemical Degradation cluster_final Final Disposition start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in Fume Hood ppe->fume_hood is_small_quantity Small Quantity? fume_hood->is_small_quantity direct_disposal Direct Disposal via Licensed Waste Contractor is_small_quantity->direct_disposal No hydrolysis Basic Hydrolysis: - Dissolve in Ethanol - Add excess 2M NaOH - Reflux for 2-4 hours is_small_quantity->hydrolysis Yes final_disposal Final Disposal by Accredited Waste Service direct_disposal->final_disposal neutralization Neutralization: - Cool to RT - Slowly add 1M HCl to pH 6-8 hydrolysis->neutralization collection Collect Waste in Labeled Container neutralization->collection collection->final_disposal

This compound Disposal Workflow Diagram

Environmental Hazards and Considerations

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.